Chemical structure and properties of 3-(1-Carboxypropoxy)benzoic acid
An in-depth technical analysis of 3-(1-Carboxypropoxy)benzoic acid requires examining it through a dual lens: as a complex dicarboxylic acid building block in organic synthesis, and as a critical circulating metabolite (...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth technical analysis of 3-(1-Carboxypropoxy)benzoic acid requires examining it through a dual lens: as a complex dicarboxylic acid building block in organic synthesis, and as a critical circulating metabolite (M5) of the highly selective peroxisome proliferator-activated receptor alpha (PPARα) modulator, Pemafibrate.
This whitepaper provides a comprehensive evaluation of its physicochemical architecture, its pharmacokinetic generation via cytochrome P450-mediated benzylic oxidation, and the validated experimental protocols required for its synthesis and bioanalytical quantification.
Chemical Architecture and Physicochemical Profiling
3-(1-Carboxypropoxy)benzoic acid is an aromatic dicarboxylic acid characterized by a benzoic acid core linked via an ether oxygen at the meta (3-) position to an
-substituted butanoic acid side chain. The presence of the chiral center at the -carbon of the propoxy group dictates its stereochemistry, which is critical in pharmacological contexts. The (R)-enantiomer is the biologically relevant form, directly mirroring the stereocenter present in the parent drug Pemafibrate[1].
Quantitative Physicochemical Data
The following table summarizes the core chemical properties of the compound, essential for chromatographic method development and synthetic planning[2].
Property
Value
Chemical Name
(R)-3-(1-Carboxypropoxy)benzoic acid
CAS Number
1799412-34-2 (R-isomer); 1342481-55-3 (Racemate)
Molecular Formula
C11H12O5
Molecular Weight
224.21 g/mol
SMILES
O=C(O)C1=CC=CC(OC(C(O)=O)CC)=C1
Predicted pKa
~3.13 (Dual carboxylic acid moieties)
Predicted Boiling Point
426.4 ± 20.0 °C
LogP (Estimated)
1.8 - 2.2
Pharmacokinetics: The Causality of Benzylic Oxidation
In drug development, 3-(1-Carboxypropoxy)benzoic acid is universally recognized as Metabolite M5 , a primary breakdown product of Pemafibrate[3]. Understanding why and how this molecule forms is critical for preclinical species selection and toxicity profiling.
The Mechanism of Cleavage
Pemafibrate features a central tertiary amine flanked by a benzoxazole group and a 3-substituted benzyl group. The benzylic carbon connecting the amine to the 3-(1-carboxypropoxy)phenyl moiety is highly activated. It is sterically accessible and electronically stabilized by both the adjacent nitrogen lone pair and the aromatic ring.
Hepatic Cytochrome P450 (CYP) enzymes target this specific benzylic position for hydrogen abstraction. The resulting radical undergoes rapid oxygen rebound to form an unstable hemiaminal intermediate. Because hemiaminals are inherently unstable in aqueous physiological environments, the intermediate spontaneously collapses, cleaving the carbon-nitrogen bond. This cleavage releases the intact 3-(1-carboxypropoxy)benzoic acid (M5) into systemic circulation[4].
Metabolic pathway of Pemafibrate highlighting CYP450-mediated formation of Metabolite M5.
Species-Specific Metabolic Discrepancies
Experimental design in preclinical pharmacokinetics relies heavily on choosing the correct animal model. Quantitative data reveals a stark contrast in Pemafibrate metabolism across species, validating the cynomolgus monkey as the superior proxy for human PK studies over the standard Sprague-Dawley rat[3].
Species
Bioavailability
Predominant Plasma Species
M5 (Benzylic Cleavage)
M4 (N-dealkylation)
Rat (Sprague-Dawley)
15%
Unmetabolized Drug (29%)
Minor (< 1%)
Minor
Monkey (Cynomolgus)
87%
Metabolites
9%
21%
Human
High
Metabolites
Significant
Significant
Validated Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols outline the de novo chemical synthesis of the M5 reference standard and its bioanalytical quantification in plasma. Both protocols are engineered as self-validating systems.
Protocol A: De Novo Synthesis of the M5 Reference Standard
When procuring Metabolite M5 for standard curves, custom synthesis is often required. This protocol leverages a Williamson ether synthesis framework.
Causality of Design: Direct alkylation of unprotected 3-hydroxybenzoic acid leads to uncontrolled side reactions at the carboxylic acid. Esterification is a mandatory first step to isolate the phenolic hydroxyl group as the sole nucleophile.
Carboxylic Acid Protection: Suspend 3-hydroxybenzoic acid in anhydrous methanol. Add a catalytic amount of concentrated
and reflux for 12 hours to yield methyl 3-hydroxybenzoate. Monitor completion via TLC (Hexane:EtOAc 3:1).
Williamson Ether Synthesis: Dissolve the protected phenol in anhydrous N,N-Dimethylformamide (DMF). Add 2.0 equivalents of anhydrous
and 1.2 equivalents of ethyl 2-bromobutanoate. Heat to 80°C for 8 hours. The mild base deprotonates the phenol, driving an attack on the -carbon of the bromobutanoate.
Global Deprotection (Saponification): Isolate the resulting diester intermediate and dissolve in a 1:1 mixture of Tetrahydrofuran (THF) and water. Add 3.0 equivalents of Lithium Hydroxide (LiOH) and stir at room temperature for 4 hours. This step cleanly hydrolyzes both the methyl and ethyl esters.
Acidification and Isolation: Adjust the pH of the aqueous layer to 2.0 using 1M HCl. The target dicarboxylic acid will precipitate. Filter and wash with cold water.
Chiral Resolution (Optional but Recommended): Because the synthesis yields the racemate (CAS 1342481-55-3), utilize preparative chiral HPLC (e.g., Chiralpak AD-H column) to isolate the biologically relevant (R)-enantiomer (CAS 1799412-34-2).
Protocol B: LC-MS/MS Bioanalysis of M5 in Plasma
For pharmacokinetic profiling, quantifying M5 requires high-sensitivity mass spectrometry.
Causality of Design: Because M5 contains two highly acidic carboxylic acid groups (pKa ~3.13), it readily loses protons. Therefore, Electrospray Ionization in Negative Mode (ESI-) is strictly required to achieve the necessary limit of detection (LOD).
Sample Preparation: Aliquot 50 µL of monkey or human plasma into a microcentrifuge tube.
Protein Precipitation: Add 150 µL of ice-cold Acetonitrile (MeCN) spiked with a stable isotope-labeled internal standard (e.g., M5-d3). Rationale: MeCN rapidly denatures plasma proteins while keeping the polar M5 metabolite in solution.
Centrifugation: Vortex for 60 seconds, then centrifuge at 14,000 × g for 10 minutes at 4°C.
Chromatographic Separation: Inject 5 µL of the supernatant onto a reversed-phase UPLC C18 column (e.g., Waters Acquity BEH C18, 1.7 µm).
Mobile Phase A: 0.1% Formic acid in HPLC-grade water.
Mobile Phase B: 100% Acetonitrile.
Gradient: Run a steep gradient from 5% B to 95% B over 4 minutes to ensure sharp peak elution.
Mass Spectrometry Detection: Operate the triple quadrupole mass spectrometer in ESI- mode. Monitor the Multiple Reaction Monitoring (MRM) transition for the
precursor ion at m/z 223.2. The primary product ion for quantification typically occurs at m/z 135.1 (corresponding to the loss of the aliphatic ether side chain).
Step-by-step LC-MS/MS workflow for the quantification of Metabolite M5 in plasma samples.
National Institutes of Health (NIH). "Pemafibrate, a New Selective PPARα Modulator: Drug Concept and Its Clinical Applications for Dyslipidemia and Metabolic Diseases". PMC.
Technical Whitepaper: Physicochemical Characterization and Bioanalytical Profiling of 3-(1-Carboxypropoxy)benzoic acid
Executive Summary & Clinical Significance In the landscape of modern drug development and pharmacokinetics (PK), the rigorous characterization of active pharmaceutical ingredients (APIs) and their downstream metabolites...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Clinical Significance
In the landscape of modern drug development and pharmacokinetics (PK), the rigorous characterization of active pharmaceutical ingredients (APIs) and their downstream metabolites is paramount. 3-(1-Carboxypropoxy)benzoic acid , universally designated in pharmacological literature as Pemafibrate Metabolite M5 , is a critical dicarboxylic acid compound[1].
Pemafibrate is a highly selective peroxisome proliferator-activated receptor alpha (PPARα) modulator (SPPARMα) deployed clinically to manage dyslipidemia[2]. Unlike classical fibrates, which are heavily reliant on renal clearance and pose toxicity risks in patients with kidney impairment, pemafibrate undergoes extensive hepatic metabolism[2]. The precise quantification of its terminal metabolites—specifically the benzylic oxidative form (M5)—is a foundational requirement for accurate PK modeling, toxicology screening, and ensuring patient safety[1][2].
Molecular Identity and Physicochemical Properties
As an application scientist, I emphasize that understanding the molecular weight and formula of a compound is not merely a registry exercise; these parameters dictate the exact analytical strategies required for isolation, chromatography, and mass spectrometry[3].
With a molecular formula of C₁₁H₁₂O₅ and a molecular weight of 224.21 g/mol , 3-(1-Carboxypropoxy)benzoic acid exhibits distinct polar characteristics driven by its two carboxylic acid moieties[3][4]. These structural features make the molecule highly amenable to reverse-phase chromatography and negative-ion electrospray ionization (ESI-).
Table 1: Fundamental Physicochemical Data
Property
Value
Chemical Name
3-(1-Carboxypropoxy)benzoic acid
Pharmacological Alias
Pemafibrate Metabolite M5
Molecular Formula
C₁₁H₁₂O₅
Average Molecular Weight
224.21 g/mol
Monoisotopic / Exact Mass
224.0685 Da
CAS Registry Numbers
1342481-55-3 (Racemic) / 1799412-34-2 (R-isomer)
SMILES String
O=C(O)C1=CC=CC(OC(C(O)=O)CC)=C1
Topological Polar Surface Area (TPSA)
83.83 Ų
Mechanistic Pathway: The Hepatic Origin of M5
In vivo, pemafibrate is biotransformed primarily by hepatic cytochrome P450 (CYP) enzymes. The parent drug undergoes N-dealkylation to form an intermediate (Metabolite M4), which is subsequently subjected to benzylic oxidation to yield the terminal M5 metabolite[1]. In cynomolgus monkey models—which closely mirror human metabolic profiles—M5 accounts for approximately 9% of the total circulating metabolites in plasma[1].
Caption: Hepatic metabolic pathway of Pemafibrate yielding Metabolite M5 via benzylic oxidation.
Bioanalytical Methodology: LC-MS/MS Protocol
To quantify 3-(1-Carboxypropoxy)benzoic acid in biological matrices, every step of the workflow must function as a self-validating system. The following protocol leverages the exact mass (224.0685 Da) and acidic nature of M5 to achieve high-fidelity detection without matrix interference.
Caption: Self-validating LC-MS/MS workflow for the absolute quantification of M5 in plasma matrices.
Step-by-Step Protocol for Plasma Quantification:
1. Matrix Spiking and Internal Standardization
Action: Aliquot 50 µL of plasma into a microcentrifuge tube. Spike with 10 µL of an isotopically labeled internal standard (e.g., M5-¹³C₃).
Causality (Expert Insight): The internal standard (IS) co-elutes with the target analyte, experiencing identical ion suppression or enhancement in the mass spectrometer. This self-corrects for variable matrix effects across different patient samples, ensuring absolute trustworthiness in the quantitative readout.
2. Protein Precipitation (PPT)
Action: Add 150 µL of ice-cold acetonitrile containing 0.1% formic acid. Vortex vigorously for 2 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C.
Causality (Expert Insight): Acetonitrile rapidly denatures plasma proteins that would otherwise foul the UHPLC column. The addition of formic acid lowers the pH, suppressing the ionization of the two carboxylic acid groups on M5 (pKa ~3.1–4.0). Keeping the molecule in its neutral state during extraction maximizes its partitioning into the organic supernatant, drastically improving recovery rates.
3. UHPLC Chromatographic Separation
Action: Transfer the supernatant to an autosampler vial and inject 2 µL onto a C18 reverse-phase column (1.7 µm, 2.1 × 50 mm). Run a gradient elution using Water/0.1% Formic Acid (Mobile Phase A) and Acetonitrile/0.1% Formic Acid (Mobile Phase B).
Causality (Expert Insight): The lipophilic C18 stationary phase interacts strongly with the aromatic ring of 3-(1-Carboxypropoxy)benzoic acid. The gradient elution ensures that highly polar endogenous plasma components elute harmlessly in the void volume, while the moderately polar M5 is retained and cleanly separated from the highly lipophilic parent drug, pemafibrate.
4. ESI-MS/MS Detection
Action: Operate the triple quadrupole mass spectrometer in Electrospray Ionization Negative (ESI-) mode. Monitor the Multiple Reaction Monitoring (MRM) transition of m/z 223.1 → 179.1 (corresponding to the loss of CO₂).
Causality (Expert Insight): The dual carboxylic acid structure of M5 makes it highly susceptible to deprotonation, yielding an abundant [M-H]⁻ pseudo-molecular ion at m/z 223.1. Monitoring the specific decarboxylation fragmentation provides absolute structural confirmation, filtering out background chemical noise and guaranteeing scientific integrity.
Conclusion
The molecular formula (C₁₁H₁₂O₅) and weight (224.21 g/mol ) of 3-(1-Carboxypropoxy)benzoic acid are the foundational parameters that dictate its behavior in both biological systems and analytical instruments[3][4]. By leveraging these physicochemical properties, drug development professionals can deploy highly targeted LC-MS/MS workflows to accurately map the pharmacokinetic fate of pemafibrate, ultimately validating its safety profile for clinical use[1][2].
2.[4] Title: rac-Pemafibrate Metabolite M5 - CAS - 1342481-55-3 | Axios Research
Source: axios-research.com
URL:
3.[1] Title: Pharmacokinetics and metabolism of pemafibrate, a novel selective peroxisome proliferator-activated receptor-alpha modulator, in rats and monkeys
Source: PubMed / nih.gov
URL:
4.[2] Title: Pemafibrate, a New Selective PPARα Modulator: Drug Concept and Its Clinical Applications for Dyslipidemia and Metabolic Diseases
Source: ResearchGate
URL:
3-(1-Carboxypropoxy)benzoic acid CAS number and identifiers
An In-Depth Technical Guide to 3-(1-Carboxypropoxy)benzoic acid This guide provides a comprehensive technical overview of 3-(1-Carboxypropoxy)benzoic acid, a molecule of interest for researchers and professionals in drug...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to 3-(1-Carboxypropoxy)benzoic acid
This guide provides a comprehensive technical overview of 3-(1-Carboxypropoxy)benzoic acid, a molecule of interest for researchers and professionals in drug development and chemical synthesis. We will delve into its fundamental chemical identifiers, plausible synthetic routes, analytical characterization, potential applications, and essential safety protocols. This document is structured to provide not just data, but also the scientific reasoning behind the methodologies presented.
Core Chemical Identity and Properties
3-(1-Carboxypropoxy)benzoic acid is an aromatic dicarboxylic acid. Its structure features a benzoic acid core functionalized with a carboxypropoxy ether group at the meta-position. This substitution imparts specific physicochemical properties that make it a unique building block in organic synthesis. The presence of two carboxylic acid groups with different pKa values and an ether linkage offers multiple points for chemical modification.
Key Identifiers and Physicochemical Data
A precise understanding of a compound's identifiers is critical for database searching, regulatory compliance, and experimental replication. The primary identifiers and computed properties for 3-(1-Carboxypropoxy)benzoic acid are summarized below.
While a specific, peer-reviewed synthesis for 3-(1-Carboxypropoxy)benzoic acid is not widely published, a logical and robust synthetic strategy can be proposed based on fundamental organic chemistry principles. The most direct approach involves a two-step process: a Williamson ether synthesis followed by saponification.
Proposed Synthetic Workflow
The causality behind this experimental design is rooted in its efficiency and the use of well-established, high-yielding reactions. The initial ether formation is best performed on an ester-protected benzoic acid to prevent the phenolic hydroxyl group from interfering with the desired reaction. The final hydrolysis step is a standard method for deprotecting carboxyl groups.
Caption: Proposed two-step synthesis of 3-(1-Carboxypropoxy)benzoic acid.
Detailed Experimental Protocol (Hypothetical)
Step 1: Ether Formation:
To a solution of methyl 3-hydroxybenzoate (1.0 eq) in acetone, add potassium carbonate (K₂CO₃, 2.0 eq) as a base.
Add ethyl 2-bromobutanoate (1.1 eq) to the mixture.
Reflux the reaction mixture for 12-24 hours, monitoring progress by Thin Layer Chromatography (TLC). The choice of a relatively non-polar solvent and a solid base facilitates a clean reaction and simple workup.
After completion, filter off the base and evaporate the solvent under reduced pressure. The crude product can be purified via column chromatography to yield the intermediate diester.
Step 2: Hydrolysis:
Dissolve the purified diester from Step 1 in a mixture of ethanol and water.
Add an excess of sodium hydroxide (NaOH, >2.0 eq) and heat the mixture to reflux for 2-4 hours.
Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid (HCl) until the pH is ~1-2.
The final product, 3-(1-Carboxypropoxy)benzoic acid, should precipitate as a solid.
Collect the solid by filtration, wash with cold water, and dry under vacuum.
Analytical Characterization
Each analytical technique provides a unique piece of structural information, creating a self-validating system for confirming the identity and purity of the final compound.
High-Performance Liquid Chromatography (HPLC): Primarily used to assess the purity of the final product. A reversed-phase C18 column with a gradient of water/acetonitrile containing 0.1% formic acid is a standard method for analyzing aromatic carboxylic acids[2][3]. UV detection, typically around 230-254 nm, is effective due to the aromatic ring chromophore.
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the molecular formula. Electrospray ionization (ESI) in negative mode is ideal for dicarboxylic acids, and an exact mass measurement from a high-resolution instrument (e.g., TOF or Orbitrap) can definitively confirm the elemental composition[4].
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the precise molecular structure.
¹H NMR: Would show characteristic aromatic proton signals in the 7-8 ppm region, signals for the propoxy chain (a triplet for the CH₃, a multiplet for the CH₂, and a triplet for the O-CH), and two broad singlets for the acidic carboxylic protons.
¹³C NMR: Would confirm the presence of 11 distinct carbon environments, including two carboxyl carbons (>165 ppm), six aromatic carbons (110-160 ppm), and the three aliphatic carbons of the propoxy chain.
Applications and Biological Relevance
Benzoic acid and its derivatives are ubiquitous in the pharmaceutical and chemical industries, serving as preservatives, antifungal agents, and crucial intermediates in synthesis[5][6][7]. While specific biological data for 3-(1-Carboxypropoxy)benzoic acid is not extensively documented, its structure suggests significant potential as a scaffold in drug discovery.
Role as a Molecular Scaffold
The molecule's bifunctional nature—containing two distinct carboxylic acids and a stable ether linkage—makes it an attractive starting point for creating libraries of more complex molecules. It can be used as a "fragment" in fragment-based drug discovery or as a core scaffold to which other pharmacophores are attached. For instance, similar benzoic acid structures have been investigated as inhibitors for enzymes like D,D-carboxypeptidase, a penicillin-binding protein[8]. Derivatives have also been explored for anti-inflammatory and analgesic activities[9].
Caption: Role as a scaffold in a typical drug discovery pipeline.
Potential Biological Activity
Many simple benzoic acid derivatives have been shown to modulate biological pathways. For example, certain hydroxybenzoic acids can influence the proteostasis network, which is crucial in aging and disease[10]. The specific substitution pattern of 3-(1-Carboxypropoxy)benzoic acid could be explored for activity in areas such as:
Enzyme Inhibition: The carboxylic acid groups can mimic substrate functionalities and interact with active sites of enzymes like proteases or carboxypeptidases.
Receptor Binding: The overall shape and electronic profile may allow it to fit into the binding pockets of various cellular receptors.
Safety and Handling
Hazard Identification: Based on related compounds, this chemical should be handled as a potential irritant.
Skin Irritation: May cause skin irritation upon contact[11].
Eye Damage: Poses a risk of serious eye irritation or damage[11][12][13].
Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.
Recommended Personal Protective Equipment (PPE):
Eye Protection: Chemical safety goggles or a face shield are mandatory.
Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile).
Skin and Body Protection: A lab coat should be worn.
Handling and Storage:
Store in a cool, dry, well-ventilated area in a tightly sealed container.
Avoid generating dust. Use in a chemical fume hood.
Wash hands thoroughly after handling.
Conclusion
3-(1-Carboxypropoxy)benzoic acid, identified by CAS number 1342481-55-3, is a well-defined chemical entity with significant potential for researchers in synthetic and medicinal chemistry. While its direct applications are still emerging, its structural features make it a valuable and versatile building block. The proposed synthetic and analytical methodologies outlined in this guide provide a robust framework for its preparation and quality control. As with all chemicals, adherence to strict safety protocols based on the hazards of analogous compounds is essential for its responsible use in a research setting.
References
3-(1-CARBOXYETHYL)BENZOIC ACID, (R)- . Global Substance Registration System (GSRS). [Link]
3-((1-Carboxyvinyl)oxy)benzoic acid | C10H8O5 | CID 23844017 . PubChem, National Center for Biotechnology Information. [Link]
2-[3-(Hexyloxy)-2-hydroxypropoxy]benzoic acid . CAS Common Chemistry. [Link]
Synthesis and Evaluation of 3-(Dihydroxyboryl)benzoic Acids as D,D-Carboxypeptidase R39 Inhibitors . NUS Pharmacy. [Link]
Evaluation Report on the Analytical Methods submitted in connection with the Application for Authorisation of a Feed Additive . Joint Research Centre. [Link]
3-(1-CARBOXYETHYL)BENZOIC ACID, (+/-)- . Global Substance Registration System (GSRS). [Link]
3-(Carboxymethyl)benzoic acid | C9H8O4 | CID 268227 . PubChem, National Center for Biotechnology Information. [Link]
A Brief Review on Introduction, History, Synthesis and Application of Benzoic Acid . International Journal of Pharmaceutical and Papyro-Analytical Research. [Link]
Benzoic acid and benzoic acid ester derivatives having anti-inflammatory and analgesic activity.
A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective . National Center for Biotechnology Information. [Link]
(PDF) Synthesis and Antibacterial Activity of Novel 3-Hydroxy Benzoic Acid Hybrid Derivative [Part I] . ResearchGate. [Link]
Process for preparing benzoic acid derivative intermediates and benzothiophene pharmaceuticals.
Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules . National Center for Biotechnology Information. [Link]
Synthesis of 3-phenylbenzoic acid from 3-iodobenzoic acid . oc-praktikum.de. [Link]
Biologically Active Compounds of Plants: Structure-Related Antioxidant, Microbiological and Cytotoxic Activity of Selected Carboxylic Acids . MDPI. [Link]
Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples . National Center for Biotechnology Information. [Link]
A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives . SciSpace. [Link]
3-(Methoxycarbonyl)benzoic acid | C9H8O4 | CID 601880 . PubChem, National Center for Biotechnology Information. [Link]
An accurate analytical method for the determination of benzoic acid in curry paste using isotope dilution gas chromatography-mass spectrometry (GC-MS) . Royal Society of Chemistry. [Link]
Solubility of 3-(1-Carboxypropoxy)benzoic acid in organic solvents
An In-depth Technical Guide to the Solubility of 3-(1-Carboxypropoxy)benzoic acid in Organic Solvents Disclaimer: Initial research indicates a lack of publicly available, quantitative solubility data specifically for 3-(...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the Solubility of 3-(1-Carboxypropoxy)benzoic acid in Organic Solvents
Disclaimer: Initial research indicates a lack of publicly available, quantitative solubility data specifically for 3-(1-Carboxypropoxy)benzoic acid. Therefore, this guide provides a comprehensive technical framework based on its predicted physicochemical properties and by using its parent compound, benzoic acid, as a well-documented analogue. The principles and methodologies described herein offer a robust foundation for initiating and conducting solubility studies for 3-(1-Carboxypropoxy)benzoic acid and its derivatives.
Executive Summary
Solubility is a critical physicochemical parameter in drug development, influencing bioavailability, formulation, and efficacy. This guide provides a detailed exploration of the anticipated solubility profile of 3-(1-Carboxypropoxy)benzoic acid in organic solvents. While direct experimental data is scarce, an analysis of its molecular structure and a comparison with the known solubility of benzoic acid allows for a scientifically grounded prediction of its behavior. We present the theoretical underpinnings of solubility, predicted solubility characteristics, a detailed experimental protocol for its determination, and factors that can influence this critical property. This document is intended for researchers, scientists, and drug development professionals seeking to understand and work with this compound.
Physicochemical Profile of 3-(1-Carboxypropoxy)benzoic acid
Understanding the molecular structure and properties of 3-(1-Carboxypropoxy)benzoic acid is fundamental to predicting its solubility.
Structure: The molecule consists of a benzoic acid core substituted with a carboxypropoxy group. This structure imparts both hydrophobic (the benzene ring) and hydrophilic (two carboxylic acid groups and an ether linkage) characteristics.
Predicted Properties:
Topological Polar Surface Area (TPSA): 83.83 Ų[1]
Hydrogen Bond Acceptors: 5 (3 from supplier data, but 5 when considering all oxygen atoms)[1]
The presence of two carboxylic acid functional groups suggests that the compound is a weak acid. Its solubility is therefore expected to be highly dependent on pH. The calculated logP of 1.6268 indicates a moderate lipophilicity. The substantial TPSA and the presence of hydrogen bond donors and acceptors suggest that strong intermolecular interactions, particularly hydrogen bonding, will play a significant role in its solubility.[2][3]
Theoretical Framework for Solubility
The principle of "like dissolves like" is the cornerstone for predicting solubility.[2][4] This means that polar solutes tend to dissolve in polar solvents, while non-polar solutes are more soluble in non-polar solvents.[5][6] The dissolution process involves overcoming the solute-solute and solvent-solvent interactions and forming new, energetically favorable solute-solvent interactions.[7]
Key Factors Governing Solubility:
Solvent Polarity: Solvents are broadly classified as polar or non-polar. Polar solvents can be further divided into protic (containing O-H or N-H bonds, capable of hydrogen bonding) and aprotic (lacking such bonds).[5]
Hydrogen Bonding: The ability of 3-(1-Carboxypropoxy)benzoic acid to both donate and accept hydrogen bonds is a primary driver of its solubility in protic solvents like alcohols.
Temperature: For most solid solutes, solubility increases with temperature.[8]
pH: As a dicarboxylic acid, its solubility in aqueous and protic organic solvents will dramatically increase at pH values above its pKa, due to the formation of the more soluble carboxylate salt.[9][10]
The diagram below illustrates the conceptual relationship between the solute's properties and solvent characteristics.
pKa Values and Acidity Constants for 3-(1-Carboxypropoxy)benzoic acid: A Comprehensive Guide for Drug Development
Executive Summary 3-(1-Carboxypropoxy)benzoic acid (CAS: 1342481-55-3; R-enantiomer CAS: 1799412-34-2) is a structurally unique dicarboxylic acid with significant potential in active pharmaceutical ingredient (API) desig...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
3-(1-Carboxypropoxy)benzoic acid (CAS: 1342481-55-3; R-enantiomer CAS: 1799412-34-2) is a structurally unique dicarboxylic acid with significant potential in active pharmaceutical ingredient (API) design[1][2]. Understanding its ionization profile is critical for predicting aqueous solubility, lipophilicity (logD), and membrane permeability. This whitepaper provides an in-depth mechanistic analysis of its acidity constants, comparing predicted values with structural analogs, and outlines validated experimental protocols for precise pKa determination.
Structural Analysis & Mechanistic Basis of Acidity
As a Senior Application Scientist, I approach molecular characterization by first deconstructing the electronic environment of the ionizable centers. This molecule features two distinct carboxylic acid groups, each governed by different electronic effects:
Center 1: The
-Aryloxy Aliphatic Carboxyl Group (Predicted pKa ~3.13)
The 1-carboxypropoxy moiety contains an aliphatic carboxylic acid positioned alpha to an ether oxygen. The highly electronegative oxygen atom exerts a strong electron-withdrawing inductive effect (-I) through the sigma bond framework. This effect stabilizes the resulting carboxylate anion, significantly increasing the acidity compared to standard aliphatic acids (e.g., propanoic acid, pKa ~4.8). This is mechanistically identical to phenoxyacetic acid, which exhibits an experimentally verified pKa of 3.12 to 3.17 (3[3], 4[4]). Consequently, the predicted pKa for this primary acidic center in 3-(1-carboxypropoxy)benzoic acid is 3.13 ± 0.10 (5[5]).
Center 2: The meta-Substituted Aromatic Carboxyl Group (Predicted pKa ~4.10)
The benzoic acid moiety is substituted at the meta position by the bulky alkoxy group. In electrophilic aromatic systems, meta-alkoxy substituents exert a weak inductive electron-withdrawing effect (-I) but cannot donate electron density via resonance (+R) to the meta position. This slight electron withdrawal stabilizes the benzoate anion slightly better than an unsubstituted hydrogen, leading to a pKa slightly lower than that of unsubstituted benzoic acid (pKa 4.20). Drawing a direct parallel to 3-methoxybenzoic acid (m-anisic acid), which has an established pKa of 4.10 (6[6]), the secondary pKa of 3-(1-carboxypropoxy)benzoic acid is expected to be approximately 4.10.
Predicted vs. Analog Acidity Constants
To facilitate rapid formulation decisions, the quantitative data comparing the target molecule to its structural analogs is summarized below:
To transition from predicted models to regulatory-grade data, orthogonal experimental validation is required. The following protocols establish a self-validating system : the potentiometric titration provides bulk thermodynamic data, while the UV-Vis spectrophotometry confirms the specific structural assignment of the aromatic ionization event.
Because the two pKa values (3.13 and 4.10) are separated by less than 1.0 log unit, overlapping ionization events will occur.
Preparation : Dissolve 2-3 mg of 3-(1-Carboxypropoxy)benzoic acid in 50 mL of 0.15 M KCl. This maintains a constant ionic strength mimicking physiological conditions and ensures activity coefficients remain stable.
Cosolvent Extrapolation : If aqueous solubility is exceptionally low at low pH, use a methanol-water cosolvent system (e.g., 10%, 20%, 30% MeOH) and apply the Yasuda-Shedlovsky extrapolation method to determine the aqueous pKa.
Titration : Titrate with standardized 0.1 M KOH from pH 2.0 to pH 7.0 under an inert argon atmosphere to prevent carbonic acid formation from atmospheric CO2.
Data Analysis : Utilize a Bjerrum plot (average number of bound protons vs. pH) and non-linear regression software to deconvolute the overlapping macroscopic pKa values into distinct microscopic constants.
The aromatic benzoic acid chromophore will exhibit a distinct bathochromic shift upon ionization of the aromatic carboxyl group, allowing us to isolate pKa2.
Buffer Preparation : Prepare a series of universal buffers (e.g., Britton-Robinson) ranging from pH 1.5 to 6.0.
Spectral Acquisition : Spike a constant concentration of the analyte (e.g., 50 µM) into each buffer. Record the UV-Vis spectra from 220 nm to 350 nm.
Isosbestic Point Analysis : Identify isosbestic points to confirm the two-state transition of the aromatic moiety. Plot absorbance at the
of the ionized species against pH to derive pKa2 via the Henderson-Hasselbalch equation.
Workflow Visualization
Orthogonal pKa determination workflow for 3-(1-Carboxypropoxy)benzoic acid.
Implications in Drug Development
The dual-acidic nature of 3-(1-Carboxypropoxy)benzoic acid dictates its behavior in physiological environments:
Gastric vs. Intestinal Absorption : At gastric pH (~1.5), the molecule exists predominantly in its unionized, lipophilic state, favoring passive diffusion. In the intestinal tract (pH 6.5 - 7.4), both carboxyl groups will be fully ionized (dianion), drastically increasing aqueous solubility but impeding passive membrane permeability.
Salt Selection : The presence of two acidic protons allows for the formation of mono- or di-cationic salts (e.g., sodium, potassium, or calcium salts). Formulators must target the primary pKa (3.13) for mono-salt formation or exceed pH 5.0 during crystallization to isolate the di-salt, optimizing the dissolution rate for oral solid dosage forms.
Safety Data Sheet (SDS) for 3-(1-Carboxypropoxy)benzoic acid
An In-Depth Technical Guide to the Safe Handling of 3-(1-Carboxypropoxy)benzoic acid For professionals in the fields of chemical research and drug development, the introduction of novel chemical entities into the laborat...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Safe Handling of 3-(1-Carboxypropoxy)benzoic acid
For professionals in the fields of chemical research and drug development, the introduction of novel chemical entities into the laboratory workflow necessitates a rigorous and proactive approach to safety. This guide provides a comprehensive examination of the safe handling, storage, and disposal of 3-(1-Carboxypropoxy)benzoic acid (CAS No. 1342481-55-3). In the absence of a formally published Safety Data Sheet (SDS) for this specific compound, this document employs a foundational risk assessment strategy, extrapolating from the known hazard profiles of structurally analogous compounds, primarily benzoic acid, to establish a robust framework for laboratory safety protocols.
Compound Profile and Physicochemical Characteristics
3-(1-Carboxypropoxy)benzoic acid is an aromatic dicarboxylic acid. Its structure, featuring a benzoic acid core with a carboxypropoxy substituent, suggests its potential utility as a building block in medicinal chemistry and materials science. Understanding its fundamental physicochemical properties is the first step in a comprehensive safety assessment.
Table 1: Physicochemical Properties of 3-(1-Carboxypropoxy)benzoic acid
The presence of two carboxylic acid groups indicates that the molecule is acidic and can participate in hydrogen bonding, influencing its solubility and biological interactions. The calculated LogP suggests moderate lipophilicity.
Hazard Identification: A Logic-Driven Approach
Given the absence of specific toxicological data for 3-(1-Carboxypropoxy)benzoic acid, a risk assessment must be built upon the known hazards of its core structure, benzoic acid, and related aromatic carboxylic acids. Benzoic acid is a well-characterized compound known to cause skin irritation, serious eye damage, and potential damage to organs through prolonged exposure.[2][3][4] It is logical and prudent to assume that 3-(1-Carboxypropoxy)benzoic acid may exhibit a similar hazard profile.
The following diagram illustrates the deductive reasoning for this hazard assessment.
Caption: Logical flow for inferring hazards based on structural analogy.
Inferred Hazards:
Skin Irritation: Assumed to be an irritant upon contact.
Eye Damage: Assumed to pose a risk of serious eye damage.
Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[4][5]
Specific Target Organ Toxicity (Repeated Exposure): Due to the benzoic acid core, prolonged or repeated inhalation exposure may pose a risk to organs such as the lungs.[3]
Laboratory Handling and Personal Protective Equipment (PPE)
A meticulous and standardized handling protocol is critical to mitigate the inferred risks. The causality behind each step is rooted in preventing skin/eye contact, inhalation, and ingestion.
Standard Protocol for Handling Solid Compound
Preparation: Before handling, ensure the work area is clean and uncluttered. Verify that an eyewash station and safety shower are accessible and operational.[6]
PPE Adornment: Wear the following mandatory PPE:
Safety Goggles: Chemical splash goggles are required to prevent eye contact, which could lead to serious damage.[4]
Nitrile Gloves: Wear appropriate protective gloves to prevent skin exposure. Discard and replace gloves immediately if contamination occurs.
Laboratory Coat: A fully buttoned lab coat protects against accidental skin contact.
Weighing Operations:
Conduct all weighing of the solid powder within a chemical fume hood or a ventilated balance enclosure to minimize inhalation of airborne particles.[5]
Use a spatula to carefully transfer the solid. Avoid creating dust clouds.
Close the container tightly immediately after use.[1][5]
Solution Preparation:
Add the weighed solid to the solvent slowly.
If dissolution is exothermic, use a cold water bath to control the temperature.
Keep the container covered as much as possible during dissolution.
Post-Handling:
Clean the spatula and work surfaces thoroughly.
Wash hands thoroughly with soap and water after removing gloves.[6]
Visualized Handling Workflow
Caption: Step-by-step workflow for safe handling.
Emergency Procedures and First Aid
Based on the hazard profile of analogous compounds, the following first-aid measures are recommended.[2][4][5]
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[2]
Skin Contact: Remove all contaminated clothing immediately. Rinse the affected skin area with plenty of water and soap. If skin irritation occurs, seek medical advice.[3]
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[4]
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]
Spill Management and Waste Disposal
Accidental spills must be handled promptly and safely. Chemical waste must be disposed of in accordance with local, state, and federal regulations.
Protocol for Small-Scale Spill
Evacuate and Ventilate: Alert others in the immediate area. Ensure the area is well-ventilated, preferably within a fume hood.
Contain: Wearing appropriate PPE, cover the spill with a dry, inert absorbent material such as vermiculite, sand, or earth. Do not use combustible materials like paper towels.
Collect: Carefully sweep or scoop the absorbed material into a labeled, sealable waste container. Avoid creating dust.
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
Dispose: Treat the collected waste as hazardous and dispose of it through your institution's environmental health and safety (EHS) office.
Storage, Stability, and Incompatibilities
Proper storage is crucial for maintaining the integrity of the compound and ensuring laboratory safety.
Storage Conditions: Store in a tightly sealed container in a dry, well-ventilated area. The recommended storage temperature is 2-8°C.[1]
Stability: The compound is expected to be stable under recommended storage conditions.
Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[6][7] As a carboxylic acid, it will react exothermically with bases.
Toxicological Profile (Inferred from Benzoic Acid)
Disclaimer: The following data is for Benzoic Acid and should be used only as a guideline for preliminary risk assessment of 3-(1-Carboxypropoxy)benzoic acid.
Table 2: Toxicological Data for Benzoic Acid (Analog)
While 3-(1-Carboxypropoxy)benzoic acid is a novel compound with limited specific safety data, a robust safety protocol can be effectively established through scientific reasoning and analogy to well-characterized structural relatives. Researchers and drug development professionals must treat this compound with the caution afforded to a potential skin and eye irritant and a substance that may cause respiratory irritation. Adherence to the handling, PPE, and emergency protocols outlined in this guide is paramount to ensuring a safe laboratory environment.
Introduction: The Versatile Scaffold of 3-Substituted Benzoic Acid Ethers
An In-Depth Technical Guide to 3-Substituted Benzoic Acid Ethers: Synthesis, Characterization, and Applications 3-Substituted benzoic acid ethers represent a privileged scaffold in modern chemistry, particularly within t...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to 3-Substituted Benzoic Acid Ethers: Synthesis, Characterization, and Applications
3-Substituted benzoic acid ethers represent a privileged scaffold in modern chemistry, particularly within the realms of medicinal chemistry and materials science. The benzoic acid moiety provides a robust platform, with the carboxylic acid group serving as a crucial hydrogen bond donor and acceptor, often facilitating interactions with the active sites of biological targets like enzymes and receptors.[1] The ether linkage, combined with a substitution at the meta-position of the phenyl ring, introduces specific steric and electronic properties that can be fine-tuned to modulate a molecule's pharmacokinetic and pharmacodynamic profile.[1] This strategic arrangement allows for the development of compounds with a wide spectrum of biological activities, including potential as anti-inflammatory, anticancer, and neuroprotective agents.[2][3][4] This guide offers a comprehensive exploration of the synthesis, characterization, and application of these versatile compounds, providing researchers with both the foundational knowledge and practical protocols necessary for their work.
Part 1: Strategic Synthesis of 3-Substituted Benzoic Acid Ethers
The construction of the ether linkage is the cornerstone of synthesizing this class of molecules. The choice of synthetic route is dictated by the availability of starting materials, desired scale, and the tolerance of other functional groups present in the molecule. Three primary methods have proven to be the most robust and versatile: the Williamson Ether Synthesis, the Ullmann Condensation, and the Mitsunobu Reaction.
The Williamson Ether Synthesis: A Classic SN2 Approach
Developed by Alexander Williamson in 1850, this reaction remains one of the most fundamental and widely used methods for preparing ethers.[5] The synthesis proceeds via an S_N2 mechanism, involving the nucleophilic attack of an alkoxide or phenoxide ion on an alkyl halide or other substrate with a good leaving group (e.g., tosylate, mesylate).[5][6][7]
Causality of Experimental Design:
The success of the Williamson synthesis hinges on minimizing the competing E2 elimination reaction.[7] Therefore, the choice of reactants is critical. The reaction is most efficient when the electrophile is a primary alkyl halide, as secondary and tertiary halides are more prone to elimination, especially in the presence of a sterically hindered alkoxide.[5][7] For the synthesis of 3-substituted benzoic acid ethers, the most common and effective strategy involves the reaction of a deprotonated 3-substituted phenol with a primary alkyl halide.
Workflow for Williamson Ether Synthesis
Caption: General workflow for the Williamson ether synthesis.
The Ullmann Condensation: Forging Aryl-Aryl Ethers
When the desired ether linkage is between two aromatic rings (a diaryl ether), the Williamson synthesis is not applicable. The Ullmann condensation provides a powerful alternative, facilitating the copper-catalyzed coupling of an aryl halide with a phenol.[8][9]
Causality of Experimental Design:
Traditional Ullmann reactions required harsh conditions, such as high temperatures (often >200°C) and stoichiometric amounts of copper powder.[8] The aryl halide typically needed to be activated by electron-withdrawing groups.[8] Modern variations have significantly improved the reaction's scope and practicality. The use of soluble copper(I) catalysts, often supported by ligands like diamines or phenanthrolines, allows the reaction to proceed under milder conditions.[9][10] The choice of base, such as cesium carbonate (Cs₂CO₃), is also crucial for facilitating the reaction.[10]
The Mitsunobu Reaction: Inversion of Stereochemistry
The Mitsunobu reaction is a unique and elegant method for converting a primary or secondary alcohol into a variety of functional groups, including ethers, with a predictable inversion of stereochemistry.[11][12][13] This makes it particularly valuable in the synthesis of chiral molecules. The reaction involves the alcohol, a nucleophile (in this case, a 3-substituted benzoic acid or phenol), triphenylphosphine (PPh₃), and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[11]
Causality of Experimental Design:
The reaction mechanism is complex but reliable.[11] PPh₃ and DEAD first react to form a phosphonium salt, which then activates the alcohol's hydroxyl group, turning it into an excellent leaving group.[12][13] The deprotonated benzoic acid (or phenol) then acts as the nucleophile, displacing the activated hydroxyl group via an S_N2 attack, resulting in the formation of the ether with inverted stereochemistry at the carbinol center.[11][12] A key consideration is that the nucleophile must be sufficiently acidic (pKa typically < 13) to be deprotonated by the betaine intermediate, preventing side reactions.[11][12]
Mitsunobu Reaction Mechanism Overview
Caption: Factors influencing the structure-activity relationship.
Part 4: Experimental Protocols
The following protocols are illustrative examples for the synthesis of a generic 3-alkoxybenzoic acid. Researchers should adapt these procedures based on the specific reactivity of their chosen substrates.
Protocol 1: Williamson Ether Synthesis of Ethyl 3-(benzyloxy)benzoate
This protocol describes the synthesis via the reaction of ethyl 3-hydroxybenzoate with benzyl bromide.
Materials:
Ethyl 3-hydroxybenzoate (1.0 eq)
Benzyl bromide (1.1 eq)
Potassium carbonate (K₂CO₃, 2.0 eq)
Acetone or Dimethylformamide (DMF)
Dichloromethane (DCM)
Saturated aqueous sodium bicarbonate (NaHCO₃)
Brine
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add ethyl 3-hydroxybenzoate (1.0 eq) and potassium carbonate (2.0 eq).
Add a sufficient volume of acetone or DMF to dissolve the starting materials (approx. 0.2 M concentration).
Begin stirring the suspension and add benzyl bromide (1.1 eq) dropwise at room temperature.
Heat the reaction mixture to reflux (for acetone) or 60-80 °C (for DMF) and monitor the reaction progress by Thin Layer Chromatography (TLC).
Once the starting material is consumed (typically 4-12 hours), cool the reaction to room temperature.
Filter off the solid K₂CO₃ and rinse with acetone. Concentrate the filtrate under reduced pressure to remove the solvent.
Dissolve the residue in DCM and transfer to a separatory funnel.
Wash the organic layer sequentially with water (2x), saturated NaHCO₃ solution (1x), and brine (1x).
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure ethyl 3-(benzyloxy)benzoate.
Characterize the final product using NMR, IR, and MS.
Protocol 2: Ullmann Condensation for a Diaryl Ether
This protocol outlines a modern, ligand-accelerated Ullmann coupling.
[10][14]
Materials:
3-Iodobenzoic acid (1.0 eq)
Phenol (1.2 eq)
Copper(I) iodide (CuI, 0.1 eq)
1,10-Phenanthroline (0.2 eq)
Cesium carbonate (Cs₂CO₃, 2.0 eq)
Anhydrous, degassed solvent (e.g., Toluene or DMF)
Procedure:
Caution: This reaction should be performed under an inert atmosphere (Nitrogen or Argon).
To a flame-dried Schlenk flask, add 3-iodobenzoic acid (1.0 eq), phenol (1.2 eq), CuI (0.1 eq), 1,10-phenanthroline (0.2 eq), and Cs₂CO₃ (2.0 eq).
Evacuate and backfill the flask with the inert gas three times.
Add anhydrous, degassed solvent via syringe.
Heat the reaction mixture to 110-140 °C with vigorous stirring.
Monitor the reaction by TLC or LC-MS until the starting aryl iodide is consumed.
Cool the reaction to room temperature and dilute with ethyl acetate.
Filter the mixture through a pad of Celite to remove insoluble copper salts and Cs₂CO₃. Rinse the pad with additional ethyl acetate.
Transfer the filtrate to a separatory funnel and wash with water and brine.
Acidify the aqueous layer with 1M HCl to pH ~2-3 and extract with ethyl acetate (3x) to recover the acidic product.
Combine all organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography or recrystallization.
Characterize the final product using NMR, IR, and MS.
Conclusion and Future Outlook
3-Substituted benzoic acid ethers are a class of compounds with significant, demonstrated potential in drug discovery and materials science. The synthetic methodologies for their preparation are well-established and robust, offering chemists multiple strategic pathways to access a wide array of analogs. Understanding the interplay between synthetic strategy, molecular structure, and biological function is paramount. Future research will likely focus on developing more stereoselective and environmentally benign synthetic methods, as well as expanding the application of these scaffolds to new biological targets through high-throughput screening and rational, structure-based design. The inherent versatility of the 3-substituted benzoic acid ether core ensures its continued relevance as a foundational element in the development of novel, functional molecules.
References
Ullmann condensation - Wikipedia. (n.d.). Retrieved March 7, 2026, from [Link]
Structure Activity Relationship (SAR) of Some Benzoic Acid Deriva. (n.d.). Retrieved March 7, 2026, from [Link]
Mitsunobu reaction - Wikipedia. (n.d.). Retrieved March 7, 2026, from [Link]
The Directed Ortho Metalation-Ullmann Connection. A New Cu(I)-Catalyzed Variant for the Synthesis of Substituted Diaryl Ethers. (1998). Organic Letters, 1(1), 149-152. [Link]
Williamson Ether Synthesis. (2022, November 13). Chemistry Steps. Retrieved March 7, 2026, from [Link]
Mitsunobu Reaction. (2019, August 26). Organic-chemistry.org. Retrieved March 7, 2026, from [Link]
Preparation of the 2- and 3-substituted benzoic acid derivatives 9–15... (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]
The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. Retrieved March 7, 2026, from [Link]
Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. (2020, September 24). MDPI. Retrieved March 7, 2026, from [Link]
3-substituted 4-hydroxybenzoic acids and their preparation. (1960). Google Patents.
Studies of the Synthesis and the Structure-activity Relationship of 3-Methylflavones. (2024, September 15). in vivo. Retrieved March 7, 2026, from [Link]
Analysis of Secondary Interactions and Structure-Activity-Relationship of Two Benzoic Acids. (2013, February 5). Acta Physica Polonica A. Retrieved March 7, 2026, from [Link]
Therapeutically active benzoic acid derivatives and process for preparing them. (n.d.). Google Patents.
Potential antiatherosclerotic agents. 3. Substituted benzoic and non benzoic acid analogues of cetaben. (1983). Journal of Medicinal Chemistry, 26(10), 1393-411. [Link]
Substituted amino ethyl meta benzoic acid esters. (n.d.). Google Patents.
Mitsunobu Reaction. (n.d.). Organic Chemistry Portal. Retrieved March 7, 2026, from [Link]
A general procedure for mitsunobu inversion of sterically hindered alcohols. (n.d.). Organic Syntheses. Retrieved March 7, 2026, from [Link]
Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. (n.d.). Francis Academic Press. Retrieved March 7, 2026, from [Link]
Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. (2023, May 29). Preprints.org. Retrieved March 7, 2026, from [Link]
The Ullmann Ether Condensation. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]
Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. (2005, February 23). Organic Process Research & Development. Retrieved March 7, 2026, from [Link]
Williamson ether synthesis - Wikipedia. (n.d.). Retrieved March 7, 2026, from [Link]
Benzoic acid derivatives, methods and uses thereof. (n.d.). Google Patents.
Neat Synthesis of Substituted Benzoic Acids Employing TBHP/Oxone Catalyst and Study of Their Anti-oxidant Activity. (2018, August 5). ResearchGate. Retrieved March 7, 2026, from [Link]
Branching out: redox strategies towards the synthesis of acyclic α-tertiary ethers. (2022, June 30). Royal Society of Chemistry. Retrieved March 7, 2026, from [Link]
Quantitative structure activity relationship for the effect of benzoic acids, cinnamic acids and benzaldehydes on Listeria monocytogenes. (n.d.). PubMed. Retrieved March 7, 2026, from [Link]
Ullmann condensation. (2012, September 6). Wikidoc. Retrieved March 7, 2026, from [Link]
Influence of Benzoate on Substituent Benzoic Acids with Implications on Spectroscopic Studies through Inter Molecular Hydrogen Bonding. (n.d.). Scientific Research Publishing. Retrieved March 7, 2026, from [Link]
Carbon-13 chemical shift assignments of derivatives of benzoic acid. (1990). Magnetic Resonance in Chemistry, 28(3), 271-280. [Link]
Synthesis of Benzoic Acid Esters and Their Antimicrobial Activity. (2024, August). Pharmaceutical Chemistry Journal, 58(13). [Link]
Process for preparing substituted benzoic acid. (n.d.). Google Patents.
Novel class of benzoic acid ester derivatives as potent PDE4 inhibitors for inhaled administration in the treatment of respiratory diseases. (2014, February 13). PubMed. Retrieved March 7, 2026, from [Link]
Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. (2023, May 29). Preprints.org. Retrieved March 7, 2026, from [Link]
Influence of Benzoate on Substituent Benzoic Acids with Implications on Spectroscopic Studies through Inter Molecular Hydrogen Bonding. (2011, June 15). Semantic Scholar. Retrieved March 7, 2026, from [Link]
Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization. (2021, September 1). University of Latvia. Retrieved March 7, 2026, from [Link]
Synthesis, Spectroscopic Characterization, Single-Crystal Structure, Hirshfeld Surface Analysis, and Antimicrobial Studies of 3-Acetoxy-2-methylbenzoic Anhydride. (2022, May 13). ACS Omega. Retrieved March 7, 2026, from [Link]
Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. (n.d.). MDPI. Retrieved March 7, 2026, from [Link]
Thermal Characterization and Physicochemical Profiling of 3-(1-Carboxypropoxy)benzoic Acid (Pemafibrate Metabolite M5)
Executive Summary In pharmaceutical development and analytical chemistry, the rigorous physicochemical characterization of drug metabolites is as critical as that of the active pharmaceutical ingredient (API) itself. 3-(...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In pharmaceutical development and analytical chemistry, the rigorous physicochemical characterization of drug metabolites is as critical as that of the active pharmaceutical ingredient (API) itself. 3-(1-Carboxypropoxy)benzoic acid (CAS: 1342481-55-3 for racemic; 1799412-34-2 for the R-enantiomer) is widely recognized in pharmacokinetic literature as Metabolite M5 , a downstream product of the selective peroxisome proliferator-activated receptor-alpha (PPARα) modulator, Pemafibrate[1].
As an Application Scientist, I frequently observe that relying on basic capillary melting point apparatuses or predicted boiling point models for complex dicarboxylic metabolites leads to erroneous data or catastrophic instrument contamination. Because M5 features extensive intermolecular hydrogen bonding, it is highly prone to thermal degradation prior to reaching its theoretical boiling point. This whitepaper establishes the authoritative baseline data for 3-(1-Carboxypropoxy)benzoic acid and provides a self-validating, step-by-step analytical framework for empirically determining its thermal transitions (melting and boiling/decomposition points).
Pharmacokinetic Context & Chemical Identity
Pemafibrate is metabolized predominantly in the liver by Cytochrome P450 (CYP450) enzymes. While unmetabolized pemafibrate remains the major circulating form in certain models, benzylic oxidation yields Metabolite M5 (3-(1-Carboxypropoxy)benzoic acid)[2]. Understanding the thermal stability of M5 is essential for developing reference standards used in LC-MS/MS plasma assays.
Fig 1. Hepatic metabolic pathway of Pemafibrate yielding Metabolite M5.
Quantitative Physicochemical Data
Due to the proprietary nature of specific pharmaceutical metabolites, empirical melting points are rarely published in open-access databases. However, validated predictive models provide a crucial starting point for designing our thermal analysis parameters.
Table 1: Physicochemical Properties of 3-(1-Carboxypropoxy)benzoic acid
Because 3-(1-Carboxypropoxy)benzoic acid possesses two carboxylic acid moieties, the activation energy required for thermal decarboxylation (loss of CO₂) is often surpassed before the enthalpy of vaporization is met. Therefore, standard visual melting/boiling point methods are insufficient.
To ensure trustworthiness and scientific integrity, we must employ an orthogonal approach using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS) . This creates a self-validating system: we do not just assume mass loss is boiling; we validate it by monitoring specific molecular ions.
Fig 2. Orthogonal thermal analysis workflow for determining M5 melting and boiling points.
Protocol 1: DSC for Precise Melting Point Determination
System Calibration: Calibrate the DSC using Indium (156.6 °C) and Zinc (419.5 °C) standards to ensure temperature accuracy across the expected melting range.
Sample Preparation: Weigh 2.0 – 3.0 mg of the M5 standard into an aluminum crucible.
Causality: Low sample mass minimizes thermal gradients within the sample, ensuring sharp, highly resolved endothermic peaks.
Sealing: Crimp the crucible with a pin-holed lid.
Causality: A pinhole allows for the release of any residual solvent vapor or trapped moisture without causing pan deformation, while maintaining a semi-closed environment to prevent premature sublimation.
Purge Gas: Establish a dry Nitrogen (N₂) purge at 50 mL/min.
Causality: Prevents oxidative degradation of the organic framework prior to melting.
Thermal Program: Equilibrate at 25 °C, then ramp at 10 °C/min to 250 °C.
Causality: A 10 °C/min ramp provides the optimal balance between signal resolution and thermodynamic sensitivity.
Data Extraction: Identify the extrapolated onset temperature of the first major endothermic peak devoid of mass loss. This represents the true thermodynamic melting point.
Protocol 2: TGA-MS for Boiling and Decomposition Point Profiling
System Baseline: Run a blank TGA cycle with an empty alumina crucible to establish a baseline for buoyancy corrections.
Sample Loading: Load 5.0 – 10.0 mg of the M5 analyte into the crucible.
Causality: A slightly larger mass is required here to generate sufficient evolved gas for downstream MS detection.
Atmosphere Control: Utilize an Argon (Ar) purge at 40 mL/min.
Causality: Argon is heavier and inert, providing an excellent carrier gas for MS without the background interference sometimes seen with N₂ (m/z 28).
Thermal Program: Ramp from 50 °C to 500 °C at 10 °C/min.
MS Coupling: Transfer evolved gases via a heated capillary (200 °C) to the Mass Spectrometer.
Causality: Heating the transfer line prevents the condensation of high-boiling volatiles before they reach the ionization chamber.
Ion Monitoring & Interpretation: Monitor m/z 44 (CO₂), m/z 18 (H₂O), and m/z 224 (Molecular Ion).
Causality: If m/z 224 is detected simultaneously with a sharp mass drop on the TGA curve, the compound is undergoing true boiling (vaporization). However, if m/z 44 spikes sharply before m/z 224 is observed, the compound is undergoing thermal decarboxylation (decomposition) prior to its theoretical boiling point of ~426.4 °C.
References
ChemScene. 3-(1-Carboxypropoxy)benzoic acid Product Information. Retrieved from 3
PMC / Current Atherosclerosis Reports. Pemafibrate, a New Selective PPARα Modulator: Drug Concept and Its Clinical Applications for Dyslipidemia and Metabolic Diseases. Retrieved from 1
PubMed / Biopharmaceutics & Drug Disposition. Pharmacokinetics and metabolism of pemafibrate, a novel selective peroxisome proliferator-activated receptor-alpha modulator, in rats and monkeys. Retrieved from 2
Synthesis protocol for 3-(1-Carboxypropoxy)benzoic acid from 3-hydroxybenzoic acid
Application Note & Protocol Abstract: This document provides a detailed protocol for the synthesis of 3-(1-Carboxypropoxy)benzoic acid from 3-hydroxybenzoic acid and 2-bromobutanoic acid. The procedure is based on the Wi...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note & Protocol
Abstract: This document provides a detailed protocol for the synthesis of 3-(1-Carboxypropoxy)benzoic acid from 3-hydroxybenzoic acid and 2-bromobutanoic acid. The procedure is based on the Williamson ether synthesis, a robust and widely applicable method for forming ethers. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth technical details, explanations of experimental choices, and safety considerations.
Introduction & Scientific Background
3-(1-Carboxypropoxy)benzoic acid and its derivatives are of significant interest in medicinal chemistry and materials science due to their structural motifs. The presence of two carboxylic acid groups and an ether linkage provides a scaffold for diverse molecular designs. 3-Hydroxybenzoic acid is a naturally occurring compound with various reported biological activities, making it an attractive starting material for the synthesis of novel compounds.[1][2]
The synthesis route described herein employs the Williamson ether synthesis, a classic SN2 reaction.[3][4][5] This reaction involves the deprotonation of an alcohol or phenol to form a nucleophilic alkoxide or phenoxide, which then displaces a halide from an alkyl halide to form an ether.[4][6] In this specific application, the phenolic hydroxyl group of 3-hydroxybenzoic acid is deprotonated by a base to form a phenoxide. This phenoxide then acts as a nucleophile, attacking the electrophilic carbon of 2-bromobutanoic acid and displacing the bromide ion to form the desired ether linkage.
The choice of a strong base is crucial for the complete deprotonation of the phenolic hydroxyl group, which is more acidic than a typical alcohol but less acidic than a carboxylic acid. Sodium hydroxide is a suitable and cost-effective choice for this purpose. The reaction is typically carried out in a polar aprotic solvent to facilitate the SN2 mechanism.
Reaction Scheme
Figure 1: Overall reaction scheme for the synthesis.
Experimental Protocol
This protocol outlines the step-by-step procedure for the synthesis of 3-(1-Carboxypropoxy)benzoic acid.
Materials and Reagents
Reagent
CAS Number
Molecular Weight ( g/mol )
Quantity
Moles
3-Hydroxybenzoic acid
99-06-9
138.12
5.0 g
0.0362
2-Bromobutanoic acid
80-58-0
167.00
6.66 g
0.0399
Sodium Hydroxide (NaOH)
1310-73-2
40.00
3.2 g
0.0800
Deionized Water
7732-18-5
18.02
~150 mL
-
Diethyl Ether
60-29-7
74.12
~100 mL
-
6 M Hydrochloric Acid (HCl)
7647-01-0
36.46
As needed
-
Anhydrous Magnesium Sulfate (MgSO₄)
7487-88-9
120.37
As needed
-
Equipment
250 mL Round-bottom flask
Reflux condenser
Magnetic stirrer and stir bar
Heating mantle
Separatory funnel (250 mL)
Beakers and Erlenmeyer flasks
Büchner funnel and filter paper
Rotary evaporator
pH paper or pH meter
Step-by-Step Procedure
Deprotonation of 3-Hydroxybenzoic Acid:
In a 250 mL round-bottom flask, dissolve 5.0 g (0.0362 mol) of 3-hydroxybenzoic acid and 3.2 g (0.0800 mol) of sodium hydroxide in 50 mL of deionized water.
Stir the mixture at room temperature for 15 minutes to ensure complete dissolution and formation of the disodium salt of 3-hydroxybenzoic acid. The excess sodium hydroxide ensures deprotonation of both the phenolic hydroxyl and the carboxylic acid groups.
Addition of 2-Bromobutanoic Acid:
To the solution from the previous step, add 6.66 g (0.0399 mol) of 2-bromobutanoic acid dropwise with continuous stirring.
A slight excess of the alkyl halide is used to drive the reaction to completion.
Reaction under Reflux:
Attach a reflux condenser to the round-bottom flask and heat the reaction mixture to a gentle reflux using a heating mantle.
Maintain the reflux for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
Work-up and Product Isolation:
After the reflux period, cool the reaction mixture to room temperature.
Transfer the mixture to a 250 mL separatory funnel.
Acidify the solution to a pH of approximately 2 with 6 M hydrochloric acid. This will protonate both carboxylic acid groups, causing the product to precipitate if it is insoluble in the acidic aqueous solution.[7]
Extract the aqueous layer three times with 30 mL portions of diethyl ether.[7]
Combine the organic layers in a clean Erlenmeyer flask.
Dry the combined organic extracts over anhydrous magnesium sulfate.
Filter the drying agent using a Büchner funnel.
Remove the diethyl ether using a rotary evaporator to yield the crude product.
Purification:
The crude product can be purified by recrystallization from a suitable solvent system, such as water or an ethanol/water mixture.
Dissolve the crude product in a minimum amount of the hot solvent, then allow it to cool slowly to room temperature, and finally in an ice bath to induce crystallization.
Collect the purified crystals by vacuum filtration and wash with a small amount of cold solvent.
Dry the purified product in a vacuum oven.
Characterization
The identity and purity of the synthesized 3-(1-Carboxypropoxy)benzoic acid (MW: 224.21 g/mol ) can be confirmed using standard analytical techniques:[8]
Melting Point: Determine the melting point of the purified product and compare it to the literature value.
1H NMR and 13C NMR Spectroscopy: To confirm the molecular structure.
FT-IR Spectroscopy: To identify the characteristic functional groups (O-H of carboxylic acids, C=O of carboxylic acids, C-O-C of ether).
Mass Spectrometry: To determine the molecular weight of the product.
Experimental Workflow Diagram
Figure 2: Step-by-step experimental workflow.
Safety Precautions & Hazard Management
It is imperative to adhere to standard laboratory safety practices when performing this synthesis.
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves (e.g., nitrile gloves).[9]
Ventilation: Conduct the reaction in a well-ventilated fume hood to avoid inhalation of vapors, especially diethyl ether.[9]
Handling of Reagents:
3-Hydroxybenzoic acid: May cause skin and eye irritation.[10]
2-Bromobutanoic acid: Corrosive and causes severe skin burns and eye damage. Harmful if swallowed.[9][11] Handle with extreme care.
Sodium Hydroxide: Corrosive and can cause severe burns.
Hydrochloric Acid: Corrosive and can cause severe burns.
Diethyl Ether: Highly flammable and volatile. Ensure there are no open flames or spark sources nearby.[7]
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
Hazard
Precautionary Measures
Corrosive Chemicals
Handle in a fume hood, wear appropriate PPE, and have an eyewash station and safety shower readily accessible.[9]
Flammable Solvents
Use in a well-ventilated area away from ignition sources. Use a heating mantle instead of a Bunsen burner.[7]
Reaction Exotherm
Add reagents slowly and with cooling if necessary.
Spills
For small spills, absorb with an inert material and dispose of properly. For larger spills, evacuate the area and follow institutional emergency procedures.[12]
Troubleshooting
Issue
Possible Cause
Suggested Solution
Low Yield
Incomplete reaction
Increase reflux time or temperature. Ensure stoichiometric ratios are correct.
Product loss during work-up
Perform extractions carefully and ensure complete transfer of layers.
Impure Product
Incomplete reaction or side reactions
Optimize purification by trying different recrystallization solvents. Consider column chromatography if necessary.
Reaction does not proceed
Insufficient deprotonation
Ensure the base is fresh and of the correct concentration.
Inactive alkyl halide
Use a fresh bottle of 2-bromobutanoic acid.
Conclusion
The Williamson ether synthesis provides an effective and straightforward method for the preparation of 3-(1-Carboxypropoxy)benzoic acid from commercially available starting materials. By following this detailed protocol and adhering to the outlined safety precautions, researchers can successfully synthesize this valuable compound for further applications in their respective fields. Careful control of reaction conditions and meticulous purification are key to obtaining a high yield of the pure product.
References
Department of Chemistry, University of California, Davis. The Williamson Ether Synthesis. Link
ResearchGate. Williamson ether synthesis and modification of the carboxylic acid... Link
Chem-Supply. Safety Data Sheet: 2-Bromobutyric acid. Link
University of Richmond. Organic Chemistry Williamson Ether Synthesis. Link
Utah Tech University. Williamson Ether Synthesis. Link
BenchChem. Safety data sheet and handling precautions for (S)-2-Bromobutanoic acid. Link
Chemistry Steps. The Williamson Ether Synthesis. Link
Fisher Scientific. Safety Data Sheet: 2-Bromobutyric acid. Link
Step-by-step preparation of 3-(1-Carboxypropoxy)benzoic acid
Application Note: Step-by-Step Preparation of 3-(1-Carboxypropoxy)benzoic Acid Introduction & Scope 3-(1-Carboxypropoxy)benzoic acid is a structurally unique dicarboxylic acid featuring an ether linkage that bridges a be...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Step-by-Step Preparation of 3-(1-Carboxypropoxy)benzoic Acid
Introduction & Scope
3-(1-Carboxypropoxy)benzoic acid is a structurally unique dicarboxylic acid featuring an ether linkage that bridges a benzoic acid moiety and a butyric acid derivative. Compounds of this class are highly valued in drug development and materials science as versatile building blocks and rigid linkers.
This application note details a highly optimized, two-step synthetic protocol for the preparation of 3-(1-Carboxypropoxy)benzoic acid. By utilizing a protection-deprotection strategy, this workflow circumvents the chemoselectivity issues traditionally associated with the direct alkylation of free phenolic acids.
Directly reacting 3-hydroxybenzoic acid with 2-bromobutanoic acid requires at least three equivalents of a strong base (e.g., NaH or NaOH) to deprotonate both carboxylic acids and the phenol. Such harsh basic conditions inevitably lead to competitive side reactions, including the
-elimination of the alkyl bromide (yielding crotonic acid derivatives) or its direct hydrolysis.
To ensure absolute chemoselectivity and a self-validating workflow, we employ a diester intermediate strategy :
Williamson Ether Synthesis (
) : We utilize methyl 3-hydroxybenzoate and methyl 2-bromobutanoate. By masking the carboxylic acids as methyl esters, a mild base like anhydrous potassium carbonate (K₂CO₃) is sufficient to selectively deprotonate the phenol (pKa ~10). The use of polar aprotic Dimethylformamide (DMF) solvates the potassium cation, leaving a highly reactive, "naked" phenoxide anion that efficiently displaces the bromide via an mechanism[2].
Global Saponification (
) : The resulting diester is subjected to hydrolysis using Lithium Hydroxide (LiOH) in a biphasic Tetrahydrofuran (THF)/Water system. LiOH is an exceptionally effective reagent for cleaving methyl esters, while THF ensures the organic diester remains fully dissolved in the aqueous basic medium, allowing the reaction to proceed homogeneously[3].
Table 2: Optimization of O-Alkylation Conditions (Step 1)
Solvent
Base
Temp (°C)
Time (h)
Yield (%)
Mechanistic Observation
Acetone
K₂CO₃
60 (Reflux)
24
65%
Sluggish reaction; incomplete conversion due to lower boiling point.
| DMF | K₂CO₃ | 80 | 12 | 92% | Optimal; naked phenoxide in polar aprotic media accelerates
. |
| THF | NaH | 0 to 25 | 8 | 78% | Stronger base induced trace competitive -elimination of the bromide. |
Synthetic Workflow Diagram
Two-step synthetic workflow for 3-(1-Carboxypropoxy)benzoic acid.
Detailed Experimental Protocols
Protocol A: Synthesis of the Diester Intermediate
Self-Validation Checkpoint: The progress of this reaction must be monitored by TLC (Hexanes/EtOAc 4:1). The phenolic starting material will stain intensely with KMnO₄, whereas the ether product will show a distinct
shift.
Preparation : To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add Methyl 3-hydroxybenzoate (1.0 equivalent, 10.0 mmol) and anhydrous DMF (50 mL, 0.2 M concentration).
Deprotonation : Add finely powdered, anhydrous K₂CO₃ (2.0 equivalents, 20.0 mmol) to the solution. Stir the suspension at room temperature for 15 minutes under an argon atmosphere to pre-form the phenoxide ion[2].
Alkylation : Syringe Methyl 2-bromobutanoate (1.2 equivalents, 12.0 mmol) dropwise into the reaction mixture over 5 minutes.
Heating : Attach a reflux condenser and heat the reaction block to 80 °C. Maintain vigorous stirring for 12 hours.
Workup & DMF Removal : Cool the flask to room temperature. Quench the reaction by adding 100 mL of distilled water. Extract the aqueous layer with Ethyl Acetate (3 × 50 mL).
Washing : Critical Step – To completely remove residual DMF, wash the combined organic layers with a 5% aqueous LiCl solution or brine (5 × 50 mL).
Isolation : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude oil via silica gel flash chromatography to yield the pure diester intermediate.
Protocol B: Global Saponification & Isolation
Self-Validation Checkpoint: The complete hydrolysis of both esters is confirmed when the organic-soluble diester is fully converted into a highly polar, baseline-retained spot on TLC (100% EtOAc).
Solvation : Dissolve the purified diester intermediate (1.0 equivalent, ~9.0 mmol) in THF (45 mL) in a 250 mL round-bottom flask.
Hydrolysis : In a separate beaker, dissolve LiOH·H₂O (4.0 equivalents, 36.0 mmol) in distilled water (45 mL). Add this aqueous basic solution to the THF mixture, creating a 1:1 v/v biphasic system[3].
Reaction : Stir the mixture vigorously at room temperature (20–25 °C) for 4 to 6 hours. The biphasic mixture will gradually become homogeneous as the diester is converted into the water-soluble dilithium salt.
Organic Wash : Concentrate the mixture on a rotary evaporator only until the THF is removed. Dilute the remaining aqueous layer with an additional 20 mL of water and wash with Diethyl Ether (2 × 30 mL). Discard the ether layer; this step removes any unreacted starting materials or non-polar organic impurities.
Acidification : Cool the aqueous layer in an ice-water bath (0 °C). Slowly add 1M HCl dropwise under continuous stirring until the pH reaches ~2.0. The target dicarboxylic acid will precipitate as a white solid.
Final Extraction : Extract the acidified aqueous layer with Ethyl Acetate (3 × 50 mL). Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Drying : Dry the resulting solid under high vacuum for 12 hours to afford analytically pure 3-(1-Carboxypropoxy)benzoic acid.
References
Influence of co-solvents in the highly efficient selective monohydrolysis of a symmetric diester . ResearchGate. Available at:[Link]
Application Note: Reagents and Conditions for Synthesizing 3-(1-Carboxypropoxy)benzoic Acid
Executive Summary 3-(1-Carboxypropoxy)benzoic acid (CAS: 1342481-55-3)[1] is a functionalized dicarboxylic acid featuring an ether linkage at the meta position of a benzoic acid core. Compounds of this class—aryloxyalkan...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
3-(1-Carboxypropoxy)benzoic acid (CAS: 1342481-55-3)[1] is a functionalized dicarboxylic acid featuring an ether linkage at the meta position of a benzoic acid core. Compounds of this class—aryloxyalkanoic acids—are frequently utilized in drug discovery as structural linkers, peroxisome proliferator-activated receptor (PPAR) agonists, and enzyme inhibitors[2]. Synthesizing this molecule requires strict chemoselectivity to differentiate between the phenolic hydroxyl and the carboxylic acid moieties. This application note details a robust, two-step synthetic workflow utilizing a chemoselective Williamson ether synthesis followed by global saponification.
Mechanistic Rationale & Retrosynthetic Strategy
Direct alkylation of 3-hydroxybenzoic acid with 2-bromobutanoic acid is synthetically unviable. In the presence of a base, the carboxylic acid groups (pKa ~4) deprotonate before the phenol (pKa ~10). The resulting carboxylate anions are highly nucleophilic and will attack the alkyl halide, generating unwanted ester byproducts rather than the target ether.
To enforce causality in our synthetic direction, we employ a protecting group strategy (). By starting with methyl 3-hydroxybenzoate and ethyl 2-bromobutanoate , the carboxylic acids are masked. This ensures the base exclusively deprotonates the phenol, directing the Sₙ2 alkylation solely to the oxygen atom (). Following ether formation, a global saponification step simultaneously cleaves both the methyl and ethyl esters to yield the final di-acid.
Stereochemical Note: If the biologically active (R)-enantiomer (CAS: 1799412-34-2)[3] is targeted, researchers must utilize (S)-ethyl 2-bromobutanoate. The Sₙ2 displacement by the phenoxide occurs with complete inversion of stereochemical configuration (Walden inversion).
Reagents and Materials
The following table summarizes the quantitative data and the mechanistic causality behind each reagent choice.
Reagent
MW ( g/mol )
Equivalents
Role
Causality / Mechanistic Rationale
Methyl 3-hydroxybenzoate
152.15
1.0
Starting Material
Phenolic nucleophile; the ester prevents competitive O-alkylation of the carboxylate.
Ethyl 2-bromobutanoate
195.05
1.2
Electrophile
Secondary alkyl halide; a slight excess drives the Sₙ2 reaction to completion.
Potassium Carbonate (K₂CO₃)
138.21
2.0
Base
Mild base; deprotonates the phenol without causing premature ester hydrolysis or driving E2 elimination of the alkyl halide.
N,N-Dimethylformamide (DMF)
73.09
10 vol
Solvent
Polar aprotic solvent; solvates K⁺, creating a highly reactive "naked" phenoxide to accelerate Sₙ2 kinetics.
Lithium Hydroxide (LiOH·H₂O)
41.96
4.0
Saponification Base
Strong nucleophilic base; efficiently cleaves both sterically distinct methyl and ethyl esters.
THF / MeOH / H₂O (3:1:1)
N/A
10 vol
Solvent System
Biphasic homogenizer; dissolves both the lipophilic diester intermediate and the hydrophilic LiOH.
Experimental Workflow Visualization
Figure 1: Two-step synthetic workflow for 3-(1-Carboxypropoxy)benzoic acid.
Step-by-Step Experimental Protocols
Step 1: Chemoselective Williamson Ether Synthesis
Preparation : To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add methyl 3-hydroxybenzoate (10.0 g, 65.7 mmol, 1.0 eq) and anhydrous DMF (100 mL).
Deprotonation : Add anhydrous K₂CO₃ (18.2 g, 131.4 mmol, 2.0 eq) to the solution. Stir the suspension at room temperature for 15 minutes. Causality: This pre-stirring ensures complete formation of the potassium phenoxide, turning the solution slightly yellow.
Alkylation : Add ethyl 2-bromobutanoate (15.4 g, 78.8 mmol, 1.2 eq) dropwise via a syringe over 10 minutes.
Heating : Attach a reflux condenser and heat the reaction mixture to 80 °C under a nitrogen atmosphere for 12 hours.
Self-Validation Checkpoint (TLC) : Withdraw a 10 µL aliquot, dilute in 1 mL EtOAc, and analyze via TLC (Hexanes:EtOAc 3:1). The protocol is self-validating when the starting phenol spot (R_f ~0.4, UV-active/KMnO₄-sensitive) is entirely replaced by the less polar diester intermediate (R_f ~0.7). Do not proceed to workup until conversion is >95% to prevent complex mixtures during saponification.
Workup : Cool the mixture to room temperature. Quench by pouring into 300 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 × 100 mL).
Washing : Wash the combined organic layers with brine (5 × 100 mL). Causality: Extensive brine washing is critical to partition the highly polar DMF out of the organic phase. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude diester intermediate.
Step 2: Global Saponification and Isolation
Preparation : Dissolve the crude diester intermediate in 100 mL of a THF:MeOH:H₂O (3:1:1 v/v/v) solvent mixture.
Hydrolysis : Add LiOH·H₂O (11.0 g, 262.8 mmol, 4.0 eq) in a single portion. Stir the reaction vigorously at room temperature (20–25 °C) for 4 hours.
Self-Validation Checkpoint (LC-MS) : Analyze the reaction mixture via LC-MS (ESI-). The protocol validates its completion when the diester mass is absent, and a single peak corresponding to the di-acid [M-H]⁻ = 223.2 m/z is observed. If mono-esters persist, add 1.0 eq additional LiOH and stir for 1 additional hour.
Workup : Concentrate the mixture under reduced pressure to remove THF and MeOH. Dilute the remaining aqueous layer with 50 mL of water and cool to 0 °C in an ice bath.
Acidification : Slowly add 1M HCl dropwise while stirring until the pH reaches 2.0. Causality: Lowering the pH below the pKa of both carboxylic acids (pKa ~3-4) ensures full protonation, driving the uncharged product out of the aqueous solution.
Isolation : Extract the acidified aqueous layer with Ethyl Acetate (3 × 100 mL). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo. Recrystallize from minimal hot ethyl acetate/hexanes to afford pure 3-(1-carboxypropoxy)benzoic acid as a white solid.
References
Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). John Wiley & Sons.[Link]
Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.[Link]
Application Notes and Protocols for the Williamson Ether Synthesis of Benzoic Acid Derivatives
Introduction: The Strategic Importance of Aryl Ether Linkages in Drug Development The Williamson ether synthesis, a venerable and robust method for forming ether linkages, remains a cornerstone of modern organic synthesi...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Strategic Importance of Aryl Ether Linkages in Drug Development
The Williamson ether synthesis, a venerable and robust method for forming ether linkages, remains a cornerstone of modern organic synthesis.[1][2] Its application in the pharmaceutical industry is particularly noteworthy for the construction of aryl ethers, a common motif in a vast array of therapeutic agents.[3][4] For researchers and professionals in drug development, the ability to selectively and efficiently synthesize ether derivatives of benzoic acid opens up a rich chemical space for structure-activity relationship (SAR) studies. The ether linkage can significantly modulate a molecule's pharmacokinetic properties, including lipophilicity, metabolic stability, and receptor-binding interactions.[5] These application notes provide a comprehensive guide to the Williamson ether synthesis as applied to benzoic acid derivatives, offering both theoretical insights and practical, field-proven protocols.
Pillar 1: Expertise & Experience - Understanding the "Why" Behind the "How"
The successful execution of a Williamson ether synthesis, particularly with multi-functional molecules like benzoic acid derivatives, hinges on a nuanced understanding of the underlying SN2 mechanism and the interplay of various reaction parameters.[6][7]
The Core Mechanism: An SN2 Reaction
The Williamson ether synthesis is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.[1][8] The reaction proceeds in a single, concerted step where a nucleophile attacks an electrophilic carbon atom, concurrently displacing a leaving group.[9] In the context of synthesizing benzoic acid ethers, the nucleophile is a phenoxide ion generated by deprotonating the hydroxyl group of a hydroxybenzoic acid. This phenoxide then attacks a primary alkyl halide.
Diagram 1: The SN2 Mechanism of the Williamson Ether Synthesis
Caption: The concerted SN2 mechanism of the Williamson ether synthesis.
Critical Experimental Choices and Their Rationale
Substrate Selection: The Primacy of Primary Alkyl Halides: The SN2 mechanism is highly sensitive to steric hindrance.[7] Consequently, the alkylating agent must be a primary or methyl halide. Secondary alkyl halides will lead to a mixture of substitution and E2 elimination products, while tertiary alkyl halides will almost exclusively yield the alkene via elimination.[6][8]
Base Selection: Tailoring Strength to Acidity: Phenols are significantly more acidic than aliphatic alcohols, allowing for the use of a wider range of bases.[10]
For simple hydroxybenzoic acids: Weak inorganic bases like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) are often sufficient and are a good first choice due to their mildness, which helps to minimize side reactions.[10][11]
For less acidic or sterically hindered phenols: A stronger base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) may be necessary to ensure complete deprotonation to the phenoxide.[10][12]
For challenging substrates: In cases with less reactive alkylating agents, very strong bases like sodium hydride (NaH) can be employed. However, NaH is highly reactive and moisture-sensitive, increasing the risk of side reactions.[7][10]
Solvent Effects: The Role of Polarity and Aprotic Nature: The choice of solvent can dramatically influence the reaction rate. Polar aprotic solvents such as acetonitrile (CH₃CN), N,N-dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are generally preferred.[1][2] These solvents are capable of solvating the cation of the phenoxide salt, leaving the phenoxide anion "naked" and more nucleophilic, thus accelerating the SN2 reaction.[2] Protic solvents, on the other hand, can solvate the phenoxide anion through hydrogen bonding, reducing its nucleophilicity and slowing the reaction.[1]
Temperature and Reaction Time: A Balancing Act: Typical Williamson ether syntheses are conducted at temperatures ranging from 50 to 100 °C, with reaction times of 1 to 8 hours.[1][2] Higher temperatures can increase the rate of the desired SN2 reaction but also favor the competing E2 elimination side reaction.[1] Therefore, it is crucial to monitor the reaction progress (e.g., by TLC) to determine the optimal balance of temperature and time.
The following protocols are designed to be robust and reproducible. They include in-process checks and purification strategies to ensure the integrity of the final product.
Protocol 1: Synthesis of 4-Carboxyphenoxyacetic Acid
This protocol details the synthesis of 4-carboxyphenoxyacetic acid from 4-hydroxybenzoic acid and chloroacetic acid, a common building block in medicinal chemistry.
Diagram 2: Experimental Workflow for Synthesis of 4-Carboxyphenoxyacetic Acid
Caption: A step-by-step workflow for the synthesis of 4-carboxyphenoxyacetic acid.
Step-by-Step Methodology:
Phenoxide Formation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 4-hydroxybenzoic acid in an aqueous solution of 2.2 equivalents of sodium hydroxide. Gentle warming may be required to achieve complete dissolution.[13]
Addition of Alkylating Agent: To the stirred solution, add 1.1 equivalents of chloroacetic acid.[13]
Reaction: Fit the flask with a reflux condenser and heat the mixture to a gentle reflux (approximately 90-100 °C) for 1-2 hours.[13] Monitor the reaction progress by Thin Layer Chromatography (TLC).
Work-up and Acidification: After the reaction is complete, cool the mixture to room temperature and dilute with deionized water.[13] Carefully acidify the solution to a pH of approximately 2-3 with concentrated hydrochloric acid.[12] This will protonate the carboxylate and precipitate the product.
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volume of the aqueous layer).[13]
Washing: Combine the organic layers and wash with deionized water, followed by a brine solution to remove any remaining water-soluble impurities.
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[5]
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as hot water or an ethanol/water mixture.[13]
Protocol 2: Microwave-Assisted Synthesis of Ethyl 4-(Benzyloxy)benzoate
Microwave-assisted synthesis offers a significant acceleration of reaction times and can lead to improved yields.[15][16][17]
Microwave-safe reaction vessel with a magnetic stir bar
Standard laboratory glassware for work-up
Step-by-Step Methodology:
Reaction Setup: In a microwave-safe reaction vessel, combine ethyl 4-hydroxybenzoate (1.0 eq.), benzyl bromide (1.2 eq.), and potassium carbonate (2.0 eq.) in anhydrous acetonitrile.[18]
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a constant temperature (e.g., 130 °C) for 10-20 minutes.[2] The reaction progress should be monitored by TLC.
Work-up: After the reaction is complete, cool the vessel to room temperature and filter the mixture to remove the inorganic salts.
Extraction and Washing: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with deionized water and brine.
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
Purification: Purify the crude product by column chromatography on silica gel.
This is a known side reaction with phenoxides. The choice of solvent and counter-ion can influence the O/C alkylation ratio.
Dimerization or polymerization.
Ensure slow, controlled addition of the alkylating agent.
Difficulty in Purification
Unreacted starting materials.
Optimize reaction conditions for full conversion. Utilize an acid-base extraction to remove unreacted hydroxybenzoic acid.[14]
Emulsion formation during work-up.
Add brine to the aqueous layer to break the emulsion.
Advanced Methods: Phase-Transfer Catalysis
For reactions involving sparingly soluble phenoxides, phase-transfer catalysis (PTC) can be highly effective.[1][19] A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), facilitates the transfer of the phenoxide anion from the aqueous or solid phase into the organic phase where the alkylating agent resides, thereby accelerating the reaction.[20][21]
Master Organic Chemistry. "The Williamson Ether Synthesis." October 24, 2014. [Link]
Wikipedia. "Williamson ether synthesis." Accessed March 7, 2026. [Link]
Chemistry LibreTexts. "9.6: Williamson Ether Synthesis." July 14, 2015. [Link]
ChemTalk. "Williamson Ether Synthesis." October 23, 2022. [Link]
Bentham Science. "Microwave assisted Williamson Ether Synthesis in the absence of Phase Transfer Catalyst." Accessed March 7, 2026. [Link]
Organic Chemistry Research. "A Tandem Scalable Microwave-Assisted Williamson Alkyl Aryl Ether Synthesis under Mild Conditions." Accessed March 7, 2026. [Link]
University of Massachusetts Boston. "The Williamson Ether Synthesis." Accessed March 7, 2026. [Link]
Organic-Synthesis.com. "Alcohol to Ether using Williamson synthesis (O-Alkylation)." Accessed March 7, 2026. [Link]
ACS Publications. "Solid Phase Extraction Purification of Carboxylic Acid Products from 96-Well Format Solution Phase Synthesis with DOWEX 1×8-400 Formate Anion Exchange Resin." February 2, 2001. [Link]
WikiMili. "Williamson ether synthesis." July 15, 2020. [Link]
Chemistry LibreTexts. "4.8: Acid-Base Extraction." April 7, 2022. [Link]
Bentham Science. "Microwave Assisted Williamson Synthesis: A Green Approach Towards the Preparation of Ethers." October 11, 2024. [Link]
Francis Academic Press. "Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents." Accessed March 7, 2026. [Link]
Google Patents. "US5387713A - Process for purification of carboxylic acids." Accessed March 7, 2026.
IJCEA. "Reactive Extraction: An Intensifying Approach for Carboxylic Acid Separation." Accessed March 7, 2026. [Link]
Teledyne ISCO. "RediSep C-18 reversed phase column purification of carboxylic acids." November 9, 2012. [Link]
J&K Scientific LLC. "Williamson Ether Synthesis." March 22, 2025. [Link]
Cambridge University Press. "Williamson Ether Synthesis." Accessed March 7, 2026. [Link]
RSC Publishing. "Static phase transfer catalysis for Williamson reactions." Accessed March 7, 2026. [Link]
University of Calgary. "Ch24: ArOH to ArOR." Accessed March 7, 2026. [Link]
Francis Academic Press. "Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents." Accessed March 7, 2026. [Link]
CRDEEP Journals. "Phase-Transfer Catalysis in Organic Syntheses." Accessed March 7, 2026. [Link]
Semantic Scholar. "An improved Williamson ether synthesis using phase transfer catalysis." December 23, 1975. [Link]
ResearchGate. "Solvent‐Free Williamson Synthesis: An Efficient, Simple, and Convenient Method for Chemoselective Etherification of Phenols and Bisphenols." Accessed March 7, 2026. [Link]
ACS Publications. "Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents." February 23, 2005. [Link]
ResearchGate. "Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents." Accessed March 7, 2026. [Link]
University of Wisconsin-River Falls. "Experiment 06 Williamson Ether Synthesis." Accessed March 7, 2026. [Link]
ResearchGate. "Williamson ether synthesis and modification of the carboxylic acid..." Accessed March 7, 2026. [Link]
YouTube. "Williamson Ether Synthesis Reaction Mechanism." May 2, 2018. [Link]
HPLC Method Development for the Quantification of 3-(1-Carboxypropoxy)benzoic acid
Executive Summary The quantification of dicarboxylic acids in pharmaceutical and chemical matrices presents unique chromatographic challenges, primarily due to their high polarity and pH-dependent ionization states. This...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The quantification of dicarboxylic acids in pharmaceutical and chemical matrices presents unique chromatographic challenges, primarily due to their high polarity and pH-dependent ionization states. This application note details the mechanistic rationale, method development strategy, and self-validating protocol for the High-Performance Liquid Chromatography (HPLC) analysis of 3-(1-Carboxypropoxy)benzoic acid . By strictly controlling the mobile phase pH and utilizing an end-capped reversed-phase system, researchers can achieve robust, reproducible, and ICH-compliant quantification.
Analyte Profiling & Mechanistic Causality
To develop a robust method, we must first deconstruct the physicochemical properties of the analyte. 3-(1-Carboxypropoxy)benzoic acid is a dicarboxylic acid featuring an aromatic benzoic acid moiety and an aliphatic carboxylic acid linked via a propoxy ether bridge.
Table 1: Physicochemical Properties of 3-(1-Carboxypropoxy)benzoic acid
Because the molecule possesses two acidic functional groups, its chromatographic behavior is governed by the Henderson-Hasselbalch equation. According to predictive models, the pKa of this compound is approximately 3.13 [[1]]. If the mobile phase pH is near or above this pKa, the carboxylic groups will deprotonate into highly polar carboxylate anions. This ionized state drastically reduces hydrophobic retention on a standard C18 column and induces severe peak tailing due to secondary ion-exchange interactions with residual surface silanols on the silica support.
Fig 1: Effect of mobile phase pH on dicarboxylic acid ionization and C18 retention.
Method Development Strategy: The Causality of Choices
Do not simply mix solvents; engineer the chromatographic environment. Every parameter below is chosen to force the analyte into a predictable, stable state.
Mobile Phase pH Control (The Critical Parameter): For dicarboxylic acids, lowering the mobile phase pH below the pKa suppresses ionization, thereby increasing hydrophobicity and retention on reversed-phase columns [[2], [3]].
Expert Insight: While 0.1% Formic Acid (pH ~2.7) is commonly used for LC-MS compatibility, it is only ~0.4 pH units below the analyte's predicted pKa. This can result in partial ionization and split peaks. For strict UV-based quantification, 0.1% Trifluoroacetic Acid (TFA, pH ~2.0) is highly recommended. It drops the pH more than 1 unit below the pKa, ensuring >90% of the analyte is fully protonated and neutral.
Stationary Phase Selection: An end-capped C18 column is required. Even with a highly acidic mobile phase, trace amounts of unprotonated silanols can cause tailing. End-capping physically blocks these active sites, ensuring the separation is driven purely by hydrophobic partitioning.
Organic Modifier:Acetonitrile is preferred over methanol. Acetonitrile provides a lower UV cutoff (<190 nm) and lower system backpressure, which is critical for detecting benzoic acid derivatives at lower wavelengths without baseline noise interference.
Detection Wavelength: Benzoic acid derivatives typically exhibit strong UV absorbance around 230 nm due to the
transition of the aromatic ring conjugated with the carbonyl group [[4]].
Keeps pH >1 unit below pKa to fully protonate both carboxylic acid groups.
Mobile Phase B
0.1% TFA in Acetonitrile
Acetonitrile provides lower UV cutoff and lower backpressure than methanol.
Flow Rate
1.0 mL/min
Standard flow for 4.6 mm ID columns, balancing run time and resolution.
Temperature
30 °C
Thermostatting prevents retention time drift due to ambient temperature fluctuations.
Detection
UV at 230 nm
Captures the primary transition of the conjugated benzoic acid system.
Self-Validating Experimental Protocol
A trustworthy analytical method must be a self-validating system. This protocol incorporates built-in checks (System Suitability and Bracketed Calibration) to ensure the system is performing optimally before and during sample analysis.
Fig 2: Self-validating HPLC experimental workflow from preparation to data analysis.
Step 1: Mobile Phase & Diluent Preparation
Mobile Phase A: Add 1.0 mL of LC-grade Trifluoroacetic Acid (TFA) to 1000 mL of Milli-Q water. Mix thoroughly and degas via sonication for 10 minutes. (Self-Validation Check: Verify pH is ~2.0 using a calibrated pH meter).
Mobile Phase B: Add 1.0 mL of LC-grade TFA to 1000 mL of HPLC-grade Acetonitrile.
Diluent: Prepare a 50:50 (v/v) mixture of Milli-Q Water and Acetonitrile.
Step 2: Standard Preparation
Primary Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 3-(1-Carboxypropoxy)benzoic acid reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with the Diluent.
Secondary Verification Stock: Prepare a second stock solution from a separate weighing to verify the accuracy of the primary stock.
Working Standards: Serially dilute the primary stock with Diluent to create calibration levels at 1, 5, 10, 20, and 50 µg/mL.
Step 3: Chromatographic Execution
Purge the HPLC system and equilibrate the C18 column with 10% Mobile Phase B for 20 minutes until the UV baseline is flat and system pressure is stable.
Gradient Program:
0-2 min: 10% B (Isocratic hold to focus the analyte)
2-8 min: 10%
60% B (Linear gradient for elution)
8-10 min: 60% B (Column wash)
10-11 min: 60%
10% B (Return to initial conditions)
11-15 min: 10% B (Re-equilibration)
Step 4: System Suitability Testing (SST) & Bracketed Analysis
Inject the 10 µg/mL working standard five times consecutively.
SST Acceptance Criteria: The method is only validated for use if the Relative Standard Deviation (%RSD) of the peak area is
2.0%, and the Tailing Factor () is 1.5.
Bracketed Analysis: Inject unknown samples. Inject a 10 µg/mL verification standard every 10 samples to ensure no retention time drift or detector response degradation has occurred.
Method Validation & Quantitative Data
Method validation must be executed in accordance with ICH Q2(R2) guidelines to ensure the procedure is fit for its intended purpose [[5],[6]]. The table below summarizes the target acceptance criteria and representative data for this assay.
Table 3: Representative Method Validation Data (ICH Q2(R2) Guidelines)
Validation Parameter
ICH Q2(R2) Acceptance Criteria
Representative Target Result
System Suitability
%RSD 2.0% (n=5), 1.5
%RSD = 0.5%, = 1.1
Linearity Range
R² 0.999 over 80-120% of target
1.0 – 50.0 µg/mL, R² = 0.9998
Accuracy (Recovery)
98.0% – 102.0% recovery
99.5% ± 0.8% across 3 levels
Precision
Repeatability %RSD 2.0% (n=6)
0.85%
LOD / LOQ
S/N 3 (LOD) / S/N 10 (LOQ)
LOD: 0.15 µg/mL / LOQ: 0.50 µg/mL
Troubleshooting & Critical Parameters
Symptom: Severe Peak Tailing (
> 1.5).
Causality: The mobile phase pH has drifted upwards, causing partial deprotonation of the carboxylic acid groups, or the column has lost its end-capping.
Solution: Prepare fresh Mobile Phase A with exactly 0.1% TFA. If tailing persists, replace the C18 column.
Symptom: Retention Time Drift.
Causality: Dicarboxylic acids are highly sensitive to temperature fluctuations and minor variations in organic modifier concentration.
Solution: Ensure the column compartment is strictly thermostatted at 30 °C. Verify that the pump proportioning valves are functioning correctly by running a step-gradient tracer test.
Phenomenex. "Carbohydrate and Organic Acid LC - Mobile Phase pH Effects." Phenomenex Technical Applications. URL: [Link]
Sarkar, A.B., & Kochak, G.M. (2005). "HPLC analysis of aliphatic and aromatic dicarboxylic acid cross-linkers hydrolyzed from carbohydrate polyesters for estimation of the molar degree of substitution." Carbohydrate Polymers, 59(3), 305-312. URL:[Link]
International Council for Harmonisation (ICH). "ICH Q2(R2) Validation of Analytical Procedures." ICH Quality Guidelines. URL: [Link]
Recrystallization solvents for purifying 3-(1-Carboxypropoxy)benzoic acid
Application Note: Optimization of Recrystallization Solvents for the Purification of 3-(1-Carboxypropoxy)benzoic Acid Molecular Profiling & Crystallization Thermodynamics 3-(1-Carboxypropoxy)benzoic acid is a complex dic...
3-(1-Carboxypropoxy)benzoic acid is a complex dicarboxylic acid characterized by an aromatic benzoic acid moiety and an aliphatic ether linkage (the 1-carboxypropoxy group). This structural dichotomy presents unique challenges for downstream purification.
From a thermodynamic perspective, the dual carboxylic acid groups provide strong intermolecular hydrogen-bonding capabilities, driving high polarity and a tendency to form stable dimers in solution. Consequently, dicarboxylic acids often exhibit poor solubility in non-polar organic solvents and require highly polar solvents, such as water or short-chain alcohols, to disrupt the crystal lattice during dissolution[1]. However, the flexible aliphatic ether chain and the aromatic ring impart moderate lipophilicity. If the solvent system is too polar, the lipophilic domains can induce "oiling out" (liquid-liquid phase separation)—a phenomenon where the compound separates as an amorphous oil rather than nucleating into a crystalline solid[1].
Theoretical Framework for Solvent Selection
The selection of an optimal recrystallization solvent is not merely a function of solubility; it directly dictates crystal morphology, purity, and yield. The solvent properties influence the thermodynamic pathway of crystal growth, with different solvent classes yielding drastically different particle morphologies (e.g., needles vs. platelets), which subsequently impacts filtration efficiency[2].
To design a self-validating purification system, we must balance the maximization of crystallization yield with the minimization of active pharmaceutical ingredient (API) dissolution during the washing phase[3].
Primary Solvents (Good Solvents): Ethanol and Ethyl Acetate are selected because they can fully solvate both the polar carboxylate groups and the lipophilic aromatic/aliphatic domains at elevated temperatures (70–80°C).
Anti-Solvents (Poor Solvents): Water and Heptane are utilized to sharply decrease solubility upon cooling, forcing supersaturation and subsequent nucleation.
By employing a binary solvent/anti-solvent system, researchers can precisely control the saturation point (cloud point) and cooling trajectory, thereby preventing oiling out and ensuring the exclusion of both polar and non-polar impurities.
Quantitative Solubility Profile
The following table summarizes the representative solubility thermodynamics of 3-(1-Carboxypropoxy)benzoic acid across various solvent systems to guide protocol development.
The following protocols are designed as self-validating workflows. The inclusion of hot filtration ensures the removal of mechanical and insoluble impurities, while controlled cooling ramps prevent the entrapment of mother liquor within the crystal lattice.
Protocol A: Binary System (Ethanol / Water)
Best for crude batches with high levels of polar impurities or inorganic salts.
Dissolution: Suspend 10.0 g of crude 3-(1-Carboxypropoxy)benzoic acid in 30 mL of absolute Ethanol in a round-bottom flask.
Heating: Heat the suspension to 70°C under continuous magnetic stirring until complete dissolution is achieved.
Hot Filtration: Rapidly filter the hot solution through a pre-warmed Büchner funnel to remove any insoluble particulate matter.
Anti-Solvent Addition: Return the filtrate to 70°C. Add hot deionized water dropwise until the solution reaches the "cloud point" (a faint, persistent turbidity). Add 1–2 mL of Ethanol just until the solution clears.
Controlled Nucleation: Remove the heat source and allow the solution to cool undisturbed to room temperature at a rate of approximately 0.5°C/min. Once at room temperature, transfer to an ice bath (4°C) for 2 hours to maximize yield.
Isolation: Isolate the crystals via vacuum filtration. Wash the filter cake with 15 mL of a cold (4°C) 1:2 Ethanol:Water mixture to displace the mother liquor without causing API dissolution[3].
Drying: Dry the crystals in a vacuum oven at 45°C until a constant weight is achieved.
Protocol B: Solvent / Anti-Solvent System (Ethyl Acetate / Heptane)
Best for crude batches contaminated with lipophilic byproducts or unreacted aromatic precursors.
Dissolution: Dissolve 10.0 g of the crude compound in 40 mL of Ethyl Acetate at 70°C.
Clarification: Perform a hot filtration to ensure a homogenous, particle-free solution.
Anti-Solvent Ramp: While maintaining the filtrate at 70°C, slowly add 60 mL of hot Heptane via an addition funnel over 15 minutes.
Crystallization: Allow the mixture to cool slowly to room temperature. The low dielectric constant of Heptane will force the dicarboxylic acid out of solution while retaining non-polar impurities in the mother liquor.
Isolation & Washing: Filter under vacuum and wash the resulting crystalline bed with 20 mL of cold Heptane.
Workflow Diagram
Logical workflow for selecting and executing the optimal recrystallization solvent system.
Troubleshooting & Analytical Validation
Oiling Out: If the compound separates as a liquid phase, the cooling rate is likely too rapid, or the solvent system is too polar for the specific impurity profile[1]. Remedy: Reheat the mixture until homogenous, add 5-10% more of the primary solvent (Ethanol or EtOAc), and reduce the cooling ramp to 0.2°C/min.
Analytical Validation: Purity should be orthogonal validated. Use High-Performance Liquid Chromatography (HPLC) to quantify trace impurities and Differential Scanning Calorimetry (DSC) to confirm the crystalline polymorph and ensure the absence of solvent occlusion (evident by endothermic events prior to the true melting point).
References
A Novel Integrated Workflow for Isolation Solvent Selection Using Prediction and Modeling. Organic Process Research & Development - ACS Publications. Available at: [Link]
Solvent design for crystallization of carboxylic acids. ResearchGate. Available at: [Link]
Application Note: (R)-3-(1-Carboxypropoxy)benzoic Acid in SPPARMα Drug Development
Introduction & Mechanistic Rationale 3-(1-Carboxypropoxy)benzoic acid (CAS 1342481-55-3)[1], and specifically its optically pure (R)-enantiomer (CAS 1799412-34-2)[2], is a highly versatile dicarboxylic acid intermediate....
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Mechanistic Rationale
3-(1-Carboxypropoxy)benzoic acid (CAS 1342481-55-3)[1], and specifically its optically pure (R)-enantiomer (CAS 1799412-34-2)[2], is a highly versatile dicarboxylic acid intermediate. In modern pharmaceutical process chemistry, it serves as the foundational chiral building block for Pemafibrate, a first-in-class Selective Peroxisome Proliferator-Activated Receptor Alpha Modulator (SPPARMα)[3].
Structural Causality: Unlike traditional fibrates (e.g., fenofibrate) that rely on rigid, non-selective pharmacophores, the (R)-1-carboxypropoxy moiety in this intermediate confers a flexible, hydrophobic Y-shaped conformation to the final Active Pharmaceutical Ingredient (API)[4]. This structural flexibility is the direct cause of its superior efficacy: it allows the API to perfectly fit the PPARα ligand-binding pocket (LBP), inducing a specific conformational transition that selectively recruits the steroid receptor coactivator-1 (SRC1)[4]. This targeted activation upregulates Lipoprotein Lipase (LPL) and downregulates Apolipoprotein C-III (ApoC-III) without triggering the off-target renal toxicity historically associated with fibrate therapies[5].
Physicochemical Properties & Data Presentation
To ensure robust experimental design, the physicochemical baseline of the intermediate must be established. The dual carboxylic acid groups present unique solubility and reactivity profiles.
Property
Value
Analytical Significance
Chemical Name
(R)-3-(1-Carboxypropoxy)benzoic acid
Defines the chiral stereocenter required for target binding.
Dual utility in both process chemistry and DMPK/ADME studies.
Synthetic & Metabolic Workflows
The utility of 3-(1-Carboxypropoxy)benzoic acid spans the entire drug development lifecycle, acting as the starting precursor for API synthesis and later emerging as the primary circulating metabolite (Metabolite M5) during in vivo pharmacokinetic (PK) clearance[7].
Fig 1. The dual role of 3-(1-Carboxypropoxy)benzoic acid as a synthetic precursor and in vivo metabolite.
Protocol A: Chemoselective Derivatization for API Synthesis
Converting this di-acid into Pemafibrate requires the chemoselective differentiation of its two carboxylic acid groups[8]. The aromatic benzoic acid must be reduced to a benzyl alcohol and activated for N-alkylation, while the chiral aliphatic acid must remain intact.
Step 1: Aliphatic Esterification (Protection)
Action: React the di-acid with isobutylene and a catalytic amount of H₂SO₄ in dioxane to form the tert-butyl ester of the aliphatic carboxylic acid.
Causality: The aliphatic alpha-alkoxy carboxylic acid is sterically hindered but highly nucleophilic. Transient protection as a tert-butyl ester prevents unwanted reduction in Step 2, ensuring 100% chemoselectivity.
Self-Validation: Monitor via TLC (Hexane:EtOAc 7:3). The disappearance of the baseline di-acid spot and the emergence of a higher Rf (~0.6) product confirms complete esterification.
Step 2: Chemoselective Reduction
Action: Treat the protected intermediate with Borane-THF (BH₃·THF) at 0°C, warming to room temperature over 4 hours.
Causality: Borane rapidly and selectively reduces the electron-rich aromatic carboxylic acid to a benzylic alcohol without cleaving the ether linkage or reducing the sterically bulky tert-butyl ester.
Self-Validation: Validate via ¹H-NMR. The successful reduction is confirmed by the disappearance of the broad COOH proton and the appearance of a new benzylic -CH₂- singlet near 4.6 ppm.
Step 3: Activation and N-Alkylation
Action: Convert the benzylic alcohol to a bromide using PBr₃, followed by SN2 coupling with the benzoxazole amine derivative in the presence of K₂CO₃/DMF[8].
Causality: K₂CO₃ in DMF provides the optimal basicity and dielectric constant to facilitate the N-alkylation of the secondary amine without inducing competitive elimination of the bromide.
In vivo, Pemafibrate undergoes extensive metabolism. The oxidative cleavage of the amine linkage yields 3-(1-carboxypropoxy)benzoic acid as the major circulating metabolite (Metabolite M5)[7]. Tracking M5 is critical for renal clearance validation.
Fig 2. Mechanism of action for SPPARMα modulating lipid metabolism via PPARα activation.
Protocol B: LC-MS/MS Quantification of Metabolite M5 in Plasma
Step 1: Sample Preparation via Solid Phase Extraction (SPE)
Action: Load 100 µL of plasma spiked with a stable isotope-labeled internal standard (SIL-IS) onto a mixed-mode anion exchange (MAX) SPE cartridge. Wash with 5% NH₄OH in water, and elute with 2% formic acid in methanol.
Causality: Because Metabolite M5 is a highly polar di-acid, it remains ionized at physiological pH. The MAX cartridge captures the di-anion, allowing neutral and cationic plasma proteins (which cause severe MS ion suppression) to be washed away. The acidic methanol neutralizes the charge for elution.
Step 2: LC-MS/MS Acquisition
Action: Inject 5 µL onto a C18 column (e.g., Waters Acquity BEH C18) using a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and Acetonitrile (Mobile Phase B). Monitor the MRM transition
223.1 → 135.0 in negative electrospray ionization (ESI-) mode.
Causality: The acidic mobile phase suppresses the ionization of the carboxylic acids during chromatography, preventing peak tailing and ensuring sharp Gaussian peaks. The MRM transition reflects the loss of the carboxypropoxy group, leaving the stable benzoate anion fragment.
Self-Validation: The system is self-validated by the SIL-IS peak area. Matrix effects are validated by comparing the SIL-IS peak area in post-extraction plasma versus neat solvent. A linear calibration curve (R² > 0.995) across 1–1000 ng/mL ensures quantitative trustworthiness.
References
National Center for Biotechnology Information. "PubChem Compound Summary for CID 11526038, Pemafibrate." Retrieved from[Link]
RCSB Protein Data Bank. "6L96: Structure of PPARalpha-LBD/pemafibrate/SRC1 peptide." Retrieved from[Link]
Yamazaki, Y., et al. (2008). "A practical synthesis of the PPARα agonist, (R)-K-13675, starting from (S)-2-hydroxybutyrolactone." Tetrahedron, 64(35), 8155-8158.[Link]
Axios Research. "rac-Pemafibrate Metabolite M5 - CAS 1342481-55-3." Retrieved from[Link]
Ishibashi, S., et al. (2018). "Pemafibrate, a New Selective PPARα Modulator: Drug Concept and Its Clinical Applications for Dyslipidemia and Metabolic Diseases." Current Atherosclerosis Reports.[Link]
Optimization of Reaction Conditions for Carboxypropoxy Side Chains: Application Note & Protocols
Introduction Carboxypropoxy side chains (-O-CH2-CH2-CH2-COOH) are highly versatile structural motifs in modern medicinal chemistry. They are frequently employed as flexible linkers in the design of Proteolysis Targeting...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
Carboxypropoxy side chains (-O-CH2-CH2-CH2-COOH) are highly versatile structural motifs in modern medicinal chemistry. They are frequently employed as flexible linkers in the design of Proteolysis Targeting Chimeras (PROTACs), antibody-drug conjugates (ADCs), and artificial foldamers. Additionally, appending a carboxypropoxy group to a lipophilic core is a proven strategy for improving aqueous solubility and providing a synthetic handle for subsequent amide couplings.
This application note provides a comprehensive, self-validating guide to the optimization of the two-step synthesis of carboxypropoxy side chains: the Williamson ether alkylation of a phenol using ethyl 4-bromobutyrate, followed by base-catalyzed ester saponification.
Mechanistic Rationale & Causality
To achieve high yields and minimize side reactions, the experimental conditions must be carefully tuned based on the underlying reaction mechanisms.
Electrophile Selection: Ethyl 4-bromobutyrate is the preferred alkylating agent. The bromide ion is an excellent leaving group, lowering the activation energy of the
transition state compared to the chloro-analog. The ethyl ester serves as a crucial protecting group, preventing the carboxylic acid from undergoing premature lactonization or interfering with the basic alkylation step[1].
Catalytic Rate Enhancement: The addition of a catalytic amount of Tetrabutylammonium Iodide (TBAI) or Potassium Iodide (KI) facilitates an in situ Finkelstein reaction. The transient formation of ethyl 4-iodobutyrate significantly accelerates the
displacement by the phenoxide nucleophile, driving the reaction to completion at lower temperatures and preventing thermal degradation of sensitive substrates[2].
Base and Solvent Dynamics: Potassium carbonate (
) in N,N-Dimethylformamide (DMF) provides an optimal thermodynamic environment[3]. DMF, a polar aprotic solvent, poorly solvates the phenoxide anion, leaving it highly nucleophilic. is basic enough to quantitatively deprotonate phenols () but mild enough to avoid base-catalyzed ester hydrolysis or E2 elimination of the alkyl halide. For sterically hindered or electronically deactivated phenols, Acetone at reflux[2] or Cesium Carbonate () can be employed to leverage the "cesium effect," which enhances the solubility and reactivity of the nucleophile.
Experimental Workflows and Protocols
Step 1: O-Alkylation (Williamson Ether Synthesis)
Objective: Synthesize the ethyl ester intermediate via
alkylation.
Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve the phenolic substrate (1.0 eq) in anhydrous DMF (0.2 M concentration) under an inert nitrogen atmosphere.
Deprotonation: Add finely powdered, anhydrous
(2.0 eq). Stir the suspension at room temperature for 30 minutes to ensure complete deprotonation, indicated by a slight color change of the solution.
Catalysis & Alkylation: Add TBAI (0.1 eq) followed by the dropwise addition of ethyl 4-bromobutyrate (1.2 eq) via syringe[3].
Reaction: Heat the reaction mixture to 60 °C using a temperature-controlled oil bath. Monitor the reaction via TLC or LC-MS. Typical reaction times range from 4 to 16 hours depending on the steric bulk of the phenol[1].
Workup: Once complete, cool the mixture to room temperature. Quench by adding distilled water (3x the reaction volume). Extract the aqueous layer with Ethyl Acetate (EtOAc) three times.
Purification: Wash the combined organic layers with brine (to remove residual DMF), dry over anhydrous
, filter, and concentrate under reduced pressure. Purify the crude ester intermediate via silica gel flash chromatography (Hexanes/EtOAc gradient).
Step 2: Ester Saponification (Hydrolysis)
Objective: Deprotect the ethyl ester to yield the final carboxypropoxy side chain.
Solvent System: Dissolve the purified ester intermediate (1.0 eq) in a 3:1:1 mixture of THF:MeOH:
(0.1 M concentration). This ternary solvent system ensures the solubility of both the lipophilic ester and the hydrophilic hydroxide base.
Hydrolysis: Add Lithium Hydroxide monohydrate (
, 3.0 eq) to the solution. Stir at room temperature for 2 to 4 hours.
Monitoring: Verify the disappearance of the ester starting material via TLC.
Acidification & Isolation: Concentrate the mixture under reduced pressure to remove the organic solvents (THF and MeOH). Dilute the remaining aqueous phase with water and cool to 0 °C. Carefully acidify the solution to pH ~2 using 1M HCl.
Recovery: The target carboxylic acid will typically precipitate as a white solid. Collect the product via vacuum filtration, wash with cold water, and dry under high vacuum. If the product is an oil, extract with Dichloromethane (DCM), dry over
, and concentrate.
Quantitative Data & Optimization Summaries
The following tables summarize the optimization parameters for both reaction steps, demonstrating the causality between reagent selection and product yield.
Table 1: Optimization of Alkylation Conditions (Step 1)
Table 2: Optimization of Saponification Conditions (Step 2)
Base
Solvent System
Temp (°C)
Time (h)
Side Reactions
Yield (%)
NaOH
MeOH /
60
2
Potential epimerization of chiral centers
80%
LiOH
THF / MeOH /
RT
2 - 4
None observed (Optimal)
> 95%
TFA
DCM
RT
24
No reaction (Requires tert-butyl ester)
0%
Reaction Workflow Visualization
Reaction workflow for the synthesis of carboxypropoxy side chains via Williamson ether synthesis.
References
Lead identification of conformationally restricted benzoxepin type combretastatin analogs: synthesis, antiproliferative activity, and tubulin effects. Taylor & Francis.
Selective recognition of anionic cell membranes using targeted liposomes coated with zinc(ii)-bis(dipicolylamine) affinity units. PMC - NIH.
Design, synthesis, and biological activity evaluation of dihydromyricetin derivatives against SARS-CoV-2-Omicron virus. Taylor & Francis.
Extraction protocols for 3-(1-Carboxypropoxy)benzoic acid from reaction mixtures
Executive Summary The isolation of dicarboxylic acids from complex synthetic reaction mixtures or biological matrices presents a unique separation challenge. 3-(1-Carboxypropoxy)benzoic acid (CAS: 1342481-55-3 for the ra...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The isolation of dicarboxylic acids from complex synthetic reaction mixtures or biological matrices presents a unique separation challenge. 3-(1-Carboxypropoxy)benzoic acid (CAS: 1342481-55-3 for the racemate; 1799412-34-2 for the R-enantiomer)[1][2] is a highly polar intermediate and a known pharmacologically significant molecule, specifically identified as Metabolite M5 of the PPARα agonist pemafibrate[3].
Because this molecule contains two distinct carboxylic acid functional groups separated by an ether linkage, standard organic extraction protocols often result in poor yields. This application note details highly optimized, self-validating extraction workflows—specifically pH-driven Liquid-Liquid Extraction (LLE) and Mixed-Mode Solid-Phase Extraction (SPE)—designed to maximize recovery and purity by exploiting the molecule's specific ionization states.
Physicochemical Profiling & Mechanistic Rationale
To design an effective extraction protocol, we must first analyze the target's physicochemical properties. 3-(1-Carboxypropoxy)benzoic acid has a molecular weight of 224.21 g/mol [1] and a predicted pKa of 3.13 ± 0.10[2].
The Causality of Extraction Choices
pH Control (The Henderson-Hasselbalch Principle): With a pKa of ~3.13[2], the molecule exists as a highly water-soluble mono- or di-anion at neutral pH. To drive the molecule into an organic phase, the aqueous environment must be acidified to at least two pH units below the pKa (Target pH: 1.0–1.5). This ensures >99% of the molecules are fully protonated (neutral di-acid state).
Solvent Selection: Non-polar solvents (e.g., hexane, toluene) cannot solvate the highly polar, hydrogen-bonding di-acid. Moderately polar, strong hydrogen-bond accepting solvents like Ethyl Acetate (EtOAc) or Methyl tert-butyl ether (MTBE) are strictly required to achieve a favorable partition coefficient.
Orthogonal Purification (Back-Extraction): By temporarily raising the pH to 8.0, the target is forced back into the aqueous phase as a dianion, leaving neutral and lipophilic impurities trapped in the organic layer. This acid-base toggling creates a self-validating purification loop.
The following diagram maps the logical flow of the pH-driven Liquid-Liquid Extraction (LLE) protocol, highlighting phase separations and impurity purging.
Figure 1: pH-driven liquid-liquid extraction workflow for 3-(1-Carboxypropoxy)benzoic acid.
Transfer the crude reaction mixture to a jacketed reactor or ice bath to maintain a temperature of 0–5 °C. (Causality: Low temperatures prevent acid-catalyzed cleavage of the ether linkage during acidification).
Slowly add 1M HCl dropwise under vigorous stirring until the aqueous phase reaches pH 1.0–1.5. Verify with a calibrated pH meter.
Step 2: Primary Organic Extraction
Add 1 volume equivalent of Ethyl Acetate (EtOAc) to the acidified mixture.
Stir vigorously for 10 minutes, then transfer to a separatory funnel and allow phase separation.
Collect the upper organic layer. Repeat the extraction of the lower aqueous layer two additional times with fresh EtOAc. Combine all organic layers.
Self-Validation Step: Spot the residual aqueous layer on a TLC plate (eluent: DCM:MeOH:AcOH 90:9:1) to confirm the complete absence of the target compound.
Step 3: Alkaline Back-Extraction (Purification)
To the combined EtOAc layers, add 0.5 volume equivalents of 0.5M NaHCO₃. Stir until CO₂ evolution ceases (pH should be ~8.0).
Separate the phases. The target is now in the lower aqueous layer as a dianion.
Discard the upper EtOAc layer, which now contains unreacted lipophilic starting materials and neutral impurities.
Step 4: Final Acidification and Recovery
Cool the target-rich aqueous layer to 0–5 °C.
Re-acidify with 1M HCl to pH 1.0. The solution may become cloudy as the di-acid precipitates.
Extract immediately with fresh EtOAc (3 × 1 vol).
Wash the combined organic layers with saturated NaCl (brine) to remove residual water, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified solid.
Best suited for dilute biological matrices (e.g., pharmacokinetic profiling of Pemafibrate Metabolite M5).
Conditioning: Pass 5 mL of Methanol (MeOH) followed by 5 mL of LC-MS grade water through an Oasis MAX (Mixed-mode Anion Exchange) cartridge.
Loading: Adjust the biological sample to pH 7.5 using 100 mM Ammonium Acetate buffer. Load the sample onto the cartridge at a flow rate of 1 mL/min. (Causality: At pH 7.5, the target is a dianion and binds with high affinity to the quaternary amine sorbent).
Washing: Wash with 5 mL of 5% NH₄OH in water, followed by 5 mL of pure MeOH. (Causality: This removes neutral lipids and basic interferents while the target remains ionically bound).
Elution: Elute the target compound using 5 mL of 2% Formic Acid in Methanol. (Causality: The strong acid neutralizes the target's carboxylate groups, breaking the ionic interaction and releasing it into the organic eluent).
Drying: Evaporate the eluate under a gentle stream of nitrogen at 35 °C.
Quantitative Data & Optimization Matrices
The following table demonstrates the critical relationship between aqueous pH and extraction efficiency when using Ethyl Acetate as the organic phase.
Table 2: LLE Recovery Optimization (pH vs. Solvent)
Application Note: Scale-Up Synthesis and Process Optimization of 3-(1-Carboxypropoxy)benzoic Acid
Executive Summary & Chemical Context 3-(1-Carboxypropoxy)benzoic acid (CAS: 1342481-55-3) is a highly versatile dicarboxylic acid ether utilized as a foundational building block in the development of dual-acting receptor...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Chemical Context
3-(1-Carboxypropoxy)benzoic acid (CAS: 1342481-55-3) is a highly versatile dicarboxylic acid ether utilized as a foundational building block in the development of dual-acting receptor antagonists and complex active pharmaceutical ingredients (APIs). Structurally, it features a benzoic acid core linked via a meta-ether bridge to a 2-butanoic acid moiety.
Transitioning the synthesis of this molecule from the discovery bench (milligram scale) to the pilot plant (kilogram scale) presents distinct challenges. Direct alkylation of unprotected phenolic acids often results in poor chemoselectivity, yielding complex mixtures of ethers, esters, and mixed anhydrides. This application note details a highly optimized, telescoped three-step process designed for maximum throughput, safety, and purity.
Retrosynthetic Strategy & Process Rationale
To achieve a scalable and self-validating process, the synthetic route was designed around three core pillars: chemoselective protection, controlled nucleophilic substitution, and telescoped global deprotection.
Chemoselective Protection: We initiate the sequence by masking the carboxylic acid of 3-hydroxybenzoic acid as a methyl ester. This eliminates the competitive nucleophilicity of the carboxylate anion, ensuring that subsequent alkylation occurs exclusively at the phenolic oxygen.
Williamson Etherification Dynamics: The core C–O bond is forged via a [1]. We utilize methyl 2-bromobutanoate as the electrophile. The choice of a bromide leaving group over a chloride allows the
reaction to proceed at a moderate 70°C. We specifically employ potassium carbonate () in N,N-dimethylformamide (DMF) rather than stronger bases like sodium hydride (NaH). provides a sufficiently basic environment to deprotonate the phenol (pKa ~9.5) while minimizing the elimination of the sterically hindered secondary bromide—a common side reaction that generates unwanted methyl 2-butenoate [2].
Telescoped Saponification: The intermediate diester (methyl 3-(1-methoxycarbonylpropoxy)benzoate) is a lipophilic oil that resists crystallization. Instead of employing costly and time-consuming high-vacuum distillation or chromatography, the process is "telescoped." The crude organic extract is directly subjected to aqueous sodium hydroxide in methanol. This global saponification yields the final dicarboxylic acid, which readily crystallizes from water upon pH adjustment, creating a self-purifying system [3].
Experimental Protocols: A Self-Validating Workflow
The following protocols are engineered for a 1-kilogram scale, incorporating In-Process Controls (IPCs) to ensure each step is validated before progression.
Step 1: Esterification (Synthesis of Methyl 3-hydroxybenzoate)
Charge: To a 10 L jacketed glass reactor, charge 3-hydroxybenzoic acid (1.00 kg, 7.24 mol) and anhydrous methanol (5.0 L).
, 50 mL) while maintaining the internal temperature below 30°C.
Reaction: Heat the mixture to reflux (65°C) for 12 hours.
IPC Validation: Sample the reaction mixture for HPLC analysis. The reaction is deemed complete when unreacted 3-hydroxybenzoic acid is <1.0% (AUC).
Workup: Concentrate the mixture under reduced pressure to remove ~70% of the methanol. Dilute with ethyl acetate (4.0 L) and wash with saturated aqueous
(3 × 1.5 L) until the aqueous layer pH is ~7.5. Evaporate the organic layer to yield a white crystalline solid.
Step 2: Williamson Etherification (Alkylation)
Charge: In a clean 20 L reactor, dissolve the methyl 3-hydroxybenzoate (~1.08 kg, 7.10 mol) in anhydrous DMF (6.0 L).
Base Addition: Add finely milled, anhydrous
(1.47 kg, 10.65 mol, 1.5 equiv). Stir vigorously for 30 minutes at 25°C to ensure complete phenoxide formation.
Reaction: Heat the suspension to 70°C for 8 hours.
IPC Validation: HPLC must show <2% of methyl 3-hydroxybenzoate. If incomplete, add an additional 0.1 equiv of methyl 2-bromobutanoate and stir for 2 hours.
Workup: Cool to 20°C and filter the suspension to remove inorganic salts (
and excess ). Wash the filter cake with ethyl acetate (2.0 L). Concentrate the filtrate under high vacuum to remove DMF, yielding the crude diester as a viscous yellow oil. Do not purify; proceed directly to Step 3.
Step 3: Global Saponification & Crystallization
Charge: Transfer the crude diester oil to a 20 L reactor. Add methanol (4.0 L) and stir to dissolve.
Hydrolysis: Slowly add a solution of NaOH (0.85 kg, 21.3 mol, 3.0 equiv) dissolved in deionized water (4.0 L). The reaction is exothermic.
Reaction: Heat the biphasic mixture to 50°C for 4 hours.
IPC Validation: HPLC analysis must confirm the complete disappearance of both the diester and the monoester intermediates.
Isolation: Cool the mixture to 10°C. Slowly add 6M aqueous HCl until the pH reaches 2.0. A thick white precipitate of 3-(1-carboxypropoxy)benzoic acid will form.
Filtration: Stir the slurry for 2 hours at 5°C to maximize crystal growth. Filter via a Nutsche filter, wash the cake with ice-cold water (2 × 2.0 L), and dry under vacuum at 45°C to constant weight.
Process Analytical Technology (PAT) & Quantitative Data
The telescoped process has been validated across multiple scales. The elimination of intermediate purification steps significantly improves the Environmental Factor (E-Factor) while maintaining exceptional API-grade purity.
Parameter
100 g Scale
1 kg Scale (Pilot)
5 kg Scale (Production)
Overall Yield (3 Steps)
82%
84%
81%
HPLC Purity (Final)
>99.1%
>99.5%
>99.3%
Residual DMF (GC)
< 500 ppm
< 200 ppm
< 200 ppm
E-Factor (kg waste / kg product)
15.2
12.4
11.8
Isolation Method
Buchner Filtration
Nutsche Filtration
Centrifuge
Mechanistic Workflow Visualization
The following diagram maps the logical progression of the chemical transformations, highlighting the transition from discrete isolation to a telescoped continuous workflow.
Telescoped 3-step synthetic workflow for 3-(1-Carboxypropoxy)benzoic acid.
References
Hang, B. et al. (2010). Compositions for modulating a kinase cascade and methods of use thereof (WO2010135429A2). Google Patents.
Journal of Medicinal Chemistry. (2023). Design and Synthesis of Membrane-Targeting Poly-Ruthenium Complexes. ACS Publications. Available at: [Link]
Technical Notes & Optimization
Troubleshooting
Technical Support Center: Yield Optimization for 3-(1-Carboxypropoxy)benzoic Acid Synthesis
Welcome to the Application Science Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams facing yield-limiting bottlenecks during the synthesis of bifunctional ether-linked...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Application Science Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams facing yield-limiting bottlenecks during the synthesis of bifunctional ether-linked APIs. The synthesis of 3-(1-Carboxypropoxy)benzoic acid —a molecule featuring both an aromatic and an aliphatic carboxylic acid connected via an ether linkage—presents a classic chemoselectivity challenge.
This guide is engineered for drug development professionals and synthetic chemists. It moves beyond standard recipes to explain the causality of reaction failures and provides a self-validating, field-proven protocol to maximize your yield.
Part 1: Mechanistic Pitfalls & Route Selection (FAQs)
Q1: Why is my yield consistently below 20% when I directly react 3-hydroxybenzoic acid with 2-bromobutanoic acid in aqueous NaOH?A1: Direct alkylation fails due to competing side reactions. Aqueous NaOH causes rapid hydrolysis of the alpha-halo acid (2-bromobutanoic acid) into 2-hydroxybutanoic acid. Furthermore, the presence of both a carboxylic acid and a hydroxyl group on the aromatic ring necessitates a protection strategy to achieve selective O-alkylation[1]. Without protection, the base is consumed by the carboxylic acids, and the resulting dianions are poorly soluble and weakly nucleophilic in aqueous media.
Q2: What is the optimal synthetic route to bypass these limitations?A2: A three-step protection-alkylation-deprotection sequence is mandatory for high yields[1].
Global Esterification: Mask both carboxylic acids as methyl esters to prevent base consumption.
Williamson Ether Synthesis: Couple the protected intermediates in an apolar aprotic solvent.
Saponification: Cleave the esters to reveal the final dicarboxylic acid.
Q3: During the etherification step, I am observing a significant volatile byproduct and low product yield. What is happening?A3: You are likely observing E2 elimination. Secondary alkyl halides (like methyl 2-bromobutanoate) undergo an E2 elimination reaction on exposure to strongly basic conditions[2], yielding methyl crotonate (an alkene) instead of the desired ether. To suppress E2 and favor Sₙ2:
Base Selection: Avoid strong bases like NaH or alkoxides. Use a milder, sterically hindered base like K₂CO₃ or Cs₂CO₃.
Solvent Choice: Apolar aprotic solvents like acetonitrile, DMF, or DMSO are generally preferred as they can accelerate the reaction rate[3] of the Sₙ2 pathway by leaving the phenoxide nucleophile unsolvated and highly reactive.
Part 2: Quantitative Data & Reaction Optimization
To illustrate the causality of base and solvent selection, the following table summarizes our internal optimization data for the critical etherification step (Step 2).
Table 1: Influence of Reaction Conditions on Etherification Yield (Step 2)
Base (2.0 eq)
Solvent
Temp (°C)
Sₙ2 Product Yield (%)
Major Byproduct (%)
NaOH (aq)
H₂O/THF
80
12%
85% (Hydrolysis)
NaH
DMF
25
41%
48% (E2 Elimination)
K₂CO₃
Acetone
60
65%
15% (E2 Elimination)
K₂CO₃
DMF
65
88%
<5% (E2 Elimination)
Cs₂CO₃
DMF
65
94%
<2% (E2 Elimination)
Data Interpretation: Cesium carbonate in DMF provides the optimal balance of basicity and solubility, driving the Sₙ2 reaction to near completion while virtually eliminating the E2 pathway.
Part 3: The Self-Validating Experimental Protocol
Every robust protocol must be a self-validating system. Do not proceed to the next phase without confirming the In-Process Control (IPC) metrics.
Phase 1: Global Protection (Fischer Esterification)
Objective: Mask the carboxylic acids to prevent base consumption and improve organic solubility.
Charge a round-bottom flask with 3-hydroxybenzoic acid (1.0 eq) and anhydrous methanol (10 mL/g).
Add concentrated H₂SO₄ (0.1 eq) dropwise at 0 °C.
Reflux the mixture (65 °C) for 12 hours.
Self-Validation (IPC): Analyze via TLC (Hexane:EtOAc 4:1). The starting material (R_f ~0.1) must be completely converted to methyl 3-hydroxybenzoate (R_f ~0.5).
Concentrate under reduced pressure, neutralize with saturated NaHCO₃, extract with EtOAc, and dry over anhydrous Na₂SO₄.
Repeat this identical protocol for 2-bromobutanoic acid to yield methyl 2-bromobutanoate.
Phase 2: Williamson Etherification (The Critical Step)
Objective: Form the ether linkage while suppressing E2 elimination.
Dissolve methyl 3-hydroxybenzoate (1.0 eq) in anhydrous DMF (5 mL/g) under a nitrogen atmosphere.
Add finely powdered, anhydrous K₂CO₃ or Cs₂CO₃ (2.0 eq). Stir for 30 minutes at room temperature to pre-form the phenoxide ion.
Add methyl 2-bromobutanoate (1.2 eq) dropwise.
Heat the reaction to exactly 65 °C for 8 hours. Causality Note: Exceeding 70 °C exponentially increases the E2 elimination of the secondary bromide.
Self-Validation (IPC): Monitor via HPLC (C18 column, MeCN/H₂O gradient). The reaction is complete when the phenol peak area is <2%.
Quench with ice water to precipitate the intermediate (dimethyl 3-(1-carboxypropoxy)benzoate). Filter and wash with cold water.
Phase 3: Global Deprotection (Saponification)
Objective: Cleave the methyl esters to yield the target API intermediate.
Suspend the dimethyl ester intermediate in a 1:1 mixture of THF and 3M aqueous NaOH (3.0 eq).
Stir vigorously at room temperature for 4 hours.
Self-Validation (IPC): Confirm the disappearance of the ester carbonyl stretch (~1735 cm⁻¹) via FTIR, or verify baseline material via TLC.
Remove THF under reduced pressure. Acidify the aqueous layer with 2M HCl to pH 2.0 at 0 °C to precipitate the final product.
Filter, wash with cold water, and dry under vacuum at 45 °C to afford pure 3-(1-Carboxypropoxy)benzoic acid.
Part 4: Visualizing the Reaction Workflow
Workflow for the optimized synthesis of 3-(1-Carboxypropoxy)benzoic acid.
References
Title: Chapter 1: Historical Background of Ether Synthesis and Their Properties
Source: RSC Publishing
URL: [Link]
Technical Support Center: Troubleshooting Low Solubility of 3-(1-Carboxypropoxy)benzoic acid
Welcome to the Technical Support Center for 3-(1-Carboxypropoxy)benzoic acid. This guide is designed for researchers, analytical scientists, and drug development professionals encountering precipitation, inconsistent ass...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for 3-(1-Carboxypropoxy)benzoic acid. This guide is designed for researchers, analytical scientists, and drug development professionals encountering precipitation, inconsistent assay readouts, or formulation challenges. Because this molecule is a dicarboxylic acid, its solubility is not static; it is a dynamic property highly dependent on solvent polarity, buffer capacity, and pH[1].
Physicochemical Properties & Causality
Understanding the intrinsic molecular properties of your compound is the first step in troubleshooting solubility failures.
Property
Value
Causality / Impact on Solubility
Chemical Name
3-(1-Carboxypropoxy)benzoic acid
Contains both an aliphatic and an aromatic carboxylic acid, allowing for two distinct ionization states.
At pH < 3.1, the molecule is fully protonated and highly insoluble. At pH > 6.2, it exists as a highly soluble dianion[1].
Troubleshooting Guide (FAQs)
Q1: Why does 3-(1-Carboxypropoxy)benzoic acid precipitate immediately when I dilute my DMSO stock into my biological assay buffer?Causality: This is a classic case of "kinetic solvent-shift precipitation"[4]. You are likely storing the compound in 100% DMSO, where it exists in its unionized, highly lipophilic state. When you spike this stock into an aqueous buffer (e.g., DPBS at pH 7.4), the solvent polarity changes instantaneously. Although the compound should be soluble at pH 7.4 as a deprotonated dianion, the rapid exposure to water causes the hydrophobic molecules to aggregate into colloidal "brick dust" before the buffer can effectively deprotonate the carboxylic acid groups[5].
Solution: Ensure your assay buffer has sufficient buffering capacity (≥ 50 mM). Alternatively, pre-ionize the compound (see Protocol 1) or use a step-down intermediate dilution method rather than a direct spike.
Q2: My assay buffer is at pH 7.4, but the compound still crashes out over time. Why?Causality: 3-(1-Carboxypropoxy)benzoic acid is a dicarboxylic acid. When you add a high concentration of this compound to a weakly buffered system, the compound itself acts as an acid, donating protons to the solution and driving the local pH down[1]. If the local pH drops below its pKa (~4.2)[3], the compound reverts to its protonated, insoluble state and precipitates out of solution.
Solution: Always measure the pH of your buffer after adding the compound. If the pH has dropped, you must either increase the buffer concentration (e.g., use 100 mM HEPES instead of 10 mM) or adjust the pH post-addition using 0.1 M NaOH.
Q3: How can I improve the aqueous solubility without exceeding the 1-2% DMSO limit tolerated by my cell lines?Causality: Cell-based assays typically tolerate a maximum of 1-2% DMSO[5][6]. To achieve high compound concentrations within this limit, you must leverage the molecule's ionizable groups. By converting the free acid into a sodium salt, you replace the strong intermolecular hydrogen bonding of the carboxylic acid dimers with highly polar ionic interactions, drastically increasing aqueous thermodynamic solubility[1][7].
Solution: Prepare an aqueous sodium salt stock instead of a DMSO stock (See Protocol 1).
Experimental Protocols
Protocol 1: Preparation of a 50 mM Aqueous Stock Solution (DMSO-Free Sodium Salt)
Expertise Insight: This protocol uses exact molar equivalents of a strong base (NaOH) to deprotonate both carboxylic acid groups, creating a highly water-soluble disodium salt. This avoids DMSO entirely and prevents solvent-shift precipitation[1].
Step-by-Step Methodology:
Weighing: Accurately weigh 11.21 mg of 3-(1-Carboxypropoxy)benzoic acid (MW = 224.21 g/mol ) into a clean glass vial.
Suspension: Add 800 µL of HPLC-grade water. The compound will form a cloudy white suspension because the free acid is insoluble in pure water.
Deprotonation (Critical Step): Since the molecule has two carboxylic acid groups, it requires 2 molar equivalents of base to fully ionize. Add exactly 100 µL of 1.0 M NaOH.
Agitation: Vortex the mixture for 60 seconds. The solution should transition from a cloudy suspension to a completely clear liquid as the disodium salt forms.
Volume Adjustment: Add HPLC-grade water to bring the final volume to exactly 1.0 mL.
Self-Validation: Measure the pH of a 10 µL aliquot. It should be between 7.5 and 8.5. Measure the optical density at 620 nm; an absorbance < 0.05 confirms the absence of colloidal aggregates[5].
Protocol 2: Optimized Kinetic Dilution for High-Throughput Screening
Expertise Insight: If a DMSO stock must be used, this protocol minimizes the kinetic solvent shift that causes precipitation during HTS assay preparation[4][8].
Step-by-Step Methodology:
Stock Preparation: Prepare a 10 mM stock of the compound in 100% anhydrous DMSO.
Intermediate Dilution: Instead of diluting directly into the final aqueous buffer, create a 10x intermediate stock by diluting the DMSO stock into a 50% DMSO / 50% Buffer mixture. This intermediate step prevents the sudden hydrophobic shock that triggers aggregation.
Final Assay Dilution: Dilute the intermediate stock 1:10 into the final assay buffer (e.g., DPBS pH 7.4) under rapid agitation (e.g., shaking at 850 rpm)[8].
Self-Validation: Incubate the plate at 25°C for 1 hour. Use a nephelometer or measure absorbance at 620 nm to verify that the light scattering is equivalent to a DMSO-only control, confirming full solubility[5][9].
Troubleshooting Workflow Diagram
Figure 1: Decision tree for troubleshooting 3-(1-Carboxypropoxy)benzoic acid assay precipitation.
Technical Support Center: Troubleshooting 3-Substituted Benzoic Acid Reactions
Welcome to the Technical Support Center. While ortho-substituted (2-substituted) benzoic acids are notorious for their steric challenges, meta-substituted (3-substituted) benzoic acids present a unique, often overlooked...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. While ortho-substituted (2-substituted) benzoic acids are notorious for their steric challenges, meta-substituted (3-substituted) benzoic acids present a unique, often overlooked set of steric paradoxes. Bulky 3-substituents (e.g., tert-butyl, cyclobutyl, trifluoromethyl) can exert significant "buttressing effects," forcing adjacent protons or substituents closer to the C1 carboxylate. This alters the molecule's shape, inhibits resonance, and physically impedes reactions at both the adjacent C2 position and the carbonyl center itself[1].
This guide provides causality-driven troubleshooting strategies and self-validating protocols to help you overcome these specific steric barriers.
Troubleshooting Ticket #101: Amide Coupling Failures with Bulky Amines
The Issue:
Attempting to couple a 3-substituted benzoic acid (e.g., 3-cyclobutylbenzoic acid) with a sterically demanding amine (like sec-butylamine) using standard carbodiimide chemistry (EDC/HOBt) consistently results in yields below 30%[2].
Causality Analysis:
The failure stems from the combined steric bulk of the 3-substituent and the secondary branching of the amine. The bulky 3-substituent restricts the conformational rotation of the active ester intermediate. When a bulky nucleophile approaches, this steric clash significantly raises the activation energy, impeding the nucleophilic attack on the carbonyl carbon[3]. To overcome this, the electrophilicity of the carbonyl carbon must be maximized to lower the activation barrier. Standard OBt-esters are insufficiently electrophilic for this trajectory; conversion to an acyl chloride is required.
Self-Validation Principle: The generation of the acyl chloride is validated by the physical cessation of gas evolution. The amidation progress is tracked via a diagnostic methanol quench, which traps unreacted acyl chloride as a highly mobile methyl ester on TLC.
Activation: Suspend 1.0 eq of the 3-substituted benzoic acid in anhydrous dichloromethane (DCM) under an inert atmosphere (N₂/Ar).
Reagent Addition: Cool the suspension to 0 °C. Add 1.2 eq of oxalyl chloride dropwise, followed by 2 drops of anhydrous DMF (catalyst).
Validation Check: Immediate effervescence (release of CO and CO₂ gas) indicates the active formation of the Vilsmeier-Haack intermediate.
Maturation: Stir at room temperature for 2 hours. The solution will become completely homogeneous. Once gas evolution ceases, concentrate the mixture under reduced pressure to strip the excess oxalyl chloride.
Coupling: Redissolve the crude acyl chloride in DCM and cool to 0 °C. Add 2.0 eq of triethylamine, followed by the dropwise addition of 1.5 eq of the bulky amine.
Completion & Diagnostic Quench: Stir for 1 hour. Remove a 10 µL aliquot and quench it in 100 µL of methanol.
Validation Check: TLC analysis of this aliquot should show complete conversion to the target amide. Any remaining starting material will appear as a distinct methyl ester spot, indicating incomplete initial activation.
Workflow for overcoming steric hindrance in amide coupling of 3-substituted benzoic acids.
Troubleshooting Ticket #102: Loss of Regiocontrol in Directed Ortho Metalation (DoM)
The Issue:
When performing Directed Ortho Metalation (DoM) on a 3-substituted benzoic acid derivative (e.g., a secondary amide directing group), the reaction yields functionalization primarily at the C6 position instead of the targeted C2 position.
Causality Analysis:
In 3-substituted benzoic acid derivatives, the C2 and C6 positions present highly disparate steric environments. The C2 proton is "sandwiched" between the directing group (C1) and the substituent (C3). When using bulky bases like sec-BuLi or LDA, the base cannot physically access the C2 proton. Consequently, kinetic deprotonation occurs almost exclusively at the sterically accessible C6 position[1]. To force C2 metalation, you must override kinetic control with thermodynamic/coordination control by using a less bulky base paired with a strong chelating agent.
Quantitative Comparison: Base & Additive Selection for DoM
Self-Validation Principle: The successful formation of the C2-lithiated species is visually indicated by a distinct color change upon TMEDA complexation. Regioselectivity is validated via a D₂O quench prior to the bulk electrophile addition.
Pre-complexation: Dissolve 1.0 eq of the 3-substituted benzoic acid derivative and 1.1 eq of TMEDA (Tetramethylethylenediamine) in anhydrous THF at -78 °C.
Lithiation: Dropwise add 1.1 eq of n-BuLi (which is less sterically demanding than sec-BuLi).
Validation Check: A persistent deep coloration (typically deep yellow or orange) indicates the successful formation of the stable, TMEDA-coordinated organolithium intermediate at the C2 position.
Equilibration: Allow the mixture to stir at -78 °C for 1 hour. This extended time ensures complete thermodynamic equilibration, driving the lithium to the energetically favored C2 position (coordinated by both the C1 directing group and the C3 substituent).
Diagnostic Quench (Critical Step): Remove a 0.5 mL aliquot and quench it with D₂O.
Validation Check: Analyze this aliquot via GC-MS or ¹H-NMR. The presence of deuterium incorporation specifically at the C2 position validates your regiocontrol before you commit your expensive electrophile to the bulk reaction.
Electrophile Addition: Once validated, add 1.2 eq of the desired electrophile (e.g., methyl iodide or a borate ester) to the bulk mixture and allow it to warm to room temperature.
Regioselectivity pathways in Directed Ortho Metalation of 3-substituted benzoic acids.
Technical Support Center: Resolving Phase Separation Issues with 3-(1-Carboxypropoxy)benzoic Acid
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and resolve phase separation, emulsion, and solub...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and resolve phase separation, emulsion, and solubility issues associated with 3-(1-Carboxypropoxy)benzoic acid .
Rather than simply providing quick fixes, this guide explains the underlying physical chemistry—empowering you to predict and control the behavior of this molecule across synthesis, chromatography, and formulation workflows.
Part 1: The Causality of Phase Separation
To troubleshoot 3-(1-Carboxypropoxy)benzoic acid, we must first understand its molecular architecture. This compound is an amphiphilic dicarboxylic acid featuring a lipophilic aromatic core, an aliphatic ether linkage, and two ionizable carboxylic acid groups. Its predicted base
Phase separation issues with this compound are rarely random; they are strictly dictated by the interplay between pH, solvent polarity, and ionic strength . Depending on the pH of your system, the molecule exists in one of three states, each presenting unique phase-behavior risks:
Fully Protonated (pH < 2.0): Highly lipophilic. It will rapidly precipitate out of aqueous buffers but extracts cleanly into organic solvents.
Mono-anion (pH 3.0 – 4.5): Acts as a powerful surfactant. The combination of a lipophilic core and a single hydrophilic carboxylate lowers interfacial tension, stabilizing intractable emulsions during liquid-liquid extraction[2].
Di-anion (pH > 6.0): Highly water-soluble. However, in the presence of high inorganic salts, it is susceptible to Liquid-Liquid Phase Separation (LLPS) due to salting-out effects, forming a dense, solute-rich liquid layer rather than a solid precipitate[3].
Table 1: Physicochemical State and Phase Behavior Matrix
pH Range
Dominant Ionization State
Solubility Profile
Primary Phase Risk
Corrective Action
< 2.0
Fully Protonated (Neutral)
High Organic / Low Aqueous
Precipitation in HPLC/Aqueous buffers
Add organic co-solvent; increase pH.
3.0 – 4.5
Mono-anion (Amphiphilic)
Moderate in both phases
Emulsion formation during LLE
Acidify to pH < 2.0 to force protonation.
> 6.0
Di-anion (Fully Ionized)
High Aqueous / Low Organic
LLPS in high-salt formulations
Reduce ionic strength; dialyze formulation.
Part 2: Troubleshooting Liquid-Liquid Extraction (LLE)
Q: I am experiencing a persistent, milky emulsion during the aqueous workup of 3-(1-Carboxypropoxy)benzoic acid. How can I force a clean phase separation?
A: The emulsion is caused by the molecule acting as a surfactant in its partially ionized (mono-anion) state[2]. Shaking the separatory funnel maximizes surface area, and the mono-anion stabilizes the microscopic droplets of the organic and aqueous phases. To break the emulsion, you must destroy the surfactant behavior by forcing the molecule into a single, uncharged state.
Protocol: Self-Validating Emulsion-Free LLE
This methodology utilizes pH control and salting-out mechanics to ensure a sharp phase boundary.
Quench & Acidify: Dilute your reaction mixture with deionized water. Slowly add
dropwise while stirring.
Validate pH (Critical Step): Extract a
aliquot of the aqueous layer and test it on pH paper. Ensure the pH is strictly < 2.0 . Causality: This ensures both carboxylic acid groups are fully protonated, eliminating the amphiphilic mono-anion.
Solvent Addition: Add an extraction solvent with moderate polarity (e.g., Ethyl Acetate).
Gentle Phase Mixing: Transfer to a separatory funnel. Do not shake vigorously. Invert the funnel gently 3-4 times, venting the stopcock after each inversion.
Salting Out (If micro-emulsion persists): Add saturated aqueous
(brine) equivalent to 20% of the total aqueous volume. Causality: The high ionic strength increases the polarity of the aqueous phase, driving the lipophilic protonated acid entirely into the organic phase and breaking residual water droplets.
Separation & Drying: Drain the aqueous layer. Pass the organic layer through a pad of anhydrous
to yield a completely homogeneous, dry organic phase.
Part 3: Resolving HPLC Mobile Phase Issues
Q: My HPLC baseline is erratic, peaks are tailing, and the mobile phase appears slightly cloudy when analyzing this compound. How do I resolve this?
A: You are observing micro-precipitation or phase separation within the column. Benzoic acid derivatives are highly sensitive to mobile phase pH and organic modifier percentages[4]. If your sample is dissolved in a strong organic solvent (e.g., 100% Acetonitrile) and injected into a highly aqueous mobile phase at a low pH, the fully protonated di-acid will rapidly crash out of solution at the column head.
Solutions:
Match the Sample Solvent: Never inject a sample dissolved in 100% organic solvent into a highly aqueous gradient. Dilute your sample in the starting mobile phase composition (e.g., 80% Water / 20% Acetonitrile) to validate solubility prior to injection.
Optimize Buffer pH: Ensure the mobile phase buffer is at least 1.5 pH units away from the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
(~3.13). Operating at a pH of 2.0 (using 0.1% Formic Acid) ensures the compound remains fully protonated, preventing co-elution and peak tailing caused by mixed ionization states.
Part 4: Formulation and LLPS
Q: During the concentration of an aqueous buffer containing 3-(1-Carboxypropoxy)benzoic acid, the solution separates into two distinct liquid layers instead of precipitating as a solid. What is happening?
A: You are observing Liquid-Liquid Phase Separation (LLPS) . When dicarboxylic acids are mixed with high concentrations of inorganic salts (such as ammonium sulfate or sodium chloride in biological buffers), they undergo a salting-out effect. Instead of forming a crystalline solid, the thermodynamic activation barrier favors the formation of a distinct, dense, organic-rich liquid phase that separates from the bulk aqueous electrolyte phase[3].
Solutions:
Reduce Ionic Strength: Dialyze the formulation against a lower-salt buffer to prevent the inorganic ions from out-competing the dicarboxylic acid for hydration.
Increase pH: Adjust the formulation pH to > 6.0 using
. This ensures complete deprotonation to the highly soluble di-anion state, which resists LLPS much better than the mono-anion.
Part 5: Diagnostic Workflow Visualization
Below is the logical decision tree for diagnosing and resolving phase separation issues across different laboratory environments.
Workflow for diagnosing and resolving phase separation in 3-(1-Carboxypropoxy)benzoic acid systems.
Purification strategies for high-purity 3-(1-Carboxypropoxy)benzoic acid
Welcome to the Technical Support Center for the isolation and purification of 3-(1-Carboxypropoxy)benzoic acid . As a dicarboxylic acid featuring both an aromatic benzoic acid moiety and an aliphatic ether-linked carboxy...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the isolation and purification of 3-(1-Carboxypropoxy)benzoic acid .
As a dicarboxylic acid featuring both an aromatic benzoic acid moiety and an aliphatic ether-linked carboxylic acid, this molecule presents unique purification challenges. Its dual pKa values (~3.1 and ~4.2), conformational flexibility, and the presence of a chiral center at the 1-propoxy position require highly controlled purification environments.
This guide is designed for researchers and process chemists to diagnose bottlenecks, understand the physicochemical causality behind common failures, and implement self-validating purification protocols.
Diagnostic Triage: Selecting Your Purification Strategy
Before initiating purification, assess the impurity profile of your crude mixture. Use the decision tree below to route your sample to the correct methodology.
Caption: Decision tree for isolating high-purity 3-(1-Carboxypropoxy)benzoic acid.
Deep-Dive Troubleshooting (FAQs)
Q3: My synthesis yielded a racemate (CAS 1342481-55-3). How can I isolate the pure (R)-enantiomer without using expensive chiral chromatography?Causality: Enantiomers possess identical scalar physicochemical properties and cannot be separated on standard achiral media .
Solution: Utilize diastereomeric salt crystallization. By reacting the racemic acid with an enantiopure chiral amine (e.g., (S)-(-)-α-phenylethylamine), you generate two diastereomeric salts. These salts have different lattice energies and distinct solubility profiles, allowing the less soluble (R)-acid·(S)-amine salt to be selectively precipitated and filtered .
Quantitative Data & Selection Guides
Table 1: Mobile Phase Modifiers for RP-HPLC of Dicarboxylic Acids
Modifier
Approx. pH
Volatility
Suitability for 3-(1-Carboxypropoxy)benzoic acid
0.1% TFA
~2.0
High
Excellent. Ensures full protonation; easily removed via lyophilization.
0.1% Formic Acid
~2.7
High
Marginal. Too close to pKa1 (~3.1); may cause slight peak tailing.
Ammonium Acetate
~4.5 - 5.5
High
Poor. Molecule will be partially ionized and elute in the void volume.
Phosphate Buffer
~2.0 - 3.0
Low
Good for Analytical. Cannot be removed easily at the preparative scale.
Table 2: Solvent Systems for Diastereomeric Salt Resolution
Solvent System
Resolving Agent
Yield (%)
Enantiomeric Excess (ee %)
Notes
Ethanol / Water (9:1)
(S)-(-)-α-Phenylethylamine
35-40
>95%
Optimal balance of solubility and selectivity.
Methanol
(S)-(-)-α-Phenylethylamine
25-30
>98%
Highest purity, but lower recovery due to high solubility.
Isopropanol
Quinine
40-45
~85%
Requires multiple recrystallization cycles to achieve >95% ee.
This protocol utilizes in-process pH monitoring to safely navigate the metastable zone.
Dissolution: Suspend 10 g of crude 3-(1-Carboxypropoxy)benzoic acid in 50 mL of deionized water. Slowly add 2M NaOH under continuous stirring until the pH reaches 7.5. The compound will fully dissolve as a highly soluble disodium salt.
Polish Filtration: Pass the solution through a 0.45 µm PTFE membrane to remove insoluble mechanical impurities and dust, which can cause premature, uncontrolled nucleation.
Controlled Acidification: Transfer the filtrate to a jacketed reactor maintained at 20°C. Begin dropwise addition of 1M HCl under overhead stirring (250 rpm).
Validation Checkpoint (Seeding): Monitor the pH continuously. When the pH reaches ~4.5, the solution will hit its cloud point. Pause HCl addition. Introduce 50 mg of pure 3-(1-Carboxypropoxy)benzoic acid seed crystals. Hold the system for 30 minutes to confirm the onset of solid nucleation (turbidity should increase without oil droplet formation) .
Completion: Resume HCl addition at a rate of 0.5 mL/min until the pH reaches 1.5, ensuring complete protonation of both carboxylate groups.
Isolation: Filter the resulting crystalline slurry, wash the filter cake with cold dilute HCl (pH 2.0), and dry under vacuum at 40°C.
SOP 2: Preparative RP-HPLC Purification
Designed for the removal of closely related positional isomers.
Sample Preparation: Dissolve the crude material in a mixture of Acetonitrile and Water (1:1) containing 0.1% TFA to a concentration of 50 mg/mL. Filter through a 0.22 µm syringe filter.
Column Equilibration: Utilize a preparative C18 column (e.g., 250 x 50 mm, 10 µm particle size). Equilibrate with 95% Mobile Phase A (0.1% TFA in Water) and 5% Mobile Phase B (0.1% TFA in Acetonitrile) at a flow rate of 80 mL/min.
Gradient Elution: Inject the sample. Execute a linear gradient from 5% B to 60% B over 45 minutes. The highly acidic modifier ensures the dicarboxylic acid remains fully protonated, maximizing hydrophobic retention .
Fraction Collection & IPC: Monitor UV absorbance at 254 nm. Collect fractions across the main peak. Analyze fractions via analytical HPLC before pooling.
Recovery: Pool fractions exhibiting >99% purity. Remove the solvent via lyophilization (freeze-drying) rather than rotary evaporation to prevent thermal degradation of the ether linkage.
SOP 3: Chiral Resolution via Diastereomeric Salt Formation
For isolating the enantiopure (R)-isomer from a racemic mixture.
Caption: Diastereomeric salt resolution of racemic 3-(1-Carboxypropoxy)benzoic acid.
Salt Formation: Dissolve 10 g of racemic 3-(1-Carboxypropoxy)benzoic acid (44.6 mmol) in 100 mL of boiling Ethanol/Water (9:1 v/v).
Chiral Amine Addition: Slowly add 5.4 g (44.6 mmol) of (S)-(-)-α-phenylethylamine. A mildly exothermic reaction will occur as the diastereomeric salts form .
Fractional Crystallization: Allow the solution to cool to room temperature at a controlled rate of 5°C/hour. The (R)-acid·(S)-amine salt will selectively precipitate due to its higher lattice energy.
Validation Checkpoint: Filter a small aliquot of the crystals, liberate the acid (Step 5), and check the enantiomeric excess (ee) via analytical chiral HPLC. If ee < 95%, recrystallize the salt from pure ethanol.
Liberation of the Enantiomer: Suspend the isolated, validated salt in 50 mL of deionized water and acidify to pH 1.5 using 2M HCl. Extract the liberated (R)-3-(1-Carboxypropoxy)benzoic acid with Ethyl Acetate (3 x 30 mL).
Final Recovery: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and evaporate under reduced pressure to yield the enantiopure product.
References
SIELC Technologies. HPLC Method For Analysis Of EDTA and Maleic Acid (Dicarboxylic Acid Methodologies). Available at:[Link]
Optimization
Technical Support Center: Identifying Degradation Products of 3-(1-Carboxypropoxy)benzoic Acid
Welcome to the Technical Support Center for analytical chemists and drug development professionals. This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols for identifyi...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for analytical chemists and drug development professionals. This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols for identifying the degradation products of 3-(1-Carboxypropoxy)benzoic acid (CAS: 1799412-34-2 for the R-enantiomer; 1342481-55-3 for the racemate).
Often encountered as Pemafibrate Metabolite M5 or a process-related impurity in selective PPARα modulator synthesis, this compound contains a highly specific ether-linked alpha-alkoxy carboxylic acid moiety. Understanding its degradation profile is critical for establishing stability-indicating assays compliant with regulatory guidelines.
Q1: What are the primary degradation pathways for 3-(1-Carboxypropoxy)benzoic acid under forced stress conditions?A: The structural weak points of this molecule dictate its degradation causality. The molecule consists of an aromatic benzoic acid linked via an ether bond to an aliphatic 1-carboxypropyl chain.
Hydrolytic Cleavage (Acid/Base): The ether linkage is susceptible to hydrolysis under extreme pH conditions, cleaving the molecule into 3-hydroxybenzoic acid and 2-hydroxybutanoic acid.
Oxidative Degradation: The aliphatic propyl chain is vulnerable to hydrogen abstraction and subsequent oxygen insertion when exposed to peroxides, yielding hydroxylated derivatives (+16 Da mass shift).
Thermal Decarboxylation: The alpha-alkoxy carboxylic acid moiety is thermally labile. High heat can induce decarboxylation (-44 Da), resulting in 3-(propoxy)benzoic acid derivatives.
Q2: I am observing co-elution of a degradation product with the parent peak. How do I resolve this?A: Oxidative degradation products often exhibit near-identical polarities to the parent compound, leading to co-elution on standard C18 columns.
Causality & Solution: To resolve this, switch to a charged surface phenyl-hexyl column, which offers orthogonal selectivity based on pi-pi interactions rather than purely hydrophobic retention[1]. Additionally, replace unbuffered mobile phases with 10 mM ammonium acetate buffered to pH 5.0. This ensures the two carboxylic acid groups on the parent molecule remain consistently partially ionized, sharpening the peak shape and resolving closely eluting degradants[2].
Q3: Why am I getting poor or nonexistent MS signals for these degradation products during LC-MS/MS analysis?A: 3-(1-Carboxypropoxy)benzoic acid and its primary degradants are dicarboxylic or monocarboxylic acids.
Causality & Solution: Carboxylic acids are poor proton acceptors but excellent proton donors. If you are operating your mass spectrometer in Electrospray Ionization Positive (ESI+) mode, ionization efficiency will be drastically reduced. Switch to ESI Negative (ESI-) mode to monitor the
precursor ions.
Visualizing Degradation and Troubleshooting Workflows
Fig 1: Primary forced degradation pathways of 3-(1-Carboxypropoxy)benzoic acid.
Fig 2: LC-MS/MS troubleshooting workflow for co-elution and poor ionization issues.
Quantitative Data & Expected Outcomes
To comply with ICH Q3A(R2) guidelines for impurity qualification[3], degradation products must be accurately identified and tracked. Below are the expected degradation profiles and analytical targets.
Table 1: Expected Degradation Products and LC-HRMS Characteristics
Degradation Pathway
Expected Degradant Structure
Exact Mass (Neutral)
Expected (m/z)
Key MS/MS Fragments
None (Parent)
3-(1-Carboxypropoxy)benzoic acid
224.0685 Da
223.0612
179.07 (loss of CO2), 137.02
Hydrolysis
3-Hydroxybenzoic acid
138.0317 Da
137.0244
93.03 (loss of CO2)
Hydrolysis
2-Hydroxybutanoic acid
104.0473 Da
103.0401
59.01 (loss of CO2)
Oxidation
Hydroxy-3-(1-carboxypropoxy)benzoic acid
240.0634 Da
239.0561
195.06, 153.01
Thermal
3-(Propoxy)benzoic acid
180.0786 Da
179.0713
137.02 (loss of propyl)
Table 2: Forced Degradation Stress Conditions (per ICH Q1A) [4]
To ensure trustworthiness, this protocol incorporates a self-validating system: parallel analysis of a Control (Unstressed) , a Blank (Stress Reagents only) , and the Stressed Sample . This triangulated approach guarantees that observed peaks are true degradation products and not mobile phase artifacts or reagent impurities[2].
Step 1: Sample Preparation & Stressing
Prepare a 1.0 mg/mL stock solution of 3-(1-Carboxypropoxy)benzoic acid in HPLC-grade Acetonitrile/Water (50:50, v/v).
Aliquot 1 mL of the stock solution into three separate amber vials.
Add 1 mL of 0.1 N HCl to Vial 1 (Acid Stress), 1 mL of 0.1 N NaOH to Vial 2 (Base Stress), and 1 mL of 3%
to Vial 3 (Oxidative Stress).
Prepare corresponding blanks containing only the stressor and the diluent (no API).
Incubate all vials at 60°C for 24 hours (except oxidative, keep at room temperature).
Neutralization (Critical Step): Neutralize the acid/base stressed samples to pH ~7.0 before injection to prevent damage to the LC column and ensure reproducible retention times.
Step 2: UHPLC Separation
Column: Charged surface phenyl-hexyl column (e.g., 2.1 x 100 mm, 1.7 µm)[1].
Mobile Phase A: 10 mM Ammonium Acetate in Water, adjusted to pH 5.0 with acetic acid[2].
Mobile Phase B: Acetonitrile.
Gradient: 5% B to 95% B over 15 minutes. Flow rate: 0.4 mL/min.
Step 3: High-Resolution Mass Spectrometry (HRMS) Acquisition
Acquisition Mode: Data-Dependent Acquisition (DDA) or
to simultaneously capture precursor and fragment ions[1].
Mass Range: m/z 50 to 600.
Collision Energy: Ramp from 15 eV to 35 eV to ensure comprehensive fragmentation of the robust aromatic rings.
Step 4: Data Analysis & Self-Validation
Overlay the Total Ion Chromatograms (TIC) of the Stressed Sample, the Control, and the Blank.
Filter out any peaks present in the Blank or the Control.
For unique peaks in the Stressed Sample, extract the exact mass and calculate the elemental composition (mass error < 5 ppm).
Analyze the MS/MS spectra to assign the structure based on logical neutral losses (e.g., loss of 44 Da indicates the presence of a carboxylic acid group).
References
LC, MSn and LC–MS/MS studies for the characterization of degradation products of amlodipine. National Center for Biotechnology Information (NCBI). Available at:[Link]
Structural Elucidation of Unknown Impurities Using UHPLC and High-Resolution Mass Spectrometry. Waters Corporation. Available at:[Link]
ICH Q1A(R2) - Stability Testing of New Drug Substances and Products. International Council for Harmonisation. Available at:[Link]
ICH Q3A(R2) - Impurities in New Drug Substances. International Council for Harmonisation. Available at:[Link]
Comprehensive Analytical Guide: ¹H NMR Spectrum Analysis of 3-(1-Carboxypropoxy)benzoic acid
Introduction & Analytical Context As a Senior Application Scientist, I frequently encounter challenges in the structural validation of functionalized aromatic compounds. 3-(1-Carboxypropoxy)benzoic acid (CAS: 1342481-55-...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Analytical Context
As a Senior Application Scientist, I frequently encounter challenges in the structural validation of functionalized aromatic compounds. 3-(1-Carboxypropoxy)benzoic acid (CAS: 1342481-55-3; Formula: C₁₁H₁₂O₅) is a complex molecule featuring a benzoic acid core substituted at the meta-position with a chiral 1-carboxypropoxy ether linkage. Accurate structural elucidation of this compound is critical in drug development and organic synthesis.
This guide objectively compares ¹H NMR against alternative analytical techniques, evaluates NMR solvent performance, and provides a self-validating experimental protocol to ensure uncompromising scientific integrity.
Methodological Comparison: ¹H NMR vs. Alternative Techniques
To establish a robust analytical strategy, it is essential to compare the performance of ¹H Nuclear Magnetic Resonance (NMR) spectroscopy against Liquid Chromatography-Mass Spectrometry (LC-MS) and Fourier-Transform Infrared Spectroscopy (FT-IR). While each technique offers unique insights, ¹H NMR provides the definitive atomic-level connectivity required to confirm the regiochemistry of this specific compound.
Unambiguous assignment of the 1,3-substitution pattern and the chiral ether linkage.
Requires higher sample concentration (~10-15 mg) compared to mass spectrometry.
LC-MS (ESI-)
Molecular Weight & Purity
High sensitivity; easily detects the [M-H]⁻ ion at m/z 223.
Cannot easily differentiate meta vs. para substitution patterns without complex MS/MS.
FT-IR
Functional Group Identification
Rapid confirmation of the -COOH (broad O-H stretch) and ether (C-O stretch) moieties.
Lacks the ability to map carbon-hydrogen connectivity or stereocenters.
¹H NMR Solvent Selection: The Causality of Hydrogen Bonding
A critical failure point in the NMR analysis of carboxylic acids is improper solvent selection. 3-(1-Carboxypropoxy)benzoic acid contains two carboxylic acid moieties.
The Causality: In non-polar solvents like CDCl₃, these carboxylic groups form strong intermolecular hydrogen bonds, creating cyclic dimers or oligomers. This dimerization leads to severe line broadening, poor solubility, and unpredictable chemical shifts. By utilizing DMSO-d₆ —a strong hydrogen-bond acceptor—the intermolecular dimers are actively disrupted. This causality explains why DMSO-d₆ yields sharp, well-resolved multiplets for the aromatic protons and pushes the exchangeable -COOH protons far downfield where they do not obscure the aromatic signals, as supported by structural analog data from the [1].
Table 2: Solvent Performance Comparison for ¹H NMR
To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. Every step includes a mechanistic justification.
Step 1: Sample Preparation
Action: Dissolve 15 mg of 3-(1-Carboxypropoxy)benzoic acid in 0.6 mL of high-purity DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS).
Causality: The 15 mg mass ensures an optimal Signal-to-Noise Ratio (SNR) for a rapid 16-scan acquisition. TMS acts as an internal self-validating reference (set to exactly 0.00 ppm) to ensure absolute chemical shift accuracy.
Step 2: Instrument Tuning & Matching
Action: Insert the NMR tube into a 400 MHz (or higher) spectrometer. Perform automated or manual tuning and matching for the ¹H channel.
Causality: Matching the probe's impedance to 50 ohms and tuning it to the exact Larmor frequency of the sample maximizes the Q-factor. This ensures optimal RF pulse delivery and maximum signal detection.
Step 3: Acquisition Parameters
Action: Set the pulse sequence to a standard 1D proton experiment (zg30). Set the relaxation delay (d1) to 2.0 seconds and the number of scans (ns) to 16.
Causality: A 2.0-second d1 ensures that the longitudinal magnetization (T1) of the slowly relaxing aromatic protons fully recovers between scans. This is a strict physical requirement for accurate quantitative integration.
Step 4: Processing & Self-Validation
Action: Apply a 0.3 Hz exponential line broadening (LB) window function before Fourier Transformation (FT). Phase and baseline correct the spectrum manually.
Validation Check: Integrate the isolated CH₃ triplet at ~1.05 ppm and set its integral value to exactly 3.00. The total integration of the aromatic region must self-validate to 4.00 ± 0.05. If it does not, the sample is impure or the d1 delay was insufficient.
Spectral Interpretation & Signal Causality
Based on fundamental NMR principles and comparative data from[2] and the[3], the predicted ¹H NMR spectrum in DMSO-d₆ is assigned as follows:
Aromatic Region (4 Protons)
~7.58 ppm (dt, J = 7.8, 1.5 Hz, 1H): Assigned to H-6 . It is deshielded by the ortho -COOH group but lacks the shielding effect of the ether oxygen.
~7.45 ppm (dd, J = 2.5, 1.5 Hz, 1H): Assigned to H-2 . Located between the electron-withdrawing -COOH and the electron-donating ether group, resulting in a narrow multiplet due to meta-coupling.
~7.40 ppm (t, J = 7.8 Hz, 1H): Assigned to H-5 . It is meta to both substituents, appearing as a standard triplet due to ortho-coupling with H-4 and H-6.
~7.15 ppm (ddd, J = 8.2, 2.5, 1.0 Hz, 1H): Assigned to H-4 . Shielded by the ortho ether linkage (-OR), pushing it upfield relative to the other aromatic protons.
Aliphatic Sidechain (6 Protons)
~4.75 ppm (t, J = 6.5 Hz, 1H): Assigned to the chiral CH proton. It is strongly deshielded because it is alpha to both an ether oxygen and a carbonyl group.
~1.95 ppm (m, 2H): Assigned to the CH₂ protons of the ethyl group. They appear as a multiplet due to coupling with both the adjacent CH and CH₃ groups.
~1.05 ppm (t, J = 7.4 Hz, 3H): Assigned to the terminal CH₃ protons.
Exchangeable Protons (2 Protons)
~12.8 ppm (br s, 2H): Assigned to the two -COOH protons. The extreme downfield shift is characteristic of highly deshielded, hydrogen-bonded acidic protons in DMSO-d₆.
Analytical Workflow Visualization
Figure 1: Optimized ¹H NMR analytical workflow for 3-(1-Carboxypropoxy)benzoic acid.
References
PubChem - NIH : "3-Ethoxybenzoic acid | C9H10O3 | CID 12126" (Utilized for structural analog baseline data).
URL:[Link]
The Royal Society of Chemistry (RSC) : "Supplementary Material - 1H and 13C NMR Data for Benzoic Acid Derivatives" (Utilized for empirical validation of meta-substituted benzoic acid chemical shifts).
URL:[Link]
Analytical Comparison Guide: LC-MS Fragmentation Dynamics of 3-(1-Carboxypropoxy)benzoic Acid
As pharmaceutical pipelines increasingly focus on complex dicarboxylic acids and ether-linked metabolites, optimizing mass spectrometry parameters for structural elucidation and quantitation is paramount. This guide prov...
Author: BenchChem Technical Support Team. Date: March 2026
As pharmaceutical pipelines increasingly focus on complex dicarboxylic acids and ether-linked metabolites, optimizing mass spectrometry parameters for structural elucidation and quantitation is paramount. This guide provides an in-depth, objective comparison of the LC-MS/MS fragmentation patterns of 3-(1-Carboxypropoxy)benzoic acid (C₁₁H₁₂O₅, exact mass 224.0685 Da) across two dominant platforms: Triple Quadrupole (QqQ) utilizing Collision-Induced Dissociation (CID) and High-Resolution Orbitrap utilizing Higher-energy C-trap Dissociation (HCD).
By understanding the causality behind these fragmentation mechanics, researchers can select the optimal platform for either high-throughput pharmacokinetic (PK) quantitation or rigorous structural characterization.
Structural & Ionization Dynamics: The Causality of Method Design
3-(1-Carboxypropoxy)benzoic acid features two highly polar, ionizable carboxylic acid groups separated by an aromatic ring and an aliphatic ether linkage.
Why Negative ESI?
In electrospray ionization (ESI), the dual carboxylic acid moieties make positive ion mode highly inefficient due to poor proton affinity. Conversely, negative ESI readily yields a robust, stable deprotonated precursor ion,
, at m/z 223.0613. To maximize this deprotonation without causing ion suppression, the mobile phase must be carefully selected. While 0.1% formic acid is a standard LC-MS additive, it can suppress the ionization of weak organic acids. Therefore, utilizing a neutral-to-slightly acidic buffer like 10 mM Ammonium Acetate provides the necessary ionic strength for chromatographic focusing while acting as a proton sink to drive the formation of [1].
UHPLC-MS/MS workflow for 3-(1-Carboxypropoxy)benzoic acid analysis.
Platform Comparison: QqQ (CID) vs. HRMS Orbitrap (HCD)
The choice of fragmentation cell fundamentally alters the observed product ions. Below is a mechanistic comparison of how 3-(1-Carboxypropoxy)benzoic acid behaves under different collisional environments.
Triple Quadrupole (CID)
In a QqQ system, CID occurs via multiple low-energy collisions with a neutral gas (e.g., Argon or Nitrogen)[2]. This low-energy regime favors the most thermodynamically stable cleavage points. For 3-(1-Carboxypropoxy)benzoic acid, the primary pathways are:
Decarboxylation: Loss of
(44 Da) from either the benzoic or aliphatic acid group, yielding m/z 179.07.
Ether Cleavage: Cleavage of the O-alkyl bond, resulting in the loss of a butenoic acid derivative (86 Da) to form a highly stable 3-hydroxybenzoate anion at m/z 137.02.
Because CID produces highly predictable and stable fragments, it is the gold standard for Multiple Reaction Monitoring (MRM) quantitation.
Orbitrap (HCD)
HCD is a beam-type collisional activation method that occurs in the C-trap/HCD cell before ions are injected into the Orbitrap mass analyzer[2]. HCD deposits higher internal energy into the precursor, often driving secondary and tertiary fragmentations.
A critical anomaly occurs with benzoic acid derivatives in HCD: the initial decarboxylation yields a phenide anion (m/z 77 for unsubstituted benzoic acid, or analogous substituted ions). In the environment of the mass analyzer, this highly reactive anion can capture trace background oxygen (
) to form a phenolate anion (m/z 93)[3]. Furthermore, the loss of can act as a "reversible reaction" in the C-trap, complicating spectral interpretation if not anticipated[3].
Quantitative Data & Fragmentation Tables
Table 1: Performance Comparison of Fragmentation Platforms
Parameter
Agilent 6495 QqQ (CID)
Thermo Q Exactive (HCD)
Primary Application
High-throughput PK Quantitation
Metabolite ID & Structural Elucidation
Mass Accuracy
Unit mass (~0.7 FWHM)
High Resolution (< 5 ppm)
Dominant Fragments
m/z 179.07, 137.02
m/z 179.0710, 137.0244, 93.0340
Secondary Reactions
Negligible
Observed (e.g., adduct formation)
Linear Dynamic Range
5–6 orders of magnitude
3–4 orders of magnitude
Table 2: Key MRM Transitions and Optimized Collision Energies (CE)
Precursor Ion ()
Product Ion (m/z)
Neutral Loss
Proposed Structure
Optimal CE (eV)
223.06
179.07
44 Da ()
Decarboxylated anion
12
223.06
137.02
86 Da ()
3-hydroxybenzoate anion
24
223.06
205.05
18 Da ()
Dehydrated anion
10
Mechanistic Fragmentation Pathway
The diagram below maps the specific gas-phase dissociation routes. Note the divergence where HCD energy can drive the secondary reaction of the decarboxylated species.
Proposed negative-ion dissociation pathway for 3-(1-Carboxypropoxy)benzoic acid.
Self-Validating Experimental Protocol
To ensure rigorous scientific integrity, this protocol is designed as a self-validating system. It incorporates System Suitability Testing (SST) to verify ionization efficiency and absence of carryover before sample acquisition[1].
Materials & Reagents
Mobile Phase A: 10 mM Ammonium Acetate in LC-MS grade Water.
Mobile Phase B: LC-MS grade Methanol.
Internal Standard (IS): Stable isotope-labeled analog (e.g.,
-benzoic acid derivative) spiked at 50 ng/mL.
Step-by-Step Methodology
Chromatographic Setup:
Equip the UHPLC with a C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
Maintain column compartment at 40°C to ensure reproducible retention times and reduce backpressure.
Gradient Elution Profile:
Flow rate: 0.4 mL/min.
0.0 - 1.0 min: 5% B
1.0 - 4.0 min: Linear ramp to 95% B
4.0 - 5.0 min: Hold at 95% B (Wash phase)
5.0 - 5.1 min: Return to 5% B
5.1 - 7.0 min: Re-equilibration.
Mass Spectrometer Tuning (Negative ESI):
Capillary Voltage: 2.5 kV (Optimize to prevent in-source fragmentation)[2].
Desolvation Temperature: 350°C.
Cone Gas Flow: 150 L/hr.
System Validation (SST Execution):
Step A (Blank Injection): Inject 2 µL of extraction solvent. Verify that the baseline signal for m/z 223.06
137.02 is of the Lower Limit of Quantitation (LLOQ). This validates the absence of column carryover.
Step B (IS Normalization Check): Inject the IS alone. Verify that no cross-talk occurs in the analyte MRM channels.
Step C (LLOQ Verification): Inject the LLOQ standard (e.g., 1 ng/mL). The Signal-to-Noise (S/N) ratio must be
for the primary quantifier transition (223.06 137.02) to validate instrument sensitivity.
Sample Acquisition: Proceed with biological sample analysis only if SST criteria are met. Normalize all analyte peak areas to the IS peak area to correct for matrix-induced ion suppression.
References
Complementary Bacterial Functions Enhance Mineralization of Aromatic Aliphatic Copolyesters within a Marine Microbial Consortium
ACS Public
Does deprotonated benzoic acid lose carbon monoxide in collision‐induced dissociation?
Evaluation of critical instrument parameters for the transfer of LC-MS quantification methods between LC-MS/MS and Orbitrap MS
Diva-portal.org
High-Resolution FTIR Characterization of 3-(1-Carboxypropoxy)benzoic Acid: A Comparative Guide to ATR and Transmission Methods
For analytical scientists and drug development professionals, the precise structural characterization of complex intermediates is a critical quality control step. 3-(1-Carboxypropoxy)benzoic acid (CAS: 1799412-34-2 / 134...
Author: BenchChem Technical Support Team. Date: March 2026
For analytical scientists and drug development professionals, the precise structural characterization of complex intermediates is a critical quality control step. 3-(1-Carboxypropoxy)benzoic acid (CAS: 1799412-34-2 / 1342481-55-3) is a highly functionalized dicarboxylic acid featuring an aromatic ring, an aliphatic ether linkage, and two distinct carboxylic acid environments[1].
This guide objectively compares the performance of Attenuated Total Reflectance (ATR) FTIR against traditional Transmission (KBr pellet) FTIR for characterizing this specific molecule. By understanding the causality behind its spectral peaks and employing self-validating protocols, researchers can ensure robust, reproducible analytical workflows.
Structural Causality and Spectral Peak Assignments
To accurately identify 3-(1-Carboxypropoxy)benzoic acid, one must understand why its functional groups absorb at specific infrared frequencies. The molecule's dual-carboxylic nature creates a highly complex, overlapping spectral profile.
The O-H Stretch (2500–3300 cm⁻¹): Carboxylic acids rarely exist as isolated monomers in the solid state; they form strongly hydrogen-bonded dimers. This extensive hydrogen bonding network causes a broad distribution of O-H bond lengths, resulting in a massive, broad absorption envelope that dominates the high-frequency region of the spectrum (2)[2].
The Split C=O Stretch (1680–1730 cm⁻¹): Because this molecule contains two different carboxylic acids, the carbonyl peak often presents as a split band or a peak with a distinct shoulder.
Aromatic C=O (~1680–1700 cm⁻¹): Conjugation with the aromatic pi-system delocalizes electrons, weakening the C=O double-bond character and shifting the absorption to a lower frequency (3)[3].
Aliphatic C=O (~1710–1730 cm⁻¹): The carboxylic group on the propoxy chain is isolated from the aromatic ring. It retains strong double-bond character, absorbing at a higher frequency[2].
The C-O Stretch (1200–1250 cm⁻¹): This region is particularly intense due to the overlapping stretching vibrations of the carboxylic C-O bonds and the aryl-alkyl ether linkage[3].
Quantitative Spectral Summary
Functional Group
Wavenumber (cm⁻¹)
Vibration Type
Causality / Structural Note
O-H (Carboxylic)
2500 - 3300
Stretching (Broad)
Driven by strong intermolecular hydrogen bonding (dimerization) typical of solid-state dicarboxylic acids.
C=O (Aliphatic)
1710 - 1730
Stretching (Sharp)
Higher frequency due to lack of resonance stabilization in the 1-carboxypropoxy chain.
C=O (Aromatic)
1680 - 1700
Stretching (Sharp)
Shifted to lower frequency via conjugation with the benzene ring.
C-O (Ether/Acid)
1200 - 1250
Stretching (Intense)
Overlapping C-O stretches from the ether linkage and both carboxylic acid groups.
C=C (Aromatic)
~1580 - 1600
Stretching
Characteristic phenyl ring skeletal vibrations.
C-H (Aromatic)
720 - 780
Out-of-plane bend
Diagnostic indicator of the meta-substitution pattern on the benzene ring.
Modality Comparison: ATR-FTIR vs. Transmission (KBr)
Choosing the right FTIR modality depends on whether your goal is rapid high-throughput screening or rigorous quantitative trace analysis.
Attenuated Total Reflectance (ATR)
ATR-FTIR relies on an internal reflection element (usually a diamond or zinc selenide crystal). The IR beam penetrates the sample to a depth of roughly 1–2 micrometers (4)[4].
Performance Advantage: Requires zero sample preparation. It eliminates the risk of moisture interference from hygroscopic matrices, which is crucial when analyzing the sensitive O-H broad bands of dicarboxylic acids (5)[5].
Performance Limitation: Penetration depth is wavelength-dependent. Peaks at lower wavenumbers (e.g., the 750 cm⁻¹ aromatic bend) will appear artificially more intense than high-wavenumber peaks (e.g., the O-H stretch) compared to a true transmission spectrum.
Transmission (KBr Pellet)
The KBr pellet method involves dispersing the sample in an IR-transparent potassium bromide matrix.
Performance Advantage: Adheres strictly to the Beer-Lambert law, providing a true transmission spectrum. It offers superior sensitivity for trace impurities and generates classic spectra ideal for historical library matching (6)[6].
Performance Limitation: KBr is highly hygroscopic. If not rigorously dried, absorbed water will produce a broad peak around 3400 cm⁻¹, directly overlapping and obscuring the molecule's intrinsic carboxylic O-H stretch[5].
Metric
ATR-FTIR (Diamond Crystal)
Transmission (KBr Pellet)
Sample Preparation
None (Direct application)
High (Grinding, pressing, desiccation)
Spectral Quality
Wavelength-dependent intensities
True transmission (Beer-Lambert compliant)
Moisture Interference
Negligible
High (KBr absorbs atmospheric water)
Best Used For
Rapid QC, routine structural confirmation
Quantitative analysis, trace impurity detection
Self-Validating Experimental Protocols
To ensure scientific integrity, every analytical workflow must contain internal validation checkpoints.
Protocol A: High-Throughput ATR-FTIR Analysis
Background Acquisition: Clean the diamond ATR crystal with isopropanol and allow it to evaporate. Collect a background spectrum (4000–400 cm⁻¹, 32 scans, 4 cm⁻¹ resolution).
Sample Application: Place ~2–5 mg of 3-(1-Carboxypropoxy)benzoic acid powder directly onto the center of the crystal.
Pressure Optimization (Self-Validation): Lower the ATR anvil. Validation Checkpoint: Monitor the live spectral preview of the C=O stretch (~1700 cm⁻¹). Gradually increase the pressure until the peak intensity plateaus. This confirms intimate crystal-sample contact has been achieved without over-pressuring the diamond.
Data Acquisition & Correction: Run the scan. Apply an ATR correction algorithm in your spectroscopy software to adjust for the wavelength-dependent penetration depth, normalizing the spectrum for library comparison.
Matrix Desiccation: Dry spectroscopic-grade KBr powder at 105°C for a minimum of 2 hours to eliminate absorbed moisture. Store in a desiccator.
Sample Milling: In an agate mortar, combine ~1.5 mg of the analyte with 150 mg of the anhydrous KBr. Grind vigorously for 2 minutes. Causality: Particles must be ground smaller than the wavelength of the IR light (< 2 µm) to prevent the Christiansen effect (baseline scattering).
Pellet Pressing: Transfer the mixture to a 13 mm die. Apply 10 tons of pressure under a vacuum for 3 minutes to fuse the KBr into a transparent glass-like disk.
Baseline Validation (Self-Validation): Before analyzing the peaks, check the baseline at 4000 cm⁻¹. Validation Checkpoint: Transmittance must be >75%. A sloping baseline indicates poor grinding (scattering), while a broad peak at 3400 cm⁻¹ indicates moisture contamination in the KBr. If either is present, discard and remake the pellet.
Analytical Decision Workflow
Workflow for 3-(1-Carboxypropoxy)benzoic acid FTIR modality selection and spectral analysis.
References
20.8: Spectroscopy of Carboxylic Acids and Nitriles
Chemistry LibreTexts[Link]
The C=O Bond, Part III: Carboxylic Acids
Spectroscopy Online[Link]
What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr?
Kintek Press[Link]
FTIR: Transmission vs ATR spectroscopy
Specac Ltd[Link]
Attenuated Total Reflection (ATR) Mode - Advantages for FT-IR Spectroscopy
AZoM
[Link]
Differentiating 3-(1-Carboxypropoxy)benzoic acid from starting materials
Analytical Differentiation of 3-(1-Carboxypropoxy)benzoic Acid from Synthesis Precursors: A Comprehensive Guide As a Senior Application Scientist, establishing a robust analytical control strategy is paramount when deali...
Author: BenchChem Technical Support Team. Date: March 2026
Analytical Differentiation of 3-(1-Carboxypropoxy)benzoic Acid from Synthesis Precursors: A Comprehensive Guide
As a Senior Application Scientist, establishing a robust analytical control strategy is paramount when dealing with functionalized aromatic intermediates.1[1] is a critical dicarboxylic acid compound. It is notably recognized as a key structural fragment and2[2].
In a typical synthetic workflow, this compound is generated via the O-alkylation of 3-hydroxybenzoic acid (3-HBA) with an alpha-halo acid, such as 2-bromobutanoic acid (2-BBA), under basic conditions. Differentiating the final product from these starting materials requires an orthogonal analytical approach. This guide provides a self-validating system utilizing HPLC-UV, 1H-NMR, and LC-MS to ensure absolute structural confirmation and purity assessment.
Part 1: Mechanistic Rationale & Analytical Workflow
To achieve definitive differentiation, we must exploit the physicochemical changes induced by the etherification reaction:
Loss of the Phenolic Hydroxyl: The conversion of the polar -OH group in 3-HBA to an ether linkage increases the molecule's overall lipophilicity, fundamentally altering its chromatographic retention.
Introduction of the Aliphatic Chain: The addition of the butanoic acid moiety introduces distinct aliphatic resonances in NMR and alters the molecular mass.
Elimination of the Halogen: The displacement of the bromine atom from 2-BBA removes the characteristic 1:1 isotopic signature in mass spectrometry.
Orthogonal analytical workflow for differentiating 3-(1-Carboxypropoxy)benzoic acid from precursors.
Part 2: Chromatographic Differentiation (HPLC-UV)
Expertise & Experience: Reversed-phase HPLC is the frontline technique for reaction monitoring. Because the product contains two carboxylic acid groups with a predicted 3[3], the mobile phase must be strictly buffered at an acidic pH (e.g., pH ~2.7 with 0.1% Formic Acid) to suppress ionization. Failing to do so will result in peak tailing and unpredictable retention times due to secondary interactions with the stationary phase.
Experimental Protocol:
Column: C18, 2.1 x 50 mm, 1.7 µm (UPLC standard).
Mobile Phase A: 0.1% Formic Acid in MS-grade Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient: 5% B to 95% B over 5.0 minutes, hold at 95% B for 1.0 minute.
Flow Rate: 0.4 mL/min.
Detection: UV Diode Array (extracted at 210 nm and 254 nm).
Data Presentation:
Compound
UV Activity (254 nm)
Relative Retention Time (RRT)
Causality for Elution Order
3-HBA
High (Aromatic ring)
~0.5
Highly polar phenolic -OH and single -COOH group cause early elution.
2-BBA
None (End absorption only)
~0.8
Aliphatic chain increases retention, but lacks a UV chromophore at 254 nm.
| Product | High (Aromatic ring) | 1.0 | Etherification masks the polar -OH and adds a lipophilic propyl chain, maximizing retention. |
Part 3: Spectroscopic Differentiation (1H-NMR)
Expertise & Experience: 1H-NMR provides absolute structural proof. The critical diagnostic signal is the
-proton of the butanoic acid chain. In the starting material (2-BBA), this proton is deshielded by the electronegative bromine atom. Upon successful O-alkylation, the proton is now deshielded by the ether oxygen, resulting in a distinct chemical shift. Furthermore, the broad phenolic -OH proton (~9.6 ppm) present in 3-HBA will completely disappear in the pure product.
Experimental Protocol:
Sample Prep: Dissolve 10 mg of the analyte in 0.6 mL of dry DMSO-d6. Note: DMSO-d6 is chosen over CDCl3 due to the high polarity of the dicarboxylic acid product.
Acquisition: 400 MHz spectrometer, 16 scans, 298 K.
Processing: Calibrate to the residual DMSO solvent peak (2.50 ppm).
-proton adjacent to Bromine. |
| Product | ~4.8 ppm (dd, 1H, CH-O), ~7.1-7.6 ppm (m, 4H, Ar-H) | Downfield shift of -proton confirms ether linkage; loss of phenolic -OH. |
Part 4: Mass Spectrometry (LC-MS)
Expertise & Experience: For dicarboxylic acids, Electrospray Ionization in negative mode (ESI-) is exceptionally sensitive and self-validating. The carboxylic acid moieties readily donate a proton, forming highly stable [M-H]- ions. The most definitive proof of successful conversion is the disappearance of the characteristic 1:1 isotopic doublet of bromine (79Br/81Br) from 2-BBA, replaced by the single pseudo-molecular ion of the product.
Experimental Protocol:
Ionization: ESI Negative Mode.
Capillary Voltage: 2.5 kV.
Desolvation Temperature: 350 °C.
Mass Range: m/z 100 - 500.
Data Presentation:
Compound
Exact Mass
Observed m/z (ESI-)
Isotopic Signature
3-HBA
138.03
137.0
Monoisotopic
2-BBA
165.96
165.0 / 167.0
1:1 Doublet (79Br / 81Br)
| Product | 224.07 | 223.1 | Monoisotopic |
Advanced Note: The reaction utilizes the chiral center of 2-BBA. Depending on the enantiomeric purity of the starting material, the product may be the specific3[3], which requires chiral chromatography for enantiomeric excess (ee) determination, though the standard achiral methods described above suffice for chemical purity and structural differentiation.
References
ChemScene. "1342481-55-3 | 3-(1-Carboxypropoxy)benzoic acid General Information." Source: chemscene.com.
Yamashita S, et al. "Pemafibrate, a New Selective PPARα Modulator: Drug Concept and Its Clinical Applications for Dyslipidemia and Metabolic Diseases." Source: nih.gov (PMC).
A Comparative Guide to the Validation of Elemental Analysis for 3-(1-Carboxypropoxy)benzoic Acid
For researchers, scientists, and drug development professionals, the precise characterization of novel chemical entities is a cornerstone of scientific rigor and regulatory compliance. The elemental composition of a comp...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, scientists, and drug development professionals, the precise characterization of novel chemical entities is a cornerstone of scientific rigor and regulatory compliance. The elemental composition of a compound is a fundamental attribute that confirms its identity and purity. This guide provides an in-depth, comparative analysis of the validation of elemental analysis for 3-(1-Carboxypropoxy)benzoic acid, a substituted benzoic acid derivative. We will explore the gold-standard combustion analysis, and contrast its performance with alternative methodologies, namely Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Our focus will be on the practical application of validation principles outlined in authoritative guidelines such as the International Council for Harmonisation (ICH) Q2(R1) to ensure data of the highest integrity.[1][2][3][4]
The Critical Role of Elemental Analysis in Compound Characterization
Elemental analysis serves as a primary method to determine the mass fractions of carbon, hydrogen, nitrogen, sulfur, and other elements within a sample.[5] For a novel compound like 3-(1-Carboxypropoxy)benzoic acid (Molecular Formula: C₁₁H₁₂O₅, Molecular Weight: 224.21 g/mol )[6], this analysis is a critical checkpoint to:
Confirm Empirical and Molecular Formula: Verification that the experimentally determined elemental composition aligns with the theoretical values derived from the proposed chemical structure.
Assess Purity: Significant deviations from the theoretical elemental composition can indicate the presence of impurities, residual solvents, or inorganic contaminants.
Support Regulatory Submissions: Accurate and validated elemental analysis data is a fundamental component of the characterization data package for new chemical entities submitted to regulatory agencies.
The most prevalent method for determining the carbon, hydrogen, and oxygen content in organic compounds is combustion analysis.[7][8] This technique involves the complete combustion of a precisely weighed sample in a high-temperature furnace in the presence of excess oxygen. The resulting combustion gases (CO₂, H₂O) are then quantitatively measured by various detectors, such as thermal conductivity or infrared detectors.[9]
Experimental Workflow for Combustion Analysis
The following diagram outlines the typical workflow for the elemental analysis of 3-(1-Carboxypropoxy)benzoic acid via the combustion method.
Caption: Experimental workflow for combustion-based elemental analysis.
Validation of the Combustion Method
To ensure the reliability of the elemental analysis data, the analytical method must be validated according to ICH Q2(R1) guidelines.[1][2][3] The key validation parameters are summarized in the table below.
Validation Parameter
Acceptance Criteria
Experimental Approach
Specificity
The method should be able to accurately measure the elements of interest without interference from other components.
Analysis of a blank (empty tin capsule) to ensure no signal is detected. Analysis of a certified reference material (e.g., Acetanilide) to confirm accurate determination in a known matrix.
Accuracy
The closeness of the experimental values to the theoretical values.
Analyze a certified reference material (CRM) with a known elemental composition (e.g., Benzoic Acid Standard).[10] The mean recovery should be within 98.0 - 102.0% of the certified value.
Precision
The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
Repeatability (Intra-day precision): Analyze a minimum of six replicate samples of 3-(1-Carboxypropoxy)benzoic acid on the same day. The relative standard deviation (RSD) should be ≤ 2.0%. Intermediate Precision (Inter-day precision): Analyze a minimum of six replicate samples on different days, with different analysts or equipment. The RSD should be ≤ 3.0%.
Linearity
The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.
Analyze a series of certified reference materials of varying weights (e.g., 1-5 mg) to cover the expected sample weight range. The correlation coefficient (r²) of the plot of detector response versus sample weight should be ≥ 0.99.
Range
The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
The range is typically determined by the linearity studies and should encompass the routine sample weight.
Robustness
The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
Introduce minor variations to the method, such as a ±10°C change in furnace temperature or a slight variation in oxygen flow rate, and assess the impact on the results. The results should remain within the established precision limits.
Comparative Analysis with Alternative Methodologies
While combustion analysis is the established standard, alternative techniques can offer complementary information, particularly regarding purity and trace elemental composition.
ICP-OES is a powerful technique for the determination of elemental composition, primarily for metals and some non-metals at trace levels.[11][12] Its application for the bulk elemental analysis of organic compounds is less common but has been explored.[13][14][15]
Principle: A liquid sample is introduced into a high-temperature argon plasma, which excites the atoms of the elements present. As the excited atoms relax to their ground state, they emit light at characteristic wavelengths. The intensity of the emitted light is proportional to the concentration of the element.
Applicability to 3-(1-Carboxypropoxy)benzoic acid: For the determination of C, H, and O, the sample would need to be dissolved in a suitable solvent and introduced into the plasma. While feasible, this method presents challenges such as potential interferences from the solvent and the atmosphere, and generally lower precision for bulk organic elements compared to combustion analysis.[8] However, ICP-OES excels in the quantification of trace inorganic impurities that would not be detected by combustion analysis.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR has emerged as a powerful, non-destructive technique for the purity assessment of organic compounds, offering an orthogonal approach to traditional elemental analysis.[4][16][17]
Principle: qNMR determines the purity of a substance by comparing the integral of a specific resonance signal from the analyte with that of a certified internal standard of known purity.[3][18] The ratio of the integrals, corrected for the number of protons and molecular weights, provides a direct measure of the analyte's purity.
Applicability to 3-(1-Carboxypropoxy)benzoic acid: qNMR can provide a highly accurate determination of the purity of a synthesized batch of 3-(1-Carboxypropoxy)benzoic acid. This purity value can then be used to correct the theoretical elemental composition for a more accurate comparison with the results from combustion analysis. This combined approach provides a more complete picture of the compound's identity and purity.[2]
Performance Comparison
The following table provides a comparative overview of the performance characteristics of combustion analysis, ICP-OES, and qNMR for the analysis of 3-(1-Carboxypropoxy)benzoic acid.
Feature
Combustion Analysis
ICP-OES
Quantitative NMR (qNMR)
Primary Application
Determination of bulk elemental composition (%C, %H, %N, %S, %O)
Determination of trace elemental impurities (metals, some non-metals)
Determination of the absolute purity of the organic compound
Principle
Complete combustion and detection of resulting gases
Atomic emission in a high-temperature plasma
Comparison of NMR signal integrals of the analyte and a certified internal standard
Sample Type
Solid or liquid organic compounds
Liquids (solids require digestion or dissolution)
Soluble organic compounds
Typical Sample Size
1-5 mg
Varies depending on concentration (µL to mL)
5-25 mg
Accuracy
High for bulk elements (typically within ±0.3% absolute)
High for trace elements (ppb to ppm levels)
Very high for purity determination (often <1% uncertainty)
Precision (RSD)
Excellent (typically <0.5%)
Good (typically 1-5%)
Excellent (typically <1%)
Throughput
High
Moderate to High
Moderate
Key Advantage
Direct, rapid, and accurate determination of bulk elemental composition
Excellent for trace inorganic impurity profiling
Provides an orthogonal and highly accurate measure of purity; non-destructive
Key Limitation
Does not provide information on inorganic impurities or the purity of the organic molecule itself
Less suitable for accurate determination of bulk organic elements (C, H, O)
Requires a soluble sample and a certified internal standard; does not directly provide elemental composition
Integrated Approach for Comprehensive Characterization
For a comprehensive validation of the elemental composition and purity of 3-(1-Carboxypropoxy)benzoic acid, an integrated analytical approach is recommended.
Caption: Integrated workflow for comprehensive characterization.
By combining the strengths of these orthogonal techniques, researchers and drug development professionals can build a robust and defensible data package that unequivocally confirms the identity, purity, and elemental composition of 3-(1-Carboxypropoxy)benzoic acid, thereby ensuring the quality and integrity of their scientific work.
References
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]
Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance. PubMed. [Link]
Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. PMC. [Link]
Importance of Purity Evaluation and the Potential of Quantitative H-1 NMR as a Purity Assay. ResearchGate. [Link]
Towards the use of ICP-OES for the elemental analysis of organic compounds such as glucosamine. Journal of Analytical Atomic Spectrometry (RSC Publishing). [Link]
Quantitative NMR Spectroscopy. University of Illinois Urbana-Champaign. [Link]
Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. ACS Publications. [Link]
The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. AZoM. [Link]
Reference Material Certificate. National Institute of Metrology, China. [Link]
Towards the use of ICP-OES for the elemental analysis of organic compounds such as glucosamine. ResearchGate. [Link]
EVALUATION OF INDUCTIVELY COUPLED PLASMA OPTICAL EMISSION SPECTROMETRY AS A METHOD FOR THE ELEMENTAL ANALYSIS OF ORGANIC COMPOUNDS. University of Arizona. [Link]
Navigating the Disposal of 3-(1-Carboxypropoxy)benzoic Acid: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists in the dynamic field of drug development, the synthesis and handling of novel chemical entities are daily realities. With this innovation comes the critical responsibility of ensuring safet...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers and scientists in the dynamic field of drug development, the synthesis and handling of novel chemical entities are daily realities. With this innovation comes the critical responsibility of ensuring safety and environmental stewardship through proper chemical waste management. This guide provides an in-depth, procedural framework for the safe disposal of 3-(1-Carboxypropoxy)benzoic acid, a compound for which specific disposal protocols may not be readily available. By leveraging data from its parent compound, benzoic acid, and adhering to established principles of chemical safety, this document aims to be your trusted resource for operational and disposal planning.
Hazard Assessment and a Foundational Principle of Prudence
Given the absence of a specific Safety Data Sheet (SDS) for 3-(1-Carboxypropoxy)benzoic acid, a conservative approach to its handling and disposal is paramount. This guide is built upon the toxicological and safety data of the closely related and well-characterized compound, benzoic acid. It is a standard and prudent practice in chemical safety to assume that a derivative compound will exhibit hazards similar to or greater than its parent structure until specific data proves otherwise.
3-(1-Carboxypropoxy)benzoic acid, as a dicarboxylic acid, is anticipated to be a skin and eye irritant.[1][2][3][4] Prolonged or repeated exposure, particularly through inhalation of dust, may lead to respiratory irritation and potential damage to organs.[2][3][4] Therefore, all handling and disposal procedures must be executed with appropriate personal protective equipment (PPE) and within a controlled laboratory environment.
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling 3-(1-Carboxypropoxy)benzoic acid in any capacity—from initial use to final disposal—the following PPE is mandatory:
PPE Component
Specification
Rationale
Eye Protection
Chemical safety goggles or a face shield
Protects against splashes and dust, preventing serious eye irritation or damage.[2][3][5]
Hand Protection
Nitrile or other chemically resistant gloves
Prevents skin contact, which can cause irritation, redness, and a burning sensation.[1][2]
Body Protection
A standard laboratory coat
Shields skin and personal clothing from accidental spills.
Respiratory Protection
A NIOSH-approved respirator
Required when handling the solid compound outside of a fume hood or if dust generation is likely, to prevent respiratory tract irritation.[6]
Spill Management: A Swift and Safe Response
Accidental spills should be addressed immediately to minimize exposure and environmental contamination. The following procedure is recommended for the cleanup of 3-(1-Carboxypropoxy)benzoic acid spills:
Evacuate and Ventilate: Clear the immediate area of all personnel and ensure adequate ventilation.
Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the full complement of PPE listed in the table above.
Contain the Spill: For solid spills, gently cover the material with an absorbent, non-combustible material like sand or vermiculite to prevent dust from becoming airborne.
Collect the Material: Carefully sweep or scoop the contained material into a clearly labeled, sealable waste container.[1][7] A HEPA-filter vacuum can also be used for this purpose.[1][6]
Decontaminate the Area: Wipe the spill area with a damp cloth. Wash the area with soap and water.[1] All cleaning materials should be placed in the same hazardous waste container.
Prohibited Actions:DO NOT wash spills into the sewer system.[1][6]
The Step-by-Step Disposal Protocol
The guiding principle for the disposal of 3-(1-Carboxypropoxy)benzoic acid is that it should be treated as a hazardous chemical waste.[1][8] Under no circumstances should this compound be disposed of in regular trash or down the drain.[9]
Waste Segregation and Containerization
Proper segregation of chemical waste is crucial to prevent dangerous reactions.[9][10]
Designated Waste Container: Dedicate a specific, clearly labeled container for 3-(1-Carboxypropoxy)benzoic acid waste. The container must be made of a material compatible with the chemical and have a secure, tight-fitting lid.[7][8] The original product container is often a suitable choice.[8]
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "3-(1-Carboxypropoxy)benzoic acid," and the associated hazards (e.g., "Irritant," "Toxic").[9][10][11]
Incompatible Wastes: Do not mix 3-(1-Carboxypropoxy)benzoic acid waste with strong oxidizing agents, strong bases, or other reactive chemicals.[1][5] A thorough review of the incompatibilities of benzoic acid is recommended as a proxy.
Disposal Procedure
The following workflow outlines the decision-making process and actions for the proper disposal of 3-(1-Carboxypropoxy)benzoic acid.
Caption: Disposal workflow for 3-(1-Carboxypropoxy)benzoic acid.
Empty Container Disposal
Empty containers that have held 3-(1-Carboxypropoxy)benzoic acid must also be managed as hazardous waste unless properly decontaminated.[8]
Non-Acutely Hazardous Waste Assumption: Based on the data for benzoic acid, we will assume 3-(1-Carboxypropoxy)benzoic acid is not an acutely toxic "P-listed" waste as defined by the EPA.[11][12]
Decontamination: To render the container non-hazardous, it should be triple-rinsed with a suitable solvent (e.g., water or an appropriate organic solvent).[8] The rinsate must be collected and disposed of as hazardous liquid waste.[8]
Final Disposal of Decontaminated Containers: Once triple-rinsed, the container's label should be defaced, and it can then be disposed of as regular laboratory glass or plastic waste.[8]
Regulatory Considerations and Professional Judgment
It is imperative to recognize that chemical waste disposal regulations can vary significantly by region and institution.[1][13] Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with local, state, and federal regulations.[1] The information provided in this guide is intended to supplement, not replace, institutional and regulatory protocols.
By adhering to these procedures, you are not only ensuring your personal safety but also contributing to a culture of responsibility and environmental protection within the scientific community.
References
New Jersey Department of Health. (2009, May). Hazardous Substance Fact Sheet: Benzoic Acid.
Redox. (2022, November 14). Safety Data Sheet: Benzoic acid.
Thermo Fisher Scientific. (2025, December 24). Safety Data Sheet: 3-(1-Cyanoethyl)benzoic acid.
Sigma-Aldrich. Safety Data Sheet: Benzoic Acid.
Chemos GmbH & Co. KG. (2023, December 12). Safety Data Sheet: Benzoic acid.
VelocityEHS. (2015, February 16). Benzoic Acid – Uses and Safety.
Carl ROTH. Safety Data Sheet: Benzoic acid.
U.S. Environmental Protection Agency. Hazardous Waste Listings.
University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste.
U.S. Environmental Protection Agency. EPA Hazardous Waste Codes.
University of Washington. Acutely Toxic 'P-listed' Hazardous Chemical Waste Guidance.
Business Waste. (2024, March 19). Laboratory Waste Disposal Guide.
U.S. Environmental Protection Agency. (2022, October 10). A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities.
Labor Security System. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions.
Breckland Scientific Supplies Ltd. (2018, October 23). Safety Data Sheet: Benzoic Acid.
University of Georgia. (2025-2026). EHSO Manual: Hazardous Waste.
American Chemical Society. Hazardous Waste and Disposal.
A Researcher's Guide to the Safe Handling of 3-(1-Carboxypropoxy)benzoic Acid
The principles outlined below are designed to create a self-validating system of safety, ensuring that every step, from preparation to disposal, is grounded in established laboratory safety protocols. Hazard Assessment:...
Author: BenchChem Technical Support Team. Date: March 2026
The principles outlined below are designed to create a self-validating system of safety, ensuring that every step, from preparation to disposal, is grounded in established laboratory safety protocols.
Hazard Assessment: Understanding the Risks
3-(1-Carboxypropoxy)benzoic acid, as a dicarboxylic acid, is anticipated to share hazards common to this chemical class. The primary concerns are:
Skin and Eye Irritation: Carboxylic acids are known to be irritants.[2][3] Direct contact can lead to redness, burns, and in the case of eye contact, serious damage.[3][4][5][6][7]
Respiratory Tract Irritation: If the compound is a powder, inhalation of dust can irritate the nose, throat, and lungs.[2][3][8][9]
Combustibility: While not highly flammable, many organic solids can burn if exposed to a sufficient heat source. Finely dispersed dust can also form explosive mixtures with air.[10]
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is crucial to minimize exposure. The selection of specific PPE is based on a thorough risk assessment of the procedures to be performed.
PPE Category
Recommended Equipment
Rationale
Eye and Face Protection
Chemical safety goggles are mandatory. A face shield should be worn over goggles when there is a significant risk of splashing or dust generation.[1][11]
Protects against accidental splashes and airborne particles, which can cause serious eye damage.[3][4][5][6][7]
Skin Protection
Nitrile rubber gloves are recommended for their resistance to a range of chemicals.[1][12] A standard laboratory coat is required at all times.[1][11]
Prevents skin contact, which can lead to irritation.[3][4][6][7][9] Gloves should be inspected before use and changed frequently.
Respiratory Protection
Work should be conducted in a certified chemical fume hood to control airborne dust and vapors.[1] If a fume hood is not available and dust generation is likely, a NIOSH-approved particulate respirator (e.g., N95) should be used.[13]
Minimizes the risk of inhaling irritating dust particles.[2][3][8][9]
Operational Plan: From Receipt to Disposal
A systematic approach to handling ensures safety and maintains the integrity of your research.
Receiving and Storage
Upon receipt, inspect the container for any damage.
Store in a cool, dry, and well-ventilated area.[2][14]
Store away from incompatible materials such as strong bases and oxidizing agents.[14][15]
Safe Handling Procedures
This workflow is designed to minimize exposure and prevent contamination.
Caption: Workflow for Safe Handling of 3-(1-Carboxypropoxy)benzoic acid.
Step-by-Step Protocol:
Preparation:
Don all required PPE as outlined in the table above.
Ensure the chemical fume hood is operational and the sash is at the appropriate height.
Gather all necessary labware and reagents.
Handling:
Perform all manipulations that may generate dust, such as weighing, within the fume hood.
Avoid creating dust. If the material is a fine powder, handle it gently.
Use a spatula for transferring the solid.
Close the container immediately after use.
In Case of a Spill:
Alert others in the vicinity.
If the spill is large, evacuate the area.
For small spills, moisten the material with a damp cloth or paper towel to prevent dust from becoming airborne and carefully sweep it into a designated waste container.[9]
Decontaminate the area with soap and water.
Disposal Plan
All waste containing 3-(1-Carboxypropoxy)benzoic acid should be considered chemical waste.
Dispose of contaminated materials, including gloves and weighing paper, in a clearly labeled hazardous waste container.[2]
Follow all local, state, and federal regulations for hazardous waste disposal. It may be necessary to dispose of this compound as hazardous waste.[9]
Emergency Procedures
Situation
Immediate Action
Eye Contact
Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[5][9]
Skin Contact
Remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[5][9]
Inhalation
Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[5]
Ingestion
Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]
By adhering to these guidelines, researchers can confidently and safely handle 3-(1-Carboxypropoxy)benzoic acid, ensuring both personal safety and the integrity of their scientific endeavors.
References
The MSDS HyperGlossary: Carboxylic Acid. Interactive Learning Paradigms, Incorporated. [Link]
UAH Laboratory Personal Protective Equipment. The University of Alabama in Huntsville. [Link]
Benzoic Acid - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]